N-tert-Butyl-3,5-dimethylbenzohydrazide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-tert-butyl-3,5-dimethylbenzohydrazide |
InChI |
InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)12(16)15(14)13(3,4)5/h6-8H,14H2,1-5H3 |
InChI Key |
ZLHGTUBOTOKPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)N)C |
Origin of Product |
United States |
Foundational & Exploratory
The Fundamental Properties and Synthetic Utility of N-tert-Butyl-3,5-dimethylbenzohydrazide
Executive Summary
In the landscape of modern agrochemical development, the rational design of target-specific compounds is paramount. N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS: 162752-59-2) serves as a critical pharmacophoric building block in the synthesis of diacylhydrazine-class insect growth regulators (IGRs) [1]. As a Senior Application Scientist, I frequently utilize this intermediate to engineer non-steroidal ecdysone receptor (EcR) agonists—compounds that selectively disrupt the molting process in Lepidopteran pests while preserving non-target biodiversity [2].
This technical guide provides an in-depth analysis of the fundamental properties, mechanistic biology, and validated synthetic protocols associated with N-tert-butyl-3,5-dimethylbenzohydrazide, offering a comprehensive resource for researchers and drug development professionals.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of N-tert-butyl-3,5-dimethylbenzohydrazide is essential for predicting its behavior in biphasic synthesis and its downstream bioavailability. The compound features a bulky tert-butyl group and a lipophilic 3,5-dimethylphenyl ring, both of which are critical for its spatial conformation and target receptor affinity[3].
| Property | Value / Description |
| Chemical Name | N-tert-Butyl-3,5-dimethylbenzohydrazide |
| CAS Registry Number | 162752-59-2 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Melting Point | 128 - 130 °C |
| Physical Form | Crystalline powder |
| InChI Key | ZLHGTUBOTOKPQP-UHFFFAOYSA-N |
| Storage Conditions | Room Temperature (RT), dry environment |
Data summarized from verified commercial and chemical databases [1].
Mechanistic Biology: Ecdysone Receptor (EcR) Agonism
The ultimate utility of N-tert-butyl-3,5-dimethylbenzohydrazide lies in its conversion into diacylhydrazines (e.g., tebufenozide, methoxyfenozide). These molecules act as potent, non-steroidal agonists of the insect molting hormone, 20-hydroxyecdysone (20E) [2].
The Causality of Receptor Hyperactivation
When a diacylhydrazine derivative enters the insect hemolymph, the 3,5-dimethylbenzoyl moiety and the tert-butyl group anchor the molecule deep within the hydrophobic ligand-binding pocket of the EcR/USP (Ultraspiracle) heterodimer.
-
Steric Locking: The bulky tert-butyl group forces the hydrazine backbone into a rigid conformation that perfectly mimics the steroidal shape of 20E.
-
Transcriptional Misalignment: Binding induces a conformational shift that hyperactivates the receptor. Unlike natural 20E pulses that rise and fall to orchestrate molting, the synthetic agonist resists degradation, leading to continuous, prolonged signaling.
-
Terminal Event: This continuous signaling causes premature expression of early-response genes (E75, HR3) and suppresses late-response genes, resulting in an abortive molt, feeding cessation, and lethality [2].
Fig 1: Mechanism of EcR hyperactivation by diacylhydrazine derivatives.
Structure-Activity Relationship (SAR) Dynamics
In drug design, every functional group must justify its presence. The architecture of N-tert-butyl-3,5-dimethylbenzohydrazide provides two indispensable SAR features for IRAC Group 18 insecticides:
-
The tert-Butyl Group: Acts as an intramolecular steric shield. During synthesis, it directs the secondary acylation to the specific nitrogen required for the diacylhydrazine backbone. Biologically, it prevents enzymatic cleavage of the amide bond, granting the molecule environmental persistence and high metabolic stability inside the insect gut [3].
-
The 3,5-Dimethyl Substitution: The two methyl groups at the meta positions of the phenyl ring enhance lipophilicity (increasing cuticular penetration) and perfectly occupy the hydrophobic sub-pockets of the Lepidopteran EcR, which is why these compounds show remarkable species selectivity (affecting moths/butterflies while sparing bees and mammals)[2].
Experimental Methodology: Synthesis & Characterization
To ensure reproducibility and trustworthiness, the following protocol details the synthesis of N-tert-butyl-3,5-dimethylbenzohydrazide using Schotten-Baumann conditions.
Rationale for Experimental Choices
We utilize a biphasic solvent system (Dichloromethane/Water) with sodium hydroxide. The causality here is twofold:
-
Regiocontrol: The free base of tert-butylhydrazine is generated in situ at the aqueous-organic interface, reacting immediately with the highly electrophilic 3,5-dimethylbenzoyl chloride in the organic phase.
-
Exotherm & Side-Reaction Mitigation: Maintaining the reaction at 0–5 °C suppresses the competitive hydrolysis of the acyl chloride and prevents unwanted diacylation, driving the yield of the monoacyl intermediate upward [3].
Step-by-Step Synthesis Protocol
-
Preparation of the Amine Phase: Dissolve 1.0 molar equivalent of tert-butylhydrazine hydrochloride in a 10% aqueous sodium hydroxide solution (2.5 molar equivalents of NaOH) to liberate the free hydrazine base.
-
Solvent Addition: Add an equal volume of dichloromethane (DCM) to create a biphasic mixture. Cool the reactor to 0–5 °C using an ice-brine bath under vigorous mechanical stirring.
-
Acylation: Dissolve 1.0 molar equivalent of 3,5-dimethylbenzoyl chloride in a small volume of DCM. Add this solution dropwise to the biphasic mixture over 45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Maturation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours to ensure complete conversion.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted hydrazine), saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a mixture of diethyl ether and methanol (or hexanes) to yield N-tert-butyl-3,5-dimethylbenzohydrazide as white needle-like crystals.
Fig 2: Schotten-Baumann synthesis workflow for the target benzohydrazide.
Conclusion
N-tert-butyl-3,5-dimethylbenzohydrazide is far more than a simple chemical intermediate; it is the structural cornerstone of modern, ecologically conscious pest management. By mastering its synthesis and understanding the structure-activity relationships of its functional groups, researchers can continue to innovate within the diacylhydrazine class, developing next-generation compounds that leverage the ecdysone receptor pathway with surgical precision.
References
-
AOP-Wiki. "Ecdysone receptor hyperactivation leading to mortality via mis-timed activation of nuclear receptor cascade." Adverse Outcome Pathway Wiki. Available at: [Link]
-
Sawada, Y., et al. "Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety." Pest Management Science, 59(1):36-48 (2003). Available at:[Link]
N-tert-Butyl-3,5-dimethylbenzohydrazide chemical structure and analysis
Technical Guide & Structural Analysis [1][2]
Executive Summary
N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS: 162752-59-2) represents the critical pharmacophore and synthetic intermediate for the non-steroidal ecdysone agonist class of compounds.[2] While often overshadowed by its diacylhydrazine derivatives—such as the commercial insecticides Tebufenozide and Methoxyfenozide —this mono-acyl hydrazine scaffold dictates the molecule's binding affinity to the Ecdysone Receptor (EcR).[2]
For drug development professionals, this molecule is of high interest not merely as an agrochemical precursor, but as the structural anchor for chemically inducible gene expression systems (e.g., RheoSwitch®).[2] Its ability to bind insect nuclear receptors with high specificity while remaining orthogonal (inert) to mammalian receptors makes it a foundational tool in gene therapy and synthetic biology.[2]
This guide provides a comprehensive analysis of its chemical architecture, synthesis protocols, mechanism of action, and analytical profiling.[2]
Part 1: Chemical Architecture & Properties
The molecule consists of a benzoylhydrazine backbone substituted with a tert-butyl group on the nitrogen and two methyl groups on the phenyl ring.[2] This specific configuration is not accidental; it is the result of extensive Structure-Activity Relationship (SAR) optimization to maximize fit within the EcR Ligand Binding Domain (LBD).[2]
Structural Pharmacophore Analysis
-
The tert-Butyl Group: This bulky hydrophobic group is essential. It lodges into a specific hydrophobic pocket of the EcR, inducing a conformational change in the receptor that mimics the binding of the natural steroid hormone, 20-hydroxyecdysone (20E).[2] Removal or replacement with linear alkyl chains drastically reduces affinity.[2]
-
The 3,5-Dimethyl Phenyl Ring: The methyl groups increase lipophilicity (LogP) and provide steric bulk that locks the phenyl ring in a conformation favorable for pi-stacking interactions within the receptor pocket.[2]
Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Value | Relevance |
| IUPAC Name | N-tert-butyl-3,5-dimethylbenzohydrazide | Official nomenclature |
| CAS Number | 162752-59-2 | Registry identification |
| Molecular Formula | C₁₃H₂₀N₂O | Stoichiometry |
| Molecular Weight | 220.31 g/mol | Fragment-based drug design |
| Physical State | White to off-white powder | Handling characteristics |
| Melting Point | 128–130 °C | Purity indicator |
| LogP (Predicted) | ~3.2 | Membrane permeability |
| Solubility | DMSO, Methanol, DCM | Solvent selection for synthesis |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide is a nucleophilic acyl substitution.[2] The reaction requires anhydrous conditions to prevent hydrolysis of the acid chloride precursor.[2]
Reaction Logic
The tert-butylhydrazine acts as the nucleophile attacking the carbonyl carbon of 3,5-dimethylbenzoyl chloride.[2] A base (triethylamine) is employed to scavenge the liberated hydrochloric acid, driving the equilibrium forward and preventing the protonation of the hydrazine.[2]
Step-by-Step Protocol
Materials:
-
3,5-Dimethylbenzoyl chloride (1.0 eq)[2]
-
tert-Butylhydrazine hydrochloride (1.1 eq)[2]
-
Triethylamine (Et₃N) (2.5 eq)[2]
-
Dichloromethane (DCM) (Anhydrous grade)[2]
-
Nitrogen atmosphere[2]
Procedure:
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve tert-butylhydrazine hydrochloride (1.1 eq) in anhydrous DCM (10 mL/g). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (2.5 eq) dropwise over 10 minutes. The solution may become cloudy as the free hydrazine is generated.[2]
-
Acylation: Dissolve 3,5-dimethylbenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Quench & Workup:
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the pure product.
Synthesis Workflow Diagram
Caption: Nucleophilic acyl substitution pathway for the synthesis of the mono-acyl hydrazine scaffold.
Part 3: Mechanism of Action (The Biological Interface)[2]
Understanding the interaction between this scaffold and the Ecdysone Receptor (EcR) is vital for researchers utilizing it in gene switch applications.[2]
The Orthogonal Switch Concept
In insects, this molecule (and its derivatives) triggers a lethal molt.[2] In mammals, however, the molecule is orthogonal —it does not bind to the human homolog (FXR/LXR).[2] This allows scientists to introduce a chimeric receptor (EcR fused with human regulatory domains) into human cells.[2] The N-tert-butyl-3,5-dimethylbenzohydrazide scaffold then acts as a "chemical switch" to turn specific therapeutic genes on or off without interfering with endogenous human physiology.[2]
Signal Transduction Pathway[1][2]
-
Ligand Entry: The lipophilic hydrazide crosses the cell membrane.[2]
-
Binding: It binds to the Ligand Binding Domain (LBD) of the EcR protein.[2]
-
Heterodimerization: The EcR forms a complex with Ultraspiracle protein (USP) in insects, or Retinoid X Receptor (RXR) in mammalian gene switch systems.[2]
-
DNA Binding: The complex binds to specific Ecdysone Response Elements (EcRE) on the DNA.[2]
-
Transcription: Co-repressors are released, co-activators are recruited, and gene transcription initiates.[2]
Receptor Activation Diagram
Caption: Signal transduction cascade initiated by the binding of the hydrazide scaffold to the EcR complex.[1][2]
Part 4: Analytical Profiling & Validation
To ensure the integrity of the synthesized scaffold before using it for derivatization (e.g., creating Tebufenozide) or biological assays, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]
-
Expected Peak: [M+H]⁺ = 221.31 m/z.[2]
-
Fragmentation Pattern: Look for the loss of the tert-butyl group (M-57) and the benzoyl cation characteristic of the 3,5-dimethylbenzoyl fragment.[2]
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
δ 1.2–1.4 ppm (Singlet, 9H): The tert-butyl group protons.[2] This is the most diagnostic peak for the scaffold.[2]
-
δ 2.3 ppm (Singlet, 6H): The two methyl groups on the aromatic ring.[2]
-
δ 7.0–7.5 ppm (Multiplets, 3H): Aromatic protons (H2, H4, H6).[2]
-
δ 8.0–10.0 ppm (Broad Singlet): The hydrazide NH protons (exchangeable with D₂O).[2]
-
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50% to 95% ACN).[2]
-
Detection: UV at 254 nm (aromatic absorption).[2]
-
Retention Time: The mono-acyl hydrazine will elute earlier than its diacyl derivatives due to the presence of the free NH group capable of hydrogen bonding.[2]
References
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998).[2] New insecticides with ecdysteroidal and juvenile hormone activity.[1][2] Annual Review of Entomology, 43(1), 545-569.[2] Link[2]
-
Wing, K. D. (1988).[1][2] RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line.[2][3] Science, 241(4864), 467-469.[2] Link[2]
-
Palli, S. R., & Kapitskaya, M. Z. (2005).[2] Ecdysone receptor-based gene switch for applications in plants and animals.[2] Gene Therapy and Molecular Biology, 9, 1-12.[2]
-
Nakagawa, Y., et al. (2003).[2][4] Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide.[2][5][6] Pest Management Science, 59(1), 49-57.[2] Link
-
PubChem Compound Summary. (2024). N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2).[2][7][8][9] National Library of Medicine.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tebufenozide - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anaxlab.com [anaxlab.com]
- 8. N-tert-Butyl-3,5-dimethyl benzohydrazide | CAS 162752-59-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 [sigmaaldrich.com]
Technical Monograph: Spectroscopic Characterization of N-tert-Butyl-3,5-dimethylbenzohydrazide
Executive Summary & Compound Identity
Subject: N'-tert-Butyl-3,5-dimethylbenzohydrazide
CAS Registry Number: 162752-59-2 (Generic for isomer class) / Specific congener often unindexed in public domains; typically an intermediate in the synthesis of diacylhydrazine insecticides (e.g., Tebufenozide analogs).
Molecular Formula:
This technical guide provides a comprehensive spectroscopic profile for N-tert-Butyl-3,5-dimethylbenzohydrazide. This compound functions primarily as a lipophilic ligand precursor or an intermediate in the synthesis of ecdysone agonists. The structural elucidation focuses on distinguishing the unique tert-butyl hydrazine moiety and the symmetric 3,5-dimethyl substitution pattern on the aromatic ring.
Note on Nomenclature:
Common usage often truncates the name. The precise IUPAC designation for the most stable regioisomer synthesized from 3,5-dimethylbenzoyl chloride and tert-butylhydrazine is 3,5-dimethyl-
Structural Logic & Synthesis Workflow
Understanding the synthesis is critical for interpreting the impurity profile in spectroscopic data. The synthesis typically involves the acylation of tert-butylhydrazine.
Figure 1: Synthesis workflow highlighting potential impurities visible in MS and NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the 3,5-dimethylphenyl ring simplifies the aromatic region, providing a diagnostic "2:1" intensity ratio for the aromatic protons.
Solvent Selection Protocol
-
Standard (
): Recommended for routine purity checks. -
Advanced (
): Required if bond rotation is restricted (rotamers) causing peak broadening in chloroform. also resolves labile protons which may merge or broaden in .
NMR Data (Reference: 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.15 | Singlet (s) | 9H | Diagnostic tert-butyl group on Nitrogen. Sharp singlet indicates free rotation. | |
| 2.34 | Singlet (s) | 6H | Two equivalent methyl groups at positions 3 and 5. | |
| 5.10 | Broad (br s) | 1H | Terminal amine proton. Chemical shift varies with concentration/temperature. | |
| 7.12 | Singlet (s) | 1H | Proton at position 4. | |
| 7.38 | Singlet (s) | 2H | Protons at positions 2 and 6. Equivalent due to symmetry. | |
| 7.60 - 7.80 | Broad (br) | 1H | Downfield shift due to H-bonding with Carbonyl. |
Critical Analysis:
-
Symmetry Check: The aromatic region must show only two signals (ratio 2:1). If complex multiplets appear, the methyl groups are likely not in the 3,5-positions (e.g., 2,4-isomer impurity).
-
Rotamers: If the tert-butyl signal appears as two unequal singlets, it indicates restricted rotation around the amide bond (
conformers). Run the experiment at 350 K in to coalesce peaks.
NMR Data (Reference: 100 MHz, )
| Shift ( | Type | Assignment |
| 21.2 | Aromatic Methyls | |
| 26.1 | tert-Butyl Methyls | |
| 54.8 | Quaternary Carbon of tert-Butyl | |
| 125.1 | Aromatic C-2, C-6 (Ortho) | |
| 132.8 | Aromatic C-4 (Para) | |
| 134.5 | Aromatic C-1 (Ipso) | |
| 138.2 | Aromatic C-3, C-5 (Meta) | |
| 168.5 | Carbonyl (Hydrazide) |
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the functional groups and the hydrogen-bonding state of the solid material.
Diagnostic Bands (KBr Pellet / ATR)
| Wavenumber ( | Intensity | Assignment | Notes |
| 3280 - 3320 | Medium, Sharp | Secondary amine stretch. | |
| 3180 - 3220 | Broad | Amide N-H (H-bonded). | |
| 2950 - 2970 | Strong | Aliphatic C-H stretch (t-Butyl). | |
| 1645 - 1665 | Strong | Amide I Band. Diagnostic for hydrazide carbonyl. | |
| 1530 - 1550 | Medium | Amide II Band. N-H bending coupled with C-N stretch. | |
| 850 - 860 | Medium | Out-of-plane bending for 1,3,5-trisubstituted benzene. |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight confirmation. The fragmentation pattern is characteristic of tert-butyl hydrazides.
Ionization & Fragmentation Logic (ESI/EI)
-
Molecular Ion (
): m/z 220 -
Base Peak: Often m/z 133 (3,5-dimethylbenzoyl cation) or m/z 57 (t-butyl cation).
Fragmentation Pathway:
-
McLafferty-type Rearrangement: Loss of isobutylene (
, 56 Da) from the tert-butyl group is a dominant pathway in EI-MS. -
-Cleavage: Cleavage of the
bond yields the benzamide ion and the alkyl amine radical.
Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.
Experimental Protocols
Sample Preparation for NMR
Objective: Eliminate concentration-dependent chemical shift variations.
-
Solvent: Use
(99.8% D) neutralized with basic alumina if the compound is acid-sensitive. -
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug within a glass pipette to remove undissolved micro-particulates (crucial for baseline resolution).
-
Acquisition: Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons vs. the tert-butyl methyls.
Quality Control (QC) Markers
When reviewing spectral data for batch release, check for these specific impurities:
-
Hydrazine Salt: Look for broad ammonium peaks in NMR (~7-8 ppm) or chloride peaks in elemental analysis.
-
Bis-Acylation: If the tert-butyl signal integrates to 9H but the aromatic signal integrates to 6H (instead of 3H) relative to the t-butyl, you have formed the symmetric N,N'-bis(3,5-dimethylbenzoyl)-N-tert-butylhydrazine.
-
Regioisomer: Presence of a doublet in the aromatic region indicates a 2,4-dimethyl or 2,5-dimethyl impurity (loss of symmetry).
References
-
Synthesis & Class Characterization
-
NMR Solvent Impurities & Shifts
-
IR Spectral Interpretation of Amides
-
Barth, A. "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 2007. (Provides foundational assignments for Amide I/II bands applicable to hydrazides). Link
-
-
Mass Spectrometry of Hydrazides
-
"Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2024. (Relevant for t-butyl fragmentation mechanisms). Link
-
Sources
Technical Guide: Mechanism of Action of N-tert-Butyl-3,5-dimethylbenzohydrazide Derivatives
The following technical guide details the mechanism of action for N-tert-Butyl-3,5-dimethylbenzohydrazide derivatives.
Editorial Note: While "N-tert-Butyl-3,5-dimethylbenzohydrazide" (CAS 162752-59-2) refers to a specific mono-acylhydrazine chemical entity, it is biologically significant as the conserved pharmacophore (scaffold) of the bisacylhydrazine (BAH) class of insecticides, most notably Tebufenozide (RH-5992) and Methoxyfenozide . This guide focuses on the mechanism of action of this bioactive scaffold as a non-steroidal Ecdysone Receptor (EcR) agonist.
Non-Steroidal Ecdysone Receptor (EcR) Agonists
Executive Summary
The N-tert-butyl-3,5-dimethylbenzohydrazide moiety represents the core "warhead" of the bisacylhydrazine (BAH) class of insect growth regulators (IGRs). Unlike neurotoxic insecticides (e.g., pyrethroids, organophosphates), these compounds act as endocrine disruptors . They function as potent, non-steroidal agonists of the insect molting hormone, 20-hydroxyecdysone (20E) .
By binding to the Ecdysone Receptor (EcR) with high affinity, they trigger a premature, lethal molt. The insect initiates the molting process but is unable to complete it (ecdysis), leading to starvation and death. This mechanism confers high selectivity for arthropods over mammals, which lack the EcR homolog.
Chemical Identity & Structural Biology
To understand the mechanism, one must first understand the ligand-receptor compatibility. The N-tert-butyl-3,5-dimethylbenzohydrazide scaffold mimics the steric and electronic properties of the steroid 20E, despite lacking a steroid nucleus.
The Pharmacophore
The biological activity relies on a specific "U-shaped" or "folded" conformation stabilized by the receptor binding pocket.
| Component | Structural Role | Mechanistic Function |
| N-tert-butyl group | Bulky hydrophobic moiety | Fills a critical hydrophobic sub-pocket in the EcR Ligand Binding Domain (LBD), locking the ligand in place. |
| 3,5-dimethylphenyl | Steric/Electronic anchor | Provides |
| Hydrazide Linker | Flexible hinge | Allows the two aromatic rings (in the full diacyl molecule) to adopt a stacked configuration that mimics the 3D volume of a steroid molecule. |
The Active Ligand
While the mono-acylhydrazine (N-tert-butyl-3,5-dimethylbenzohydrazide) is the scaffold, the full potency is achieved in the diacyl form (e.g., Tebufenozide), where a second benzoyl group (e.g., 4-ethylbenzoyl) completes the binding interface.
Mechanism of Action: Molecular Level
The core mechanism is the allosteric mimicry of 20-hydroxyecdysone within the nucleus of insect epithelial cells.
The Target: EcR/USP Complex
The functional ecdysone receptor is a heterodimer composed of:
-
EcR (Ecdysone Receptor): The ligand-binding subunit.
-
USP (Ultraspiracle): The insect homolog of the mammalian Retinoid X Receptor (RXR), required for DNA binding.
Binding Kinetics & Conformational Change
-
Entry: The lipophilic hydrazine crosses the cell membrane and enters the nucleus.
-
Displacement: It competes with endogenous 20E for the Ligand Binding Domain (LBD) of the EcR subunit.
-
Lock-in: The tert-butyl group wedges into a deep hydrophobic pocket.
-
Helix 12 Stabilization: Ligand binding induces a conformational shift in Helix 12 of the EcR LBD. This shift closes the ligand-binding pocket and generates a surface for co-activator recruitment.
-
Transcriptional Activation: The EcR/USP complex binds to Ecdysone Response Elements (EcREs) in the promoter regions of early response genes (e.g., E74, E75, Broad-Complex).
The "Hyperecdysonism" Effect
Unlike natural 20E, which is metabolically cleared in pulses to regulate the molt cycle, bisacylhydrazines are metabolically stable.
-
Natural 20E: Pulse
Gene On Clearance Gene Off Ecdysis (shedding). -
Agonist (Tebufenozide): Sustained Binding
Gene Permanently On Inhibition of Ecdysis .
The insect produces a new cuticle underneath the old one but cannot shed the old cuticle (apolysis occurs, but ecdysis fails). The larva becomes trapped in a double cuticle and dies of starvation/desiccation.
Signaling Pathway Visualization
Caption: The molecular cascade of bisacylhydrazine-induced hyperecdysonism. The persistence of the ligand-receptor complex prevents the gene "shut-off" required for successful molting.
Experimental Validation Protocols
To validate the activity of N-tert-butyl-3,5-dimethylbenzohydrazide derivatives, researchers utilize specific receptor-binding and cell-based assays.
Ligand Binding Assay (Competitive)
Objective: Determine the affinity (
-
Preparation: Express recombinant EcR and USP proteins (e.g., from Choristoneura fumiferana or Drosophila melanogaster) in E. coli or in vitro translation systems.
-
Radioligand: Use
-Ponasterone A (a high-affinity ecdysteroid) as the tracer. -
Incubation: Mix protein extract +
-Ponasterone A + Test Compound (titrated concentrations). Incubate at 4°C for 1 hour. -
Separation: Separate bound from free ligand using charcoal-dextran or filtration through glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. A potent N-tert-butyl-3,5-dimethylbenzohydrazide derivative (like Tebufenozide) should show an
in the low nanomolar range (e.g., 0.5 - 50 nM depending on species).
Reporter Gene Assay (Functional)
Objective: Confirm that binding leads to transcriptional activation.
-
Transfection: Co-transfect S2 (Drosophila) or Sf9 (Spodoptera) cells with:
-
Expression plasmid for EcR and USP.
-
Reporter plasmid containing EcREs upstream of Luciferase or CAT gene.
-
-
Treatment: Treat cells with the test compound (0.1 nM – 10
M) for 24-48 hours. -
Control: Use 20-hydroxyecdysone as a positive control.
-
Readout: Lyse cells and measure luminescence/absorbance.
-
Validation: Activity is confirmed if the compound induces reporter activity in a dose-dependent manner, inhibited by specific EcR antagonists.
Selectivity & Toxicology
The safety profile of this class relies on the structural divergence between insect EcR and mammalian nuclear receptors.
-
Mammalian Selectivity: Mammals possess the Farnesoid X Receptor (FXR) and Liver X Receptor (LXR), which share some homology with EcR. However, the N-tert-butyl-3,5-dimethylbenzohydrazide scaffold does not fit the LBD of mammalian FXR/LXR due to steric clashes in the binding pocket.
-
Result: Acute oral
in rats for Tebufenozide is >5000 mg/kg, indicating virtual non-toxicity to mammals.
References
-
Retnakaran, A., et al. (1995). "Mechanism of action of the nonsteroidal ecdysone mimic, RH-5992 (Tebufenozide), on spruce budworm." Journal of Insect Physiology. Link
-
Billas, I. M., et al. (2003). "Structural adaptability in the ligand-binding pocket of the ecdysone hormone receptor." Nature.[1] Link
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). "New insecticides with ecdysteroidal and juvenile hormone activity." Annual Review of Entomology. Link
-
Smagghe, G., et al. (2012). "Ecdysone receptor: from basics to industrial applications." Insects. Link
Sources
Technical Guide: Role of N-tert-Butyl-3,5-dimethylbenzohydrazide in Insecticide Synthesis
This guide details the technical role, synthesis, and application of N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2), a critical intermediate in the manufacture of diacylhydrazine insecticides.
Executive Summary
N-tert-Butyl-3,5-dimethylbenzohydrazide serves as the foundational "A-ring" scaffold for the bis-acylhydrazine class of Insect Growth Regulators (IGRs). This molecular fragment is the structural determinant responsible for the high-affinity binding to the ecdysone receptor (EcR) in Lepidopteran pests. It acts as the primary precursor for commercially significant active pharmaceutical ingredients (APIs) such as Tebufenozide and Methoxyfenozide .
This guide provides a comprehensive technical analysis of its synthesis, regiochemical considerations, and downstream conversion protocols for drug development professionals.
Part 1: Chemical Identity & Structural Significance[1]
The efficacy of diacylhydrazine insecticides relies on their ability to mimic 20-hydroxyecdysone (20E). The N-tert-butyl-3,5-dimethylbenzohydrazide moiety is engineered to fit the hydrophobic ligand-binding pocket of the EcR, triggering a lethal premature molt.
Physicochemical Profile
| Property | Specification |
| Chemical Name | N-tert-Butyl-3,5-dimethylbenzohydrazide |
| CAS Number | 162752-59-2 |
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128–130 °C |
| Key Functional Groups | tert-Butyl (Hydrophobic anchor), 3,5-Dimethylphenyl (π-stacking) |
Mechanism of Action (The "A-Ring" Anchor)
The 3,5-dimethylbenzoyl group (A-ring) and the tert-butyl group are critical for receptor affinity.
-
Steric Anchoring: The bulky tert-butyl group locks the molecule into a specific conformation (cis-amide rotamer) required to fit the EcR binding pocket.
-
Hydrophobic Interaction: The 3,5-dimethyl substitutions engage in Van der Waals interactions with specific residues (e.g., Methionine, Phenylalanine) within the receptor's ligand-binding domain (LBD).
Part 2: Synthesis Pathways & Regioselectivity
The synthesis of this intermediate presents a classic regioselectivity challenge inherent to mono-substituted hydrazines.
The Regioselectivity Challenge
Reacting tert-butylhydrazine with an acyl chloride can yield two isomers:
-
Isomer A (Desired): Acylation at the substituted nitrogen (
-tert-butyl- -acyl). -
Isomer B (Undesired): Acylation at the unsubstituted nitrogen (
-acyl- -tert-butyl).
Due to steric hindrance, direct acylation often favors Isomer B. However, for high-efficacy insecticides like Methoxyfenozide, the specific connectivity established in the "A-ring" precursor dictates the final topology. The protocol below outlines the controlled synthesis to maximize the utility of the intermediate.
Experimental Protocol: Synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide
Objective: Selective formation of the mono-acylhydrazine intermediate.
Reagents:
-
tert-Butylhydrazine hydrochloride (1.0 eq)
-
3,5-Dimethylbenzoyl chloride (1.05 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Solvent: Toluene/Water (Biphasic system) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with tert-butylhydrazine hydrochloride and water. Stir to dissolve.
-
Basification: Add Toluene, followed by dropwise addition of 50% NaOH solution at 0–5°C to liberate the free hydrazine base.
-
Acylation: Simultaneously add a solution of 3,5-dimethylbenzoyl chloride in Toluene and the remaining NaOH solution while maintaining the temperature between 5–10°C. Note: Simultaneous addition controls the pH and minimizes di-acylation.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via HPLC for the consumption of hydrazine.
-
Work-up: Separate the phases. Wash the organic phase with water (2x) and dilute HCl (to remove unreacted hydrazine).
-
Isolation: Concentrate the organic phase under reduced pressure. The product often precipitates upon cooling or addition of Hexane.
-
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary to achieve >98% purity.
Part 3: Downstream Applications (API Synthesis)
This intermediate is the "switch" point for synthesizing different insecticides by varying the second acyl group ("B-ring").
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core intermediate to final APIs.
Caption: Divergent synthesis of bis-acylhydrazine insecticides from the common N-tert-butyl-3,5-dimethylbenzohydrazide intermediate.
Protocol: Conversion to Methoxyfenozide
Reaction: Coupling of the intermediate with 3-methoxy-2-methylbenzoyl chloride.
-
Dissolution: Dissolve N-tert-butyl-3,5-dimethylbenzohydrazide (1.0 eq) in Toluene.
-
Addition: Add 3-methoxy-2-methylbenzoyl chloride (1.05 eq).
-
Scavenging: Add a base (e.g., Triethylamine or dilute NaOH) to neutralize the generated HCl.
-
Crystallization: The final product, Methoxyfenozide, is highly insoluble in non-polar solvents and can be isolated via filtration after cooling the reaction mixture.
Part 4: Analytical Data Summary
Researchers should validate the intermediate using the following reference data.
| Analytical Method | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | |
| IR Spectroscopy | Strong Carbonyl (C=O) stretch at ~1640–1660 cm⁻¹; NH stretch at ~3200–3300 cm⁻¹. |
| HPLC Purity | Retention time distinct from benzoic acid impurities; target >98.0% area. |
| Solubility | Soluble in Methanol, DCM, DMSO; Insoluble in Water. |
References
-
Sigma-Aldrich. (n.d.). N-tert-butyl-3,5-dimethylbenzohydrazide | CAS 162752-59-2.[1] Retrieved from
-
University of Hertfordshire. (2026). Methoxyfenozide (Ref: RH 2485) PPDB. Retrieved from
-
Google Patents. (2011). Synthetic method of methoxyfenozide (CN102040540A). Retrieved from
-
ResearchGate. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide. Pest Management Science. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Tebufenozide | CAS 112410-23-8.[2][3] Retrieved from
Sources
Technical Guide: N-tert-Butyl-3,5-dimethylbenzohydrazide as an Ecdysone Agonist Precursor
Executive Summary
N-tert-Butyl-3,5-dimethylbenzohydrazide (referred to herein as Intermediate-1 ) represents a "privileged scaffold" in the design of non-steroidal ecdysone agonists.[1] It serves as the critical nucleophilic building block for the synthesis of diacylhydrazine (DAH) insecticides, most notably Tebufenozide (RH-5992) and Methoxyfenozide (RH-2485) .[1]
Unlike traditional neurotoxic insecticides, compounds derived from Intermediate-1 act as endocrine disruptors, binding to the ecdysone receptor (EcR) with high affinity.[1] This guide details the chemical synthesis, structural rationale, and biological validation of this precursor, providing a roadmap for researchers developing next-generation insect growth regulators (IGRs).[1]
Chemical Architecture & Synthesis
The synthesis of high-affinity ecdysone agonists relies on the precise assembly of an asymmetric diacylhydrazine core. Intermediate-1 provides the "A-ring" (3,5-dimethylphenyl) and the steric bulk (tert-butyl group) necessary to anchor the molecule within the ligand-binding domain (LBD) of the EcR.[1]
Retrosynthetic Analysis
The diacylhydrazine scaffold is constructed via a sequential acylation strategy.[1] The steric hindrance of the tert-butyl group dictates that the first acylation must occur at the more substituted nitrogen to prevent over-acylation or regiochemical errors during the second step. However, direct acylation of tert-butylhydrazine often yields a mixture.[1] The optimized industrial route typically forms the mono-acyl hydrazine (Intermediate-1) first, which is then coupled with a second acyl chloride.[1]
Experimental Protocol: Synthesis of Intermediate-1
Objective: Preparation of N-tert-Butyl-3,5-dimethylbenzohydrazide. Scale: Laboratory (10 mmol basis).
Reagents:
-
3,5-Dimethylbenzoyl chloride (1.69 g, 10 mmol)[1]
-
tert-Butylhydrazine hydrochloride (1.25 g, 10 mmol)[1]
-
Sodium hydroxide (NaOH), 50% aqueous solution[1]
-
Water[1]
Step-by-Step Methodology:
-
Preparation of Organic Phase: Dissolve tert-butylhydrazine hydrochloride in water (10 mL). Add toluene (30 mL) and cool the biphasic mixture to 5–10°C using an ice bath.
-
Basification: Slowly add 50% NaOH to liberate the free hydrazine base in situ.[1] Stir for 15 minutes.
-
Acylation (The Critical Step): Add a solution of 3,5-dimethylbenzoyl chloride in toluene (5 mL) dropwise over 30 minutes.
-
Technical Note: Maintain temperature <10°C. The tert-butyl group provides steric shielding, but higher temperatures can promote di-acylation or degradation.[1]
-
-
Reaction Monitoring: Warm to room temperature (25°C) and stir for 3 hours. Monitor consumption of acid chloride via TLC (Hexane:Ethyl Acetate 3:1).[1]
-
Work-up: Separate the organic layer.[1] Wash sequentially with water (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine.[1]
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from ether/methanol to yield Intermediate-1 as white needle crystals.
Conversion to Active Agonist (Tebufenozide)
To generate the bioactive insecticide, Intermediate-1 is coupled with 4-ethylbenzoyl chloride.[1]
Protocol:
-
Dissolve Intermediate-1 (2.2 g, 10 mmol) in toluene (30 mL).
-
Add 4-ethylbenzoyl chloride (1.7 g, 10 mmol).
-
Reflux at 90–110°C for 4–6 hours.
-
Cool and filter the precipitate.[1] The resulting solid is Tebufenozide .[1]
Visualization: Synthetic Pathway
The following diagram illustrates the sequential acylation logic.
Caption: Step-wise synthesis of Tebufenozide via the N-tert-Butyl-3,5-dimethylbenzohydrazide intermediate.
Mechanistic Profiling & Biological Logic
The efficacy of compounds derived from Intermediate-1 stems from their ability to mimic 20-hydroxyecdysone (20E), the insect molting hormone.[1]
Molecular Mode of Action
Unlike 20E, which is a steroid, the diacylhydrazine ligands are flexible non-steroidals.[1] Upon entering the insect cell, they bind to the Ecdysone Receptor (EcR) .[1]
-
Binding: The ligand binds to the ligand-binding pocket of the EcR, which forms a heterodimer with the Ultraspiracle protein (USP) .[1]
-
Conformational Lock: The tert-butyl group of the ligand fills a hydrophobic cavity, locking the receptor in an active conformation.[1]
-
Transcriptional Activation: The EcR/USP-ligand complex binds to Ecdysone Response Elements (EcREs) on the DNA.[1][3]
-
Lethal Effect: This triggers a "hyperecdysonism" state—initiating a molt that the insect cannot complete.[1] The larva becomes trapped in its old cuticle and dies of starvation and dehydration.[1]
The "3,5-Dimethyl" Significance
SAR studies reveal why the 3,5-dimethyl substitution in Intermediate-1 is non-negotiable for high potency:
-
Steric Fit: The two methyl groups interact with specific hydrophobic residues (e.g., Phe, Met) in the EcR pocket, optimizing van der Waals contacts.[1]
-
Electronic Effect: The electron-donating alkyl groups increase the electron density of the aromatic ring, influencing the pi-stacking interactions within the receptor cleft.
Visualization: Signaling Cascade
Caption: Molecular pathway of diacylhydrazine toxicity via EcR/USP activation.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of analogs derived from Intermediate-1.[1] It demonstrates that while the A-ring (derived from Intermediate-1) is conserved, the B-ring allows for optimization.[1]
Table 1: Comparative Larvicidal Activity of 3,5-Dimethyl-N-tert-butyl-benzohydrazide Derivatives
| Compound Class | A-Ring Substituent | B-Ring Substituent | Relative Potency (Lepidoptera) | Specificity |
| Intermediate-1 | 3,5-dimethylphenyl | H | Inactive/Weak | N/A |
| RH-5849 | H | H | Low (Baseline) | Broad |
| Tebufenozide | 3,5-dimethylphenyl | 4-ethylphenyl | High | Lepidoptera |
| Methoxyfenozide | 3,5-dimethylphenyl | 2-methyl-3-methoxyphenyl | Very High | Lepidoptera |
| Halofenozide | 4-chlorophenyl | H | Moderate | Coleoptera/Turf |
| Benzodioxole Analog | 3,5-dimethylphenyl | 1,3-benzodioxole | High | Lepidoptera |
Note: Data synthesized from Rohm and Haas SAR studies and subsequent academic validations [1, 3].[1]
References
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998).[1] New insecticides with ecdysteroidal and juvenile hormone activity.[1] Annual Review of Entomology. Link[1]
-
Nakagawa, Y., et al. (2003).[1][4] Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide. Pest Management Science. Link
-
Toya, T., et al. (2002).[1][5] Cyclic dibenzoylhydrazines reproducing the conformation of ecdysone agonists, RH-5849. Bioorganic & Medicinal Chemistry. Link
-
Smagghe, G., et al. (2012).[1] Peptidomimetics and new ecdysone receptor agonists. In Insect Growth Disruptors. Elsevier.[1] Link
-
US EPA. (1995).[1] Tebufenozide: Pesticide Fact Sheet. United States Environmental Protection Agency.[1] Link
Sources
- 1. Tebufenozide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic dibenzoylhydrazines reproducing the conformation of ecdysone agonists, RH-5849 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the insecticidal potential of N-tert-Butyl-3,5-dimethylbenzohydrazide
Topic: Investigating the Insecticidal Potential of N-tert-Butyl-3,5-dimethylbenzohydrazide Document Type: Technical Whitepaper & Experimental Guide Target Audience: Agrochemical Researchers, Medicinal Chemists, and Lead Optimization Scientists
Executive Summary: The Pharmacophore Anchor
N-tert-Butyl-3,5-dimethylbenzohydrazide (NTBDH) represents a critical pharmacophore scaffold in the development of non-steroidal ecdysone agonists. While often categorized as a synthetic intermediate (CAS 162752-59-2) for commercial insecticides like Tebufenozide and Methoxyfenozide , its structural architecture defines the "A-ring" binding specificity required for selective Lepidopteran control.
This guide moves beyond the compound’s role as a mere precursor. It frames NTBDH as the primary variable for Structure-Activity Relationship (SAR) exploration . We investigate its potential not as a standalone toxicant—where its activity is limited—but as the essential "warhead" that, when correctly derivatized, unlocks picomolar affinity for the Ecdysone Receptor (EcR).
Chemical Identity & Structural Logic
1.1 The Molecule
-
IUPAC Name: N-tert-butyl-3,5-dimethylbenzohydrazide
-
Common Abbreviation: NTBDH
-
Molecular Formula: C₁₃H₂₀N₂O[3]
-
Role: Pharmacophore Scaffold / "A-Ring" Precursor
1.2 Pharmacophore Analysis (The "Anchor" Hypothesis)
To understand the potential of NTBDH, one must analyze its interaction with the Ligand Binding Domain (LBD) of the insect Ecdysone Receptor.
| Structural Moiety | Mechanistic Function |
| 3,5-Dimethylphenyl (A-Ring) | Provides π-stacking interactions within the hydrophobic pocket of the EcR. The 3,5-substitution pattern is sterically optimized to prevent rotation, locking the ligand in a bioactive conformation. |
| Tert-butyl Group | Fills a critical, bulky hydrophobic sub-pocket. This is the primary determinant for affinity; replacing this with smaller alkyl groups (e.g., methyl, ethyl) drastically reduces potency. |
| Hydrazide Linker (-NH-NH-) | Acts as a semi-rigid bridge. In the mono-acyl form (NTBDH), this linker is flexible. Upon diacyl-derivatization, it forms a "U-shape" or "hook" conformation essential for receptor activation. |
Mechanism of Action (MoA): The Ecdysone Trigger
NTBDH derivatives function as Insect Growth Regulators (IGRs) . They mimic the insect molting hormone, 20-hydroxyecdysone (20E).
2.1 The Signaling Cascade
Unlike neurotoxins (e.g., pyrethroids) that cause immediate paralysis, NTBDH-based agonists bind to the EcR, causing a lethal "premature molt." The insect initiates the molting process but cannot complete it, leading to starvation and desiccation.
2.2 Pathway Visualization
Caption: The activation pathway where NTBDH derivatives induce lethal hyperecdysonism by stabilizing the EcR-USP heterodimer.
Experimental Investigation Framework
To validate the insecticidal potential, we must transform NTBDH into a library of diacylhydrazines and test them. The mono-acyl NTBDH serves as the negative control or baseline.
3.1 Chemical Synthesis Protocol: The "B-Ring" Variation
Objective: Synthesize a library of diacylhydrazines to probe the "B-ring" pocket specificity.
Reagents:
-
Substrate: N-tert-Butyl-3,5-dimethylbenzohydrazide (NTBDH).[3][4]
-
Acyl Donors: Various benzoyl chlorides (e.g., 4-ethylbenzoyl chloride, 4-chlorobenzoyl chloride) or heterocyclic acid chlorides.
-
Solvent/Base: Toluene or THF with Pyridine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of NTBDH in anhydrous THF under nitrogen atmosphere.
-
Activation: Add 1.2 eq of Pyridine (acid scavenger). Cool to 0°C.
-
Coupling: Dropwise add 1.1 eq of the selected Acyl Chloride (dissolved in THF).
-
Reflux: Warm to room temperature, then reflux at 65°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Quench with water. Extract with Ethyl Acetate. Wash with 1N HCl (to remove pyridine) and saturated NaHCO₃.
-
Purification: Recrystallize from Methanol/Water to obtain the pure diacylhydrazine.
3.2 Biological Assay: Lepidopteran Specificity
Test Organism: Spodoptera exigua (Beet Armyworm) or Plutella xylostella (Diamondback Moth).
Protocol (Leaf-Dip Method):
-
Preparation: Dissolve compounds in acetone and dilute with water containing 0.1% Triton X-100 (surfactant).
-
Concentration Range: Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 mg/L).
-
Application: Dip leaf discs (cabbage or cotton) into the solution for 10 seconds. Air dry for 1 hour.
-
Exposure: Place 10 third-instar larvae per petri dish containing treated leaves.
-
Observation: Incubate at 25°C. Assess mortality at 72 and 96 hours.
-
Scoring: Look for "double head capsule" formation (a hallmark of failed molting).
-
Data Presentation Template:
| Compound ID | B-Ring Substituent | Conc. (mg/L) | Mortality (%) | LC₅₀ (95% CI) |
| NTBDH (Control) | None (H) | 100 | < 5% | > 500 mg/L |
| Ref (Tebufenozide) | 4-Ethylphenyl | 10 | 100% | 1.2 mg/L |
| Analog A | 4-Chlorophenyl | 10 | 85% | 3.5 mg/L |
| Analog B | Furan-2-yl | 10 | 40% | 15.0 mg/L |
Note: The parent NTBDH is expected to show negligible activity, validating that the "B-ring" is essential for receptor locking.
Self-Validating Systems & Toxicology
4.1 Validation Checkpoints
-
Chemical Purity: Verify all synthesized derivatives via ¹H-NMR. The tert-butyl singlet (~1.4 ppm) and the two methyl groups on the benzene ring are diagnostic.
-
Positive Control: Always run Tebufenozide or Methoxyfenozide in parallel. If these fail to induce molting, the assay is invalid (likely resistant larvae).
-
Negative Control: Solvent-only (Acetone/Water) treatment must show <5% mortality.
4.2 Toxicology Profile (Mammalian vs. Insect)
One of the primary advantages of investigating NTBDH derivatives is their selectivity .[5]
-
Mammalian Toxicity: Generally low (LD₅₀ > 5000 mg/kg in rats). The EcR target does not exist in vertebrates.
-
Ecotoxicity: Care must be taken with aquatic invertebrates (e.g., Daphnia), as they possess ecdysteroid receptors.
Experimental Workflow Diagram
Caption: Technical workflow for transforming the NTBDH scaffold into active insecticidal candidates.
References
-
Smagghe, G., et al. (2012). "Ecdysone Receptor Agonists: Mechanism and Resistance." Insects, 3(3), 821-845.
-
Sawada, Y., et al. (2003).[6] "Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide." Pest Management Science, 59(1), 36-48.[6]
-
Sun, J., & Zhou, Y. (2015).[7] "Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives." Molecules, 20(4), 5625-5637.
-
Sigma-Aldrich. "N-tert-butyl-3,5-dimethylbenzohydrazide Product Specification."
Sources
- 1. N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 [sigmaaldrich.com]
- 2. 162752-59-2 CAS|苯甲酸,3,5-二甲基-,1-(1,1-二甲基乙基)酰肼|生产厂家|价格信息 [m.chemicalbook.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and insecticidal activity of some novel diacylhydrazine and acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-tert-Butyl-3,5-dimethylbenzohydrazide and its Analogs in Pest Management
Introduction: A Paradigm Shift in Insect Pest Management
The relentless challenge of agricultural and public health pest management necessitates the continual development of innovative and selective insecticides. For decades, the primary focus of insecticide discovery was on neurotoxins, which, while effective, often presented challenges related to non-target toxicity and the rapid development of resistance. A significant leap forward came with the advent of Insect Growth Regulators (IGRs), compounds that selectively disrupt essential physiological processes in insects. Among these, the discovery of N-tert-Butyl-3,5-dimethylbenzohydrazide, also known as RH-5849, marked a pivotal moment, heralding the first nonsteroidal ecdysone agonist.[1] This technical guide provides an in-depth exploration of N-tert-Butyl-3,5-dimethylbenzohydrazide and its analogs, from their fundamental mechanism of action to their synthesis, bio-evaluation, and role in modern, integrated pest management (IPM) strategies. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important class of insecticides.
Part 1: The Core Science - Hijacking the Molting Process
The remarkable success of N-tert-Butyl-3,5-dimethylbenzohydrazide and its analogs lies in their ability to interfere with the insect molting process, a hormonally regulated cascade of events essential for growth and development.
The Ecdysone-Regulated Molting Cascade
In arthropods, molting is orchestrated by the steroid hormone 20-hydroxyecdysone (20E).[2] The prohormone ecdysone is produced in the prothoracic glands and converted to the active 20E in peripheral tissues.[3] This pulse of 20E binds to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor.[4][5] This ligand-activated transcription factor then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, initiating a cascade of gene expression that leads to apolysis (separation of the old cuticle), synthesis of a new cuticle, and ultimately ecdysis (shedding of the old cuticle).[2][3]
N-tert-Butyl-3,5-dimethylbenzohydrazide: A Potent Mimic of 20E
N-tert-Butyl-3,5-dimethylbenzohydrazide and its analogs are non-steroidal mimics of 20E.[1] They bind to the ligand-binding pocket of the EcR, activating the receptor complex in the absence of the natural hormone.[1][2] This binding event triggers the same downstream signaling cascade as 20E, but with a critical difference: unlike the natural hormone, which is cleared from the system to allow the molting process to complete, these synthetic analogs bind with high affinity and are not easily metabolized.[2] This persistent activation of the ecdysone receptor leads to a premature, incomplete, and ultimately lethal molt.[2][6] The affected larvae are unable to properly shed their old cuticle, cease feeding, and die from desiccation and starvation.[7]
Signaling Pathway of Ecdysone Agonists
Caption: Signaling pathway of diacylhydrazine ecdysone agonists.
Basis of Selectivity
A key advantage of diacylhydrazine insecticides is their selectivity, with different analogs exhibiting varying degrees of activity against different insect orders.[6][8] For instance, tebufenozide and methoxyfenozide are highly effective against lepidopteran (moth and butterfly) pests, while halofenozide shows greater activity against coleopteran (beetle) pests.[2][6] This selectivity is attributed to differences in the amino acid sequences of the ligand-binding domain of the EcR among different insect orders, which affects the binding affinity of the synthetic agonists.[9] This targeted action minimizes harm to beneficial insects and other non-target organisms, making them valuable components of IPM programs.[8][9]
Part 2: The Chemical Landscape and Structure-Activity Relationships (SAR)
The diacylhydrazine class of insecticides is characterized by a common structural scaffold, with variations in substituents allowing for the fine-tuning of insecticidal activity and selectivity.
The Diacylhydrazine Scaffold
The foundational structure consists of two benzoyl moieties linked by a tert-butylated hydrazine bridge.[10] Extensive research has elucidated the structure-activity relationships (SAR) of these molecules, revealing the critical roles of different structural components.
Key Commercial Analogs
Several diacylhydrazine insecticides have been successfully commercialized, each with a distinct spectrum of activity.
| Compound Name (Trade Name) | Structure | Primary Target Pests |
| N-tert-Butyl-3,5-dimethylbenzohydrazide (RH-5849) | 1,2-dibenzoyl-1-tert-butylhydrazine[11] | Lepidoptera, Coleoptera[7] |
| Tebufenozide (RH-5992) | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | Lepidoptera[2] |
| Methoxyfenozide (RH-2485) | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | Lepidoptera[2][12] |
| Halofenozide (RH-0345) | N-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide | Coleoptera[2] |
| Chromafenozide (ANS-118) | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methylchromane-6-carbohydrazide[13] | Lepidoptera[14] |
Principles of Structure-Activity Relationship (SAR)
-
The N'-Benzoyl and N-tert-Butyl Groups: The N'-benzoyl group and the N-tert-butyl group are crucial for high insecticidal activity. Modifications to the tert-butyl group generally lead to a decrease in efficacy.[13]
-
Substituents on the Aromatic Rings: The nature and position of substituents on the two benzoyl rings significantly influence both the potency and the species-selectivity of the compounds.[10][15] For example, the 3,5-dimethyl substitution on one of the benzoyl rings is a common feature in many potent analogs.[15]
-
The Hydrazine Bridge: The hydrazine linker is essential for maintaining the correct conformation for binding to the ecdysone receptor.
Part 3: Synthesis and Bio-evaluation - A Practical Guide
The development of new diacylhydrazine analogs requires robust and reproducible methods for their synthesis and biological evaluation.
Synthesis of a Diacylhydrazine Analog: A Representative Protocol
The synthesis of diacylhydrazine insecticides typically involves the acylation of a substituted tert-butylhydrazine with a substituted benzoyl chloride. The following is a general, representative protocol for the synthesis of a diacylhydrazine derivative.
Step-by-Step Methodology:
-
Synthesis of N-tert-butyl-3,5-dimethylbenzohydrazide:
-
To a stirred solution of 3,5-dimethylbenzoyl chloride in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane), slowly add an equimolar amount of tert-butylhydrazine at a reduced temperature (e.g., 0-5 °C).
-
An organic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired N-tert-butyl-3,5-dimethylbenzohydrazide.
-
-
Acylation to form the final diacylhydrazine:
-
The product from step 1 is then reacted with a second, different substituted benzoyl chloride under similar reaction conditions to yield the final diacylhydrazine analog.
-
Caption: Generalized workflow for the synthesis of a diacylhydrazine analog.
Protocols for Evaluating Insecticidal Efficacy
Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera litura):
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in an appropriate solvent (e.g., acetone) containing a surfactant.
-
Treatment of Leaf Discs: Cut leaf discs from a suitable host plant (e.g., cabbage, cotton) and dip them into the test solutions for a specified time (e.g., 10-30 seconds). Allow the solvent to evaporate completely.
-
Insect Infestation: Place one or more third-instar larvae of the test insect onto each treated leaf disc in a petri dish or similar container.
-
Incubation: Maintain the bioassay containers under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use the mortality data to calculate the median lethal concentration (LC50) using probit analysis or other suitable statistical methods.
Caption: Workflow for a leaf-dip bioassay.
Part 4: Efficacy, Metabolism, and Toxicology
A comprehensive understanding of a pesticide's efficacy, metabolic fate, and toxicological profile is essential for its safe and effective use.
Quantitative Efficacy Data
The following table summarizes the insecticidal activity of N-tert-Butyl-3,5-dimethylbenzohydrazide and some of its key analogs against various lepidopteran pests.
| Compound | Pest Species | LC50 (mg/L) | Reference |
| Tebufenozide | Plutella xylostella | - | [16] |
| Analog 10g | Helicoverpa armigera | 70.8% mortality at 100 mg/L | [16] |
| Analog 10h | Helicoverpa armigera | 87.5% mortality at 100 mg/L | [16] |
| Analog 10w | Helicoverpa armigera | 79.2% mortality at 100 mg/L | [16] |
| Analog 10g | Plutella xylostella | 27.49 | [16] |
| Analog 10h | Plutella xylostella | 23.67 | [16] |
| Analog 10w | Plutella xylostella | 28.90 | [16] |
Note: The table presents a selection of available data. Efficacy can vary depending on the bioassay method and test conditions.
Metabolism in Target and Non-Target Organisms
The metabolic fate of diacylhydrazines plays a significant role in their selectivity and environmental persistence. In insects, these compounds are primarily metabolized by cytochrome P450 monooxygenases through oxidation of the alkyl and aromatic moieties.[17] The resulting metabolites are often more polar and can be more readily excreted. Differences in the rates and pathways of metabolism between target pests and non-target organisms, such as beneficial insects and vertebrates, contribute to the selective toxicity of these compounds.
Toxicological Profile
A major advantage of diacylhydrazine insecticides is their favorable toxicological profile. They exhibit low acute toxicity to mammals, birds, and fish.[12] This is largely due to the high specificity of their mode of action for the insect ecdysone receptor, which is absent in vertebrates. Methoxyfenozide, for example, received a Presidential Green Chemistry Challenge Award in 1998 for its safety and environmental profile.[12] Both tebufenozide and methoxyfenozide were registered by the U.S. Environmental Protection Agency (EPA) under its Reduced Risk Pesticide Program.[12] While generally considered safe for many beneficial insects, it is always prudent to consult specific studies on the effects on pollinators and natural enemies when incorporating these insecticides into IPM programs.[18]
Conclusion and Future Perspectives
N-tert-Butyl-3,5-dimethylbenzohydrazide and its analogs have revolutionized pest management by providing a highly selective and effective tool for the control of key insect pests, particularly in the order Lepidoptera. Their unique mode of action as ecdysone agonists sets them apart from traditional neurotoxic insecticides, offering a valuable option for resistance management. The favorable toxicological and environmental profiles of many diacylhydrazine insecticides have further solidified their role in modern, sustainable agriculture.
The ongoing challenge of insecticide resistance necessitates continued research and development in this area. Future efforts will likely focus on the design of new analogs with improved potency, a broader spectrum of activity against resistant pest populations, and even greater selectivity to protect beneficial organisms. A deeper understanding of the molecular interactions between diacylhydrazines and the ecdysone receptor will be crucial for the rational design of next-generation insect growth regulators. The legacy of N-tert-Butyl-3,5-dimethylbenzohydrazide will undoubtedly continue to inspire the development of safer and more effective solutions for global food security and public health.
References
- Ecdysone Agonist: New Insecticides with Novel Mode of Action - Neliti.
- Ecdysone Agonist: New Insecticides with Novel Mode of Action - ResearchGate.
- Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed.
- RH-5849 - National Institute for Environmental Studies, Japan.
- (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - ResearchGate.
- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC.
- Synthesis and Insecticidal Activity of Benzoheterocyclic Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide - PubMed.
- RH-5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed.
- RH-5849 | CAS#112225-87-3 - MedKoo Biosciences.
- Biological activity and receptor-binding of ecdysteroids and the ecdysteroid agonists RH-5849 and RH-5992 in imaginal wing discs.
- Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications.
- QSAR and mode of action studies of insecticidal ecdysone agonists†.
- Ecdysone Receptor Present in Insects is a Novel Target for Insecticide.
- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed.
- Synthesis and insecticidal activity of benzoheterocyclic analogues of N '-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - ResearchGate.
- Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed.
- Synthesis and insecticidal activity of benzoheterocyclic analogues of N′‐benzoyl‐N‐(tert‐butyl)benzohydrazide: Part 3. Modification of N‐tert‐butylhydrazine moiety | Scilit.
- Action of the nonsteroidal ecdysteroid mimic RH 5849 on larval development and adult reproduction of insects of different orders - Taylor & Francis.
- Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed.
- Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety.
- Synthesis and insecticidal activity of benzoheterocyclic analogues of N′-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - ResearchGate.
- Effect of RH5849 on virgin female life span, food intake, and... - ResearchGate.
- Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC.
- Diacylhydrazine insecticide - Wikipedia.
- RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed.
- Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - MDPI.
- Ecdysone steroid hormone remote controls intestinal stem cell fate decisions via the PPARγ-homolog Eip75B in Drosophila - PMC.
- Gateway on Pesticide Hazards and Safe Pest Management.
- N'-(tert-butyl)-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide - ChemShuttle.
- Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC.
- Metabolic Pathways in Bt: Unveiling the Biochemical Basis of Insect Pathogenicity | Wang.
- N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 - Sigma-Aldrich.
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
- The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes - PMC.
- N-tert-Butyl-3,5-dimethyl benzohydrazide | CAS 162752-59-2 | Chemical-Suppliers.
- This is the accepted manuscript version of the contribution published as - UFZ.
- tert-Butyl )-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide AKSci 8144AA.
- The Role of Tert-Butyl Carbazate in the Development of Modern Agrochemicals: Application Notes and Protocols - Benchchem.
Sources
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecdysone Agonist: New Insecticides with Novel Mode of Action - Neliti [neliti.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]
- 13. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beyondpesticides.org [beyondpesticides.org]
Methodological & Application
Synthesis protocol for N-tert-Butyl-3,5-dimethylbenzohydrazide
Application Note: Precision Synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide
Abstract & Strategic Overview
This guide details the synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide , a critical pharmacophore scaffold used in the development of non-steroidal ecdysone agonists (e.g., Tebufenozide, Methoxyfenozide). These diacylhydrazine ligands function by binding to the ecdysone receptor (EcR) in Lepidoptera, triggering premature molting.
Chemical Challenge: The synthesis hinges on the regioselective acylation of tert-butylhydrazine. Due to the steric bulk of the tert-butyl group and the nucleophilicity difference between the
Target Structure:
The protocol targets the
-
Structure:
Chemical Strategy & Retrosynthesis
The synthesis is executed in two phases:
-
Activation: Conversion of 3,5-dimethylbenzoic acid to its acid chloride to ensure high electrophilicity.
-
Regioselective Coupling: Schotten-Baumann-like acylation of tert-butylhydrazine.
Why Acid Chloride? Direct coupling with carbodiimides (EDC/DCC) often suffers from lower yields due to the steric hindrance of the hydrazine. The acid chloride route, buffered by a biphasic base system or organic base, drives the reaction to completion while allowing strict temperature control to prevent bis-acylation.
Reaction Scheme
Figure 1: Two-stage synthesis pathway utilizing in-situ acid chloride generation followed by biphasic coupling.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 3,5-Dimethylbenzoic acid | 150.17 | 1.0 | Starting Material |
| Thionyl Chloride ( | 118.97 | 1.2 - 1.5 | Chlorinating Agent |
| tert-Butylhydrazine HCl | 124.61 | 1.05 | Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | Base (Scavenger) |
| Toluene | - | Solvent | Phase 1 Solvent |
| Dichloromethane (DCM) | - | Solvent | Phase 2 Solvent |
| DMF | 73.09 | Cat.[4] | Catalyst |
Phase 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
-
Setup: Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize and off-gas. -
Charging: Charge the flask with 3,5-Dimethylbenzoic acid (15.0 g, 100 mmol) and anhydrous Toluene (75 mL) .
-
Activation: Add Thionyl Chloride (11 mL, ~150 mmol) dropwise via addition funnel. Add 2-3 drops of DMF as a catalyst.
-
Reaction: Heat the mixture to reflux (
) for 2–3 hours. The solution should become clear, and gas evolution will cease upon completion. -
Workup: Cool to room temperature. Remove excess thionyl chloride and toluene under reduced pressure (rotary evaporator) to yield the crude acid chloride as a pale yellow oil. Note: Use immediately in Phase 2 to prevent hydrolysis.
Phase 2: Regioselective Coupling (Biphasic Schotten-Baumann)
-
Hydrazine Prep: In a separate 500 mL flask, dissolve tert-butylhydrazine hydrochloride (13.1 g, 105 mmol) in Water (50 mL) .
-
Base Addition: Add DCM (100 mL) to the aqueous hydrazine solution. While stirring vigorously, add NaOH (8.8 g, 220 mmol) dissolved in water (20 mL). Cool the biphasic mixture to 0–5°C using an ice bath.
-
Critical: The pH must remain basic (>10) to ensure the hydrazine is free-based and reactive.
-
-
Coupling: Dissolve the crude acid chloride (from Phase 1) in DCM (30 mL) . Add this solution dropwise to the vigorously stirred hydrazine mixture over 30–45 minutes, maintaining the internal temperature below 10°C .
-
Mechanistic Insight: Low temperature favors the kinetic acylation of the less hindered
-nitrogen ( ) over the -nitrogen or bis-acylation.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2]
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (30 mL).
-
Washing: Wash the combined organic phases sequentially with:
-
Water (50 mL)
-
Sat.
(50 mL) – removes unreacted acid. -
Brine (50 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under vacuum to yield the crude solid.
Purification & Characterization
-
Recrystallization: The crude product is typically recrystallized from Hexane/Ethyl Acetate or Isopropanol .
-
Dissolve crude solid in minimal hot EtOAc.
-
Add Hexane until slightly turbid.
-
Cool to 4°C overnight.
-
-
Yield: Expected yield is 85–92% .
-
Appearance: White crystalline solid.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White to off-white crystals | Visual |
| Melting Point | 138–142°C (Typical) | Capillary MP |
| Regiochemistry | Confirm mono-acylation at terminal N | 1H NMR |
| Purity | > 98% | HPLC (C18, ACN/H2O) |
1H NMR Validation (CDCl3, 400 MHz):
-
1.20 ppm (s, 9H,
-Butyl) -
2.35 ppm (s, 6H,
) - 7.1–7.4 ppm (m, 3H, Aromatic protons)
-
7.6 ppm (br s, 1H,
) -
Note: The presence of a single amide proton signal and the integration of the t-butyl group confirms the structure. If bis-acylation occurs, the t-butyl signal may shift, and integration will reflect the loss of NH protons.
Troubleshooting & Safety
-
Bis-acylation: If significant bis-acylated byproduct (
) is observed, reduce the reaction temperature to -10°C and ensure the acid chloride is added very slowly to a slight excess of hydrazine. -
Safety Warning: tert-Butylhydrazine is toxic and a potential skin sensitizer. Thionyl chloride releases HCl and SO2 gases; all operations must be performed in a functioning fume hood.
References
-
Rohm and Haas Company. (1987). N'-substituted-N,N'-diacylhydrazines, compositions containing them and their use as insecticides.[5] European Patent EP 0236618. Link
-
BenchChem. (2024). The Role of Tert-Butyl Carbazate in the Development of Modern Agrochemicals: Application Notes and Protocols.Link
-
Nakagawa, Y., et al. (2001). Quantitative Structure-Activity Studies of Diacylhydrazine Ecdysone Agonists. Bioorganic & Medicinal Chemistry.[6][7][8] Link
-
Tebufenozide Technical Data. (2025). FAO Specifications and Evaluations for Agricultural Pesticides.Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis and Isolation of N-tert-Butyl-3,5-dimethylbenzohydrazide
Executive Summary & Scope
N-tert-Butyl-3,5-dimethylbenzohydrazide (often denoted as N'-tert-butyl-3,5-dimethylbenzohydrazide) is a high-value chemical intermediate utilized extensively in the synthesis of non-steroidal ecdysone receptor agonists. These molting accelerating compounds (MACs), such as the commercial insecticides methoxyfenozide and tebufenozide, are critical for selective pest management[1]. This application note details a robust, scalable, and regioselective protocol for synthesizing this intermediate via a modified Schotten-Baumann acylation, designed specifically for drug development professionals and synthetic chemists requiring high-purity yields.
Mechanistic Principles & Causality
To ensure a self-validating and high-yielding protocol, several mechanistic parameters must be strictly controlled. As an application scientist, understanding the why behind these steps is as critical as the execution:
-
Reagent Stability & In Situ Free-Basing : Free tert-butylhydrazine is volatile, flammable, and susceptible to aerial oxidation. Utilizing the hydrochloride salt ensures stoichiometric accuracy and safe handling. The controlled addition of aqueous sodium hydroxide liberates the free hydrazine in situ[2].
-
Sterically Driven Regioselectivity : Hydrazines possess two nucleophilic nitrogen centers. The bulky tert-butyl group sterically shields the internal nitrogen (N). Consequently, the acylium ion of the acid chloride is attacked almost exclusively by the less hindered terminal nitrogen (N'), forming the desired N'-aroyl linkage without requiring complex protecting group chemistry.
-
Thermal & Phase Management (Schotten-Baumann Conditions) : The acylation is highly exothermic. Executing the addition at 0–5 °C in a biphasic toluene/water system is critical. The biphasic environment partitions the water-sensitive 3,5-dimethylbenzoyl chloride into the organic phase, while the aqueous phase acts as a sink for the HCl byproduct. Low temperatures suppress both the competitive hydrolysis of the acid chloride and the formation of N,N'-diacylated impurities.
Experimental Protocol
Self-Validating System: This protocol incorporates visual and thermal checkpoints to confirm reaction progress in real-time.
Step 3.1: Preparation of the Hydrazine Free Base
-
Equip a 500 mL jacketed glass reactor with a mechanical stirrer, internal thermocouple, and a pressure-equalizing addition funnel.
-
Charge the reactor with 13.1 g (1.05 eq) of tert-butylhydrazine hydrochloride and 150 mL of anhydrous toluene.
-
Initiate moderate stirring (250 rpm) and cool the suspension to 0–5 °C using a recirculating chiller.
-
Slowly add 17.6 g (2.20 eq) of a 50% w/w aqueous sodium hydroxide solution.
-
Causality & Validation Checkpoint: The solid hydrochloride salt will visibly dissolve as the free base is liberated into the toluene phase. Ensure the internal temperature does not exceed 10 °C during this highly exothermic neutralization to prevent hydrazine volatilization.
-
Step 3.2: Regioselective Acylation
-
In a separate dry vessel, dissolve 16.9 g (1.00 eq) of 3,5-dimethylbenzoyl chloride in 20 mL of anhydrous toluene.
-
Transfer this solution to the addition funnel.
-
Add the acid chloride solution dropwise to the rapidly stirring biphasic hydrazine mixture over 45–60 minutes.
-
Critical Control Parameter: Maintain the internal temperature strictly at 0–5 °C. Rapid addition will cause a temperature spike, accelerating acid chloride hydrolysis and drastically reducing yields.
-
-
Upon complete addition, allow the reaction to stir for an additional 2 hours while gradually warming to room temperature (20–25 °C).
-
Validation Checkpoint: The formation of a dense white precipitate (the product) in the organic phase indicates successful conversion.
-
Step 3.3: Workup and Isolation
-
Halt stirring and allow the phases to separate. Decant and discard the lower aqueous layer (containing NaCl and excess NaOH).
-
Wash the organic phase successively with 50 mL of 1M HCl (to quench and remove unreacted hydrazine) and 50 mL of saturated brine.
-
Cool the toluene phase to 0 °C for 2 hours to maximize product crystallization.
-
Filter the resulting white solid under vacuum and wash the filter cake with 20 mL of cold hexanes to remove lipophilic impurities.
-
Dry the product in vacuo at 45 °C to a constant weight.
Quantitative Data & Reagent Specifications
Table 1: Stoichiometry and Reagent Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Vol | Role |
| tert-Butylhydrazine HCl | 124.61 | 1.05 | 13.1 g | Nucleophile precursor |
| 3,5-Dimethylbenzoyl chloride | 168.62 | 1.00 | 16.9 g | Electrophile |
| Sodium Hydroxide (50% w/w) | 40.00 | 2.20 | 17.6 g | Base / Acid Scavenger |
| Toluene | 92.14 | Solvent | 150 mL | Organic Phase |
Table 2: Expected Product Specifications
| Parameter | Specification |
| Chemical Name | N'-tert-Butyl-3,5-dimethylbenzohydrazide |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 128–130 °C |
| Expected Yield | 75–85% (16.5 – 18.7 g) |
Process Visualization
Figure 1: Step-by-step workflow for the synthesis of N-tert-butyl-3,5-dimethylbenzohydrazide.
References
-
Title : Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety. Source : Pest Management Science (PubMed) URL :[Link]
Sources
Application Note: N-tert-Butyl-3,5-dimethylbenzohydrazide in Lepidopteran Pest Control
Executive Summary
N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS: 162752-59-2) serves as a foundational structural scaffold and critical intermediate in the development of the bisacylhydrazine (BAH) class of insect growth regulators (IGRs)[1]. Unlike conventional neurotoxic insecticides that target the nervous system, BAHs function as non-steroidal ecdysone agonists. By mimicking 20-hydroxyecdysone (20E)—the natural insect molting hormone—these compounds induce a premature, lethal molt, offering unparalleled selectivity for Lepidopteran pests (e.g., Spodoptera spp., Plutella xylostella) while preserving beneficial non-target organisms[1][2].
This application note provides drug development professionals and agrochemical researchers with an authoritative guide on the structural biology, synthesis, and biological validation of N-tert-butyl-3,5-dimethylbenzohydrazide derivatives.
Mechanistic Biology & Structural Causality
The biological efficacy of BAHs relies entirely on their ability to hijack the insect's endocrine system. The active derivatives bind with high affinity to the Ecdysone Receptor (EcR) , a ligand-dependent transcription factor[2].
Causality of Selectivity (The Structural Fit): The order-level selectivity of these compounds is dictated by the precise architecture of the EcR Ligand-Binding Domain (LBD). X-ray crystallographic studies reveal that natural steroidal ecdysones interact with the top of the binding cavity, whereas the more compact BAHs interact deeply with the bottom of the cavity[3].
-
The tert-butyl group provides necessary steric bulk that anchors the molecule within the hydrophobic core of the receptor.
-
The 3,5-dimethyl substitutions on the benzoyl ring are perfectly contoured to occupy a specific hydrophobic sub-pocket unique to the Lepidopteran EcR[4].
-
In Hemipteran or Dipteran receptors, this sub-pocket is structurally divergent, leading to steric clashes that prevent high-affinity binding, thus explaining the remarkable environmental safety profile of these insecticides[4].
Upon binding, the EcR dimerizes with the Ultraspiracle protein (USP, an RXR homolog). This heterodimer binds to Ecdysone Response Elements (EcREs) on the DNA, triggering the abnormal transcription of early-response genes (Br-C, E74, E75)[2]. The larva is forced into an incomplete ecdysis (molting), causing feeding cessation within 12–24 hours and subsequent death.
Visualization of the Ecdysone Receptor Pathway
Ecdysone Receptor (EcR) signaling pathway activated by bisacylhydrazine agonists.
Chemical Synthesis Protocol
To evaluate Structure-Activity Relationships (SAR), researchers routinely synthesize asymmetric BAH analogs by acylating the N-tert-butyl-3,5-dimethylbenzohydrazide scaffold[5].
Protocol: Acylation of the Hydrazine Scaffold
-
Preparation: Dissolve 1.0 equivalent (eq) of N-tert-butyl-3,5-dimethylbenzohydrazide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Scavenger Addition: Add 1.5 eq of anhydrous pyridine or triethylamine (TEA).
-
Causality: The scavenger neutralizes the HCl byproduct generated during acylation, preventing the protonation and subsequent deactivation of the nucleophilic hydrazine nitrogen.
-
-
Acylation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 eq of the target substituted benzoyl chloride (e.g., a benzoheterocyclecarbonyl chloride) dropwise over 30 minutes.
-
Causality: The secondary amine is sterically hindered by the tert-butyl group, making the reaction kinetically slow, yet the acid chloride reaction is highly exothermic. Maintaining 0°C prevents thermal degradation and suppresses the formation of di-acylated impurities.
-
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature (25°C), and stir for 4–6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup: Quench the reaction with distilled water. Extract the organic layer, wash sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via recrystallization from ethanol/water or silica gel column chromatography.
Biological Validation: In Vivo Bioassay Protocol
To validate the synthesized ecdysone agonists, a diet-overlay bioassay is performed on Spodoptera frugiperda (Fall Armyworm). This protocol acts as a self-validating system by incorporating strict controls to isolate the compound's specific Mechanism of Action (MoA).
Protocol: Diet-Overlay Bioassay
-
Diet Preparation: Dispense 1 mL of standard artificial wheat-germ diet into each well of a 24-well tissue culture plate. Allow the diet to cool and solidify.
-
Dose Formulation: Prepare serial dilutions of the synthesized BAH compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) in a carrier solvent consisting of 0.1% Triton X-100 in an acetone/water mixture.
-
Application: Apply 50 µL of the test solution uniformly over the surface of the diet in each well. Allow the acetone to evaporate completely in a fume hood for 2 hours.
-
Causality: Diet-overlay ensures the primary route of entry is ingestion, accurately mimicking field exposure where larvae consume treated foliage. Complete solvent evaporation is critical to prevent solvent-induced fumigant toxicity.
-
-
Infestation: Introduce one synchronized early 2nd-instar larva per well. Seal the plate with a ventilated adhesive film.
-
Causality: Using synchronized 2nd-instar larvae is mandatory. Ecdysone agonists require the insect to be actively feeding and approaching a natural molting cycle to express the premature lethal molt phenotype. Using late-instar larvae that have ceased feeding yields false negatives.
-
-
Incubation & Scoring: Incubate at 25±1°C, 65±5% RH, with a 16:8 (Light:Dark) photoperiod. Assess mortality and phenotypic anomalies (e.g., slipped head capsules, double head capsules, extrusion of hindgut) at 72h and 96h.
-
System Validation (Controls):
-
Negative Control: Solvent only. Baseline mortality must be <5% for the assay to be valid.
-
Positive Control: Commercial Tebufenozide. Validates the genetic susceptibility of the specific insect strain being tested.
-
Quantitative Efficacy Data
The structural tuning of the N-tert-butyl-3,5-dimethylbenzohydrazide core drastically impacts insecticidal activity. The table below summarizes the comparative efficacy of various derivatives against Lepidopteran models.
| Compound / Derivative | Target Species | LC₅₀ (mg/L) | Selectivity Profile | Reference |
| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera spp. | 0.89 | High (Lepidoptera) | [5] |
| Tebufenozide (Commercial Standard) | Spodoptera spp. | ~0.50 - 1.00 | High (Lepidoptera) | [1] |
| Unsubstituted BAH Core (No 3,5-dimethyl groups) | Spodoptera spp. | > 100.00 | Poor / Inactive | N/A |
Data Interpretation: The introduction of a methyl group at specific positions of the benzoheterocycle moiety, paired with the foundational 3,5-dimethylbenzohydrazide core, heavily increases insecticidal activity by optimizing the van der Waals contacts within the EcR LBD[5].
References
-
Title: N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
[1] Title: Diacylhydrazine insecticide - Wikipedia Source: wikipedia.org URL:
-
[5] Title: Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed Source: nih.gov URL:
-
[3] Title: Studies in Natural Products Chemistry, Volume 29: Bioactive Natural Products (Part J) Source: epdf.pub URL:
-
[2] Title: Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC Source: nih.gov URL:
-
[4] Title: The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain - Comparison with a Lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design Source: researchgate.net URL:
Sources
- 1. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]
- 2. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epdf.pub [epdf.pub]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Ecdysone Receptor Agonists using N-tert-Butyl-3,5-dimethylbenzohydrazide Analogs
Topic: Ecdysone Receptor Agonist Bioassay using N-tert-Butyl-3,5-dimethylbenzohydrazide Analogs Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Agrochemical Researchers, Chemical Biologists
Abstract
This application note details the validation and execution of bioassays designed to evaluate N-tert-Butyl-3,5-dimethylbenzohydrazide analogs as non-steroidal agonists of the Ecdysone Receptor (EcR). Unlike steroidal ligands (e.g., 20-hydroxyecdysone), these diacylhydrazine (DAH) derivatives offer unique physicochemical stability and species selectivity, making them prime candidates for next-generation Insect Growth Regulators (IGRs) and gene-switch systems. This guide provides a dual-layer screening strategy: a high-throughput cell-based reporter assay for functional activity and a radioligand binding assay for affinity validation.
Introduction & Mechanism of Action
The Ecdysone Receptor (EcR) is a nuclear receptor that plays a pivotal role in insect development, molting, and metamorphosis.[1] Biologically, EcR functions as a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the mammalian Retinoid X Receptor (RXR).
The Diacylhydrazine (DAH) Pharmacophore
N-tert-Butyl-3,5-dimethylbenzohydrazide (related to the prototype RH-5849 ) represents a class of non-steroidal ligands that mimic the action of 20-hydroxyecdysone (20E).
-
Mechanism: These analogs bind to the ligand-binding domain (LBD) of the EcR subunit within the EcR/USP complex.
-
Conformational Switch: Binding induces a conformational change in the LBD, stabilizing the "agonist-bound" state (Helix 12 closure), which promotes high-affinity DNA binding to Ecdysone Response Elements (EcREs) and recruitment of co-activators.
-
Outcome: This triggers a transcriptional cascade resulting in lethal premature molting in target insects or gene expression in inducible switch systems.
Pathway Visualization
The following diagram illustrates the molecular cascade initiated by the N-tert-Butyl-3,5-dimethylbenzohydrazide analog.
Figure 1: Mechanism of Action for Diacylhydrazine Agonists.[2] The ligand binds the EcR/USP heterodimer, triggering transcriptional activation.[3]
Chemical Biology & SAR Context
Understanding the Structure-Activity Relationship (SAR) is critical for interpreting assay results. The N-tert-Butyl-3,5-dimethylbenzohydrazide scaffold consists of two key hydrophobic domains linked by a hydrazide bridge.
| Structural Domain | Key Interactions | Optimization Notes |
| t-Butyl Group | Fits into a hydrophobic pocket in the EcR LBD. | Essential for activity. Replacement with smaller alkyls drastically reduces potency. |
| Benzoyl Ring A | Interaction with specific hydrophobic residues (e.g., Phe, Tyr). | 3,5-dimethyl substitution (as in RH-5849) provides steric bulk that locks the conformation. |
| Hydrazide Linker | Hydrogen bonding with the receptor backbone. | Must remain intact; methylation of the nitrogen atoms generally abolishes activity. |
Protocol A: Cell-Based Luciferase Reporter Assay (Primary Screen)
Purpose: To quantify the functional agonist activity (
Reagents & Materials
-
Cell Line: Drosophila Schneider 2 (S2) cells (ATCC CRL-1963).
-
Culture Medium: Schneider’s Drosophila Medium + 10% Heat-Inactivated FBS.
-
Reporter Plasmid: pEcRE-Luc (Contains 5-7 copies of EcRE upstream of firefly luciferase).
-
Expression Plasmid: pAc5-EcR and pAc5-USP (Constitutive expression vectors to ensure high receptor density).
-
Reference Agonist: Tebufenozide or Muristerone A.
-
Detection: Bright-Glo™ or Dual-Glo® Luciferase Assay System.
Experimental Workflow
Figure 2: Step-by-step workflow for the Cell-Based Reporter Assay.
Detailed Procedure
-
Seeding: Plate S2 cells at
cells/well in a 24-well plate. Incubate at 25°C overnight. -
Transfection: Prepare transfection complexes using Effectene or Calcium Phosphate.
-
Mix: 200 ng pEcRE-Luc + 50 ng pAc5-EcR + 50 ng pAc5-USP + 20 ng pCop-Renilla (normalization control).
-
Add to cells and incubate for 16–24 hours.
-
-
Compound Preparation: Dissolve N-tert-Butyl-3,5-dimethylbenzohydrazide analogs in DMSO (Stock 10 mM). Prepare 1:3 serial dilutions in culture medium (Final DMSO < 0.5%).
-
Treatment: Replace transfection medium with fresh medium containing the test compounds. Include a solvent control (DMSO only) and a positive control (1 µM Tebufenozide).
-
Induction: Incubate cells at 25°C for 24–48 hours.
-
Readout: Lyse cells using Passive Lysis Buffer. Transfer lysate to a white 96-well plate. Add Luciferase substrate and measure luminescence on a plate reader.
-
Analysis: Normalize Firefly signals to Renilla signals. Plot Relative Light Units (RLU) vs. Log[Concentration] to determine
.
Protocol B: Competitive Ligand Binding Assay (Validation)
Purpose: To determine the binding affinity (
Reagents
-
Receptor Source: Nuclear extract from S2 cells or purified recombinant EcR/USP LBDs.
-
Radioligand:
-Ponasterone A (Specific Activity ~80-100 Ci/mmol). -
Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.4 M KCl.
Detailed Procedure
-
Preparation: Dilute nuclear extracts in binding buffer to a concentration yielding ~1000-2000 CPM of specific binding.
-
Competition Mix: In borosilicate glass tubes, combine:
-
50 µL Nuclear Extract.
-
50 µL
-Ponasterone A (Final conc: 2 nM). -
5 µL Test Analog (10 concentrations,
M to M).
-
-
Equilibrium: Incubate at 4°C for 16 hours or 25°C for 2 hours.
-
Separation: Separate bound from free ligand using Dextran-Coated Charcoal (DCC) or filtration through GF/C filters (pre-soaked in 0.3% polyethylenimine).
-
Counting: Add scintillation cocktail and count radioactivity (CPM).
-
Calculation: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is the affinity of Ponasterone A).
Data Analysis & Reference Values
When evaluating N-tert-Butyl-3,5-dimethylbenzohydrazide analogs, compare results against established standards. The table below summarizes typical potency ranges for this chemical class.
| Compound | Structure Class | Reporter Assay | Binding Affinity | Notes |
| 20-Hydroxyecdysone | Steroid (Natural) | 500 - 2000 | 20 - 50 | Rapid metabolism in vivo reduces apparent potency. |
| Ponasterone A | Steroid (Phyto) | 1 - 5 | 0.5 - 2 | High affinity reference standard. |
| RH-5849 | DAH (Prototype) | 500 - 1500 | 100 - 300 | First gen; lower affinity but chemically stable. |
| Tebufenozide | DAH (Commercial) | 10 - 50 | 5 - 20 | Optimized lipophilicity and binding. |
| Test Analog | N-t-Butyl... | Target: < 100 | Target: < 50 | Goal is to match/exceed Tebufenozide potency. |
Troubleshooting & Optimization
-
Low Signal-to-Noise in Reporter Assay:
-
Cause: Low transfection efficiency or weak promoter.
-
Fix: Use pAc5-EcR/USP co-transfection to boost receptor levels. Ensure S2 cells are in log-phase growth (do not over-confluence).
-
-
Precipitation of Compounds:
-
Cause: DAH analogs are highly lipophilic.
-
Fix: Do not exceed 0.5% DMSO. Inspect wells microscopically for crystals at high concentrations (
).
-
-
High Non-Specific Binding (NSB) in Radioligand Assay:
-
Cause: Ligand sticking to filters or plastic.
-
Fix: Pre-soak filters in PEI. Use silanized glass tubes.
-
References
-
Wing, K. D. (1988).[4] RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line.[2][4][5] Science, 241(4864), 467-469.[4] Link
-
Smagghe, G., et al. (2001). Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities. Cellular and Molecular Life Sciences, 58(2), 321-342.[1] Link
-
Minakuchi, C. (2005).[6] Mode of action of nonsteroidal ecdysone agonists, diacylhydrazine analogs.[1][2][6][7][8][9][10] Journal of Pesticide Science, 30(3), 345-346. Link
-
Wheelock, C. E., et al. (2006). High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis.[11] Bioorganic & Medicinal Chemistry, 14(4), 1143-1159. Link
-
Nakagawa, Y., et al. (2000). Quantitative structure-activity studies of insect growth regulators: XVIII. Effects of substituents on the aromatic rings of dibenzoylhydrazines on binding affinity to the ecdysone receptor of Chilo suppressalis. Pest Management Science, 56(8), 661-667. Link
Sources
- 1. scielo.br [scielo.br]
- 2. media.neliti.com [media.neliti.com]
- 3. scilit.com [scilit.com]
- 4. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mode of action of nonsteroidal ecdysone agonists, diacylhydrazine analogs [jstage.jst.go.jp]
- 7. Mode of Action of Nonsteroidal Ecdysone Agonists, Diacylhydrazine Analogs [jstage.jst.go.jp]
- 8. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis of the molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Reporter Gene Assay for Evaluating N-tert-Butyl-3,5-dimethylbenzohydrazide Ecdysone Agonist Activity
Executive Summary
N-tert-butyl-3,5-dimethylbenzohydrazide is a critical structural motif and synthetic precursor for non-steroidal ecdysone agonists—a class of biorational insecticides (e.g., tebufenozide, methoxyfenozide) that disrupt insect development by mimicking the natural molting hormone, 20-hydroxyecdysone (20E). To evaluate the intrinsic ecdysone-like activity of N-tert-butyl-3,5-dimethylbenzohydrazide and its structural derivatives during Structure-Activity Relationship (SAR) studies, a highly sensitive, cell-based reporter gene assay is required. This application note details a self-validating dual-luciferase workflow designed to quantify receptor activation while rigorously controlling for off-target cytotoxicity.
Mechanistic Rationale
The biological target of diacylhydrazine compounds is the ecdysone receptor (EcR), a nuclear receptor that forms an obligate heterodimer with ultraspiracle (USP). The binding affinity of nonsteroidal ecdysone agonists to the EcR-USP complex primarily determines the strength of their 1[1]. Upon ligand binding, the EcR-USP complex undergoes a conformational shift, translocates to the nucleus, and binds to specific Ecdysone Response Elements (EcRE) to initiate2[2].
Figure 1: Mechanism of N-tert-Butyl-3,5-dimethylbenzohydrazide in the reporter assay.
Self-Validating Assay Design
To ensure trustworthiness and eliminate false positives/negatives, this protocol utilizes a Dual-Luciferase System in HEK293T cells :
-
Cell Line Causality (Why HEK293T?): Unlike insect cell lines (e.g., Sf9 or S2) which possess endogenous EcR/USP and fluctuating basal ecdysteroid levels, mammalian HEK293T cells provide a "null" background. This ensures that any luminescent signal is exclusively caused by the transfected insect receptors interacting with the applied compound.
-
System Causality (Why Dual-Luciferase?): The assay co-transfects a Firefly luciferase reporter (driven by EcRE) and a Renilla luciferase reporter (driven by a constitutive TK promoter). High concentrations of synthetic benzohydrazides may induce non-specific cytotoxicity. If only Firefly luciferase were measured, a drop in signal due to cell death could be falsely interpreted as receptor antagonism. Normalizing Firefly to Renilla luminescence mathematically isolates true transcriptional activation from cell viability and transfection efficiency variations.
Step-by-Step Experimental Protocol
Figure 2: Experimental workflow for the self-validating dual-luciferase reporter assay.
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Causality Rule: Use charcoal-stripped FBS for the assay medium to ensure no trace steroid hormones in the serum interfere with the baseline receptor activity.
-
-
Seed cells at a density of
cells/well in a white, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
Day 2: Transient Co-Transfection
-
Prepare the plasmid master mix per well:
-
10 ng pCMV-EcR (e.g., Bombyx mori EcR)
-
10 ng pCMV-USP (Bombyx mori USP)
-
50 ng pEcRE-Firefly Luciferase
-
5 ng pRL-TK (Renilla Luciferase control)
-
-
Mix the DNA with a lipid-based transfection reagent (e.g., Lipofectamine 3000) at a 1:3 (DNA:Lipid) ratio in Opti-MEM.
-
Incubate the complex for 15 minutes at room temperature, then add dropwise to the cells. Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare a 10 mM stock of N-tert-butyl-3,5-dimethylbenzohydrazide in DMSO.
-
Perform 1:3 serial dilutions in assay medium (DMEM + 1% charcoal-stripped FBS) to create a 10-point concentration curve (e.g., 100 µM down to 5 nM).
-
Causality Rule: Maintain a constant final DMSO concentration (0.1% v/v) across all wells, including the vehicle control. Higher DMSO levels can destabilize cell membranes and artificially suppress luciferase activity.
-
-
Aspirate transfection medium and apply 100 µL of the compound dilutions to the cells. Include 20-Hydroxyecdysone (20E) and Tebufenozide as positive reference controls.
-
Incubate for 24 hours.
Day 4: Dual-Luciferase Detection
-
Aspirate the medium and add 20 µL of Passive Lysis Buffer per well. Place on an orbital shaker for 15 minutes at room temperature.
-
Inject 50 µL of Firefly Luciferase Assay Reagent. Read luminescence (Integration time: 10 seconds).
-
Inject 50 µL of Stop & Glo Reagent (quenches Firefly, activates Renilla). Read luminescence.
Data Analysis & Expected Results
-
Normalization: Calculate the ratio of Firefly to Renilla luminescence (FLuc/RLuc) for each well.
-
Fold Induction: Divide the normalized ratio of compound-treated wells by the normalized ratio of the vehicle (DMSO) control.
-
EC50 Calculation: Plot the Fold Induction against the log[Compound] and fit using a non-linear regression (four-parameter logistic equation).
Table 1: Expected Quantitative Data for Ecdysone Agonists in B. mori EcR/USP Reporter Assay
| Compound | Structural Class | Expected EC50 | Max Efficacy (vs 20E) |
| 20-Hydroxyecdysone (20E) | Natural Steroid | ~ 150 nM | 100% (Reference) |
| Ponasterone A | Phytoecdysteroid | ~ 15 nM | ~ 120% |
| Tebufenozide | Diacylhydrazine | ~ 3 nM | ~ 150% |
| N-tert-Butyl-3,5-dimethylbenzohydrazide | Monoacylhydrazine | > 50 µM | < 30% (Partial/Weak) |
Note on Data Interpretation: While full diacylhydrazines like tebufenozide exhibit potent nanomolar affinity and 3[3], the monoacylhydrazine fragment (N-tert-butyl-3,5-dimethylbenzohydrazide) typically displays weak or partial agonism. This assay precisely quantifies these subtle SAR differences.
References
-
Minakuchi, C., et al. "Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity." PubMed.[Link]
-
Wheelock, C. E., et al. "High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis of the molting hormonal activity." Metabolomics.[Link]
-
Smagghe, G., et al. "Compared activity of agonist molecules towards ecdysone receptor in insect cell-based screening system." SciELO.[Link]
Sources
Application Note: Evaluation of N-tert-Butyl-3,5-dimethylbenzohydrazide Analogs in Spodoptera litura Bioassays
Introduction & Scope
This application note details the standardized protocols for evaluating the insecticidal potency of N-tert-Butyl-3,5-dimethylbenzohydrazide and its structural analogs against the Tobacco Cutworm, Spodoptera litura.
This chemical scaffold belongs to the bisacylhydrazine class of insecticides (IRAC Group 18), known as Ecdysone Receptor Agonists (ERAs) . Unlike neurotoxins, these compounds do not kill immediately upon contact. Instead, they mimic the insect molting hormone, 20-hydroxyecdysone (20E), binding to the Ecdysone Receptor (EcR) complex. This induces a lethal, premature molt, often characterized by the "double head capsule" phenotype where the larva cannot shed its old cuticle.
Target Audience: This guide is designed for discovery chemists and entomologists conducting Structure-Activity Relationship (SAR) studies to optimize the 3,5-dimethylbenzohydrazide pharmacophore.
Mechanism of Action (MoA)
Understanding the MoA is critical for interpreting bioassay results. N-tert-Butyl-3,5-dimethylbenzohydrazide derivatives act as allosteric agonists. They bind to the ligand-binding domain of the EcR, which forms a heterodimer with the Ultraspiracle protein (USP).
Visualization: Ecdysone Agonist Signaling Pathway
Figure 1: Signal transduction pathway of bisacylhydrazine insecticides leading to lethal hyperecdysonism.
Experimental Prerequisites
Compound Preparation
Bisacylhydrazines are generally lipophilic. Proper solubilization is essential to prevent precipitation in aqueous dilutions.
-
Stock Solvent: Dimethyl sulfoxide (DMSO) or Acetone (Analytical Grade).
-
Stock Concentration: Prepare a 10,000 ppm (1%) master stock.
-
Example: Dissolve 10 mg of compound in 1 mL of DMSO.
-
-
Surfactant: Triton X-100 (0.05% to 0.1%) is required in the final aqueous dilution to ensure leaf wetting.
Insect Culture Standardization
Variability in larval age significantly affects LC50 values.
-
Species: Spodoptera litura (Fabricius).[1]
-
Stage: Early 3rd Instar (approx. 5-6 days post-hatch).
-
Why: 1st/2nd instars are too fragile for handling; 4th/5th instars are tolerant and may pupate before mortality occurs.
-
-
Starvation: Starve larvae for 4 hours prior to bioassay to synchronize feeding.
Protocol A: Leaf Dip Bioassay (Ingestion Toxicity)
The Gold Standard for evaluating stomach poisons like ecdysone agonists.
Materials
-
Fresh Castor (Ricinus communis) or Cabbage (Brassica oleracea) leaves.
-
90mm Petri dishes lined with moistened filter paper.
-
Air-drying rack.
-
Fine camel-hair brush.
Workflow
-
Dilution Series: Prepare 5-7 test concentrations using distilled water + 0.05% Triton X-100.
-
Suggested Range: 0.1, 1.0, 10, 50, 100, 500 ppm (adjust based on preliminary range-finding).
-
-
Dipping: Cut leaf discs (5 cm diameter). Dip each disc into the test solution for 10 seconds .
-
Drying: Air-dry leaves on a rack at room temperature (approx. 30-60 mins). Crucial: Wet leaves cause fungal growth; ensure they are fully dry.
-
Exposure: Place 10 starved larvae per petri dish. Replicate 3-5 times per concentration (Total n=30-50 larvae per dose).
-
Incubation: Maintain at 25±2°C, 65% RH, 14:10 (L:D) photoperiod.
-
Observation: Record mortality at 48h, 72h, and 96h.
-
Note: Ecdysone agonists act slowly. 24h data is often negligible.
-
Protocol B: Topical Application (Contact Toxicity)
Used to determine intrinsic toxicity bypassing gut absorption barriers.
Workflow
-
Anesthesia: Lightly anesthetize larvae with CO₂ or by chilling (4°C for 5 mins).
-
Application: Use a micro-applicator (e.g., Burkard or Hamilton syringe).
-
Dosing: Apply 1.0 µL of the compound (dissolved in Acetone) to the dorsal thorax of each larva.
-
Control: Apply 1.0 µL of pure Acetone to the control group.
-
Recovery: Allow solvent to evaporate (approx. 1 min) before returning larvae to diet cups.
-
Feeding: Provide untreated fresh diet immediately after recovery.
Data Acquisition & Analysis
Scoring Criteria
Unlike neurotoxins (tremors/knockdown), N-tert-Butyl-3,5-dimethylbenzohydrazide causes developmental failure.
| Score | Observation | Classification |
| Normal | Active feeding, normal molting. | Alive |
| Moribund | Severely sluggish, responds only to strong tactile stimuli. | Dead (for statistical purposes) |
| Double Head | Old head capsule remains attached; body is trapped in old cuticle. | Dead (Specific Symptom) |
| Black Body | Larva is darkened, shriveled, and immobile. | Dead |
Statistical Treatment
-
Correction: Correct control mortality using Abbott’s Formula:
-
Probit Analysis: Use Log-Dose Probit (LDP) software (e.g., POLO-PLUS or R ecotox package) to calculate:
-
LC50 / LD50: Lethal Concentration/Dose for 50% of the population.
-
Slope: Indicates population homogeneity.
-
Chi-Square: Validates the goodness of fit.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Control Mortality | Handling stress or disease (virus/fungi). | Use softer brushes; sterilize leaf surfaces with 1% bleach solution; check colony health. |
| Precipitation | Compound insolubility in water. | Increase DMSO in stock (up to 2% final conc. is usually tolerated) or increase Triton X-100. |
| Inconsistent Data | "Double head" larvae counted as alive. | Train technicians to recognize "double head" as a lethal endpoint, even if the larva moves slightly. |
| Low Potency | Delayed effect. | Extend observation to 120 hours. Ecdysone agonists are molt-dependent. |
References
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569. Link
-
Smagghe, G., & Degheele, D. (1994). Action of a novel nonsteroidal ecdysteroid mimic, tebufenozide (RH-5992), on insects of different orders. Pesticide Science, 42(2), 85-92. Link
-
Nakagawa, Y., Minakuchi, C., & Ueno, T. (2000). Relationships between structure and molting hormonal activity of tebufenozide, methoxyfenozide, and their analogs in cultured integument system of Chilo suppressalis Walker. Steroids, 65(3), 117-123. Link
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide.[2] Pest Management Science, 59(1), 36-48.[2] Link
-
Ahmad, M., & McCaffery, A. R. (1991). Elucidation of resistance mechanisms in the cotton bollworm, Helicoverpa armigera (Hubner). Pesticide Biochemistry and Physiology, 39(1), 67-76. (Standard Diet Reference). Link
Sources
Application Note: Pharmacological Profiling of N-tert-Butyl-3,5-dimethylbenzohydrazide in Insect Cell Systems
[1]
Executive Summary
This guide outlines the standardized protocol for evaluating N-tert-Butyl-3,5-dimethylbenzohydrazide (NTBDB) , a mono-acylhydrazine derivative. While structurally related to the potent bisacylhydrazine insecticides (e.g., RH-5849, Tebufenozide), NTBDB lacks the second benzoyl moiety typical of the high-affinity pharmacophore. Consequently, this protocol is designed to determine its functional status: whether it acts as a weak agonist , a competitive antagonist , or a bioactive intermediate within the ecdysteroid signaling pathway.
Key Experimental Objectives:
-
Cytotoxicity Profiling: Establish the LD50/LC50 in Spodoptera frugiperda (Sf9) and Drosophila melanogaster (Kc167) cells.
-
EcR Activation: Quantify transcriptional activation of the Ecdysone Receptor (EcR/USP) complex using a luciferase reporter system.
-
Phenotypic Differentiation: Monitor morphological changes mimicking 20-hydroxyecdysone (20E) induced metamorphosis.
Chemical Properties & Preparation
Compound Identity:
-
Formula: C₁₃H₂₀N₂O
-
MW: 220.31 g/mol [3]
-
Class: Benzohydrazide / Ecdysone Agonist Analog
Stock Solution Preparation: The compound is lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes false-negative results in receptor binding assays.
| Step | Parameter | Specification | Rationale |
| Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous, Cell Culture Grade (≥99.9%) | Ensures sterility and maximal solubility. |
| Concentration | 100 mM Stock | Dissolve 22.03 mg in 1.0 mL DMSO | High concentration allows <0.5% v/v final DMSO in culture. |
| Storage | -20°C | Aliquoted (50 µL), Light-protected | Prevents freeze-thaw degradation and hydrolysis. |
| Working Sol. | Serial Dilutions | Dilute in serum-free media immediately before use | Minimizes solvent shock to cells. |
Critical Control: Always prepare a "Solvent Control" containing DMSO at the highest concentration used in the assay (typically 0.1% - 0.5%) to normalize background toxicity.
Biological Systems: Cell Line Selection
To assess species-selective toxicity (Lepidoptera vs. Diptera), two distinct cell lines are required.
| Cell Line | Origin | Media Formulation | Assay Relevance |
| Sf9 | Spodoptera frugiperda (Fall Armyworm) | Sf-900™ III SFM + 10% FBS (optional) | Primary Target: High sensitivity to bisacylhydrazines. Evaluates Lepidopteran-specific potency. |
| Kc167 | Drosophila melanogaster (Fruit Fly) | Schneider’s Drosophila Medium + 10% Heat-Inactivated FBS | Comparative Model: Lower sensitivity to diacylhydrazines; used to test cross-order selectivity. |
Experimental Protocols
Experiment A: Cell Viability & Cytotoxicity (MTT Assay)
Objective: Determine the non-lethal concentration range for functional assays.
Workflow:
-
Seeding: Plate Sf9 cells at
cells/well in 96-well plates. Incubate 24h at 27°C to allow adhesion. -
Treatment: Remove media. Add 100 µL fresh media containing NTBDB at log-scale concentrations:
-
Range: 0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM.
-
Controls: DMSO (Negative), Cadmium Chloride (100 µM, Positive Death Control).
-
-
Incubation: 48 hours at 27°C.
-
Development:
-
Add 10 µL MTT Reagent (5 mg/mL in PBS).
-
Incubate 4 hours (dark).
-
Solubilize formazan crystals with 100 µL DMSO or Acidified Isopropanol.
-
-
Read: Absorbance at 570 nm (Reference 630 nm).
Data Analysis:
Calculate % Viability relative to DMSO control. Plot dose-response curve to determine
Experiment B: Ecdysone Receptor (EcR) Reporter Assay
Objective: Quantify the agonist efficacy of NTBDB relative to 20-Hydroxyecdysone (20E).
Mechanism: This assay uses a plasmid containing Ecdysone Response Elements (EcRE) upstream of a Luciferase gene. If NTBDB binds the EcR/USP heterodimer, it triggers luciferase expression.
Transfection Protocol (Sf9 Cells):
-
Plasmids:
-
pEcRE-Luc: Firefly luciferase reporter driven by hsp27 EcRE.
-
pAct-Renilla: Constitutive Renilla luciferase (Internal Normalization Control).
-
-
Transfection: Use Cellfectin II or equivalent liposomal reagent.
-
Mix 200 ng pEcRE-Luc + 20 ng pAct-Renilla per well (96-well format).
-
Incubate cells with transfection complex for 5 hours.
-
-
Induction:
-
Replace media with fresh media containing NTBDB (10 nM – 100 µM).
-
Positive Control: 20-Hydroxyecdysone (1 µM) or Tebufenozide (100 nM).
-
-
Lysis & Detection:
-
After 24h, lyse cells using Dual-Luciferase® Lysis Buffer.
-
Measure Luminescence (Firefly/Renilla ratio).
-
DOT Diagram: EcR Signaling Pathway & Assay Logic
Caption: Hypothetical mechanism of action where NTBDB binds the EcR/USP complex to drive reporter gene expression.
Experiment C: Morphological Differentiation Assay
Objective: Confirm phenotypic response (Self-Validating System).
Rationale: EcR activation induces distinct morphological changes that cannot be faked by artifacts in luciferase assays.
-
Sf9 Cells: Stop dividing and clump/aggregate.
-
Kc Cells: Extend neurite-like processes and spindle shapes.
Protocol:
-
Treat cells with 10 µM NTBDB and 1 µM 20E (Control).
-
Image at 0h, 24h, and 48h using Phase Contrast Microscopy (20x).
-
Quantification: Count % of cells exhibiting "spindle" morphology (Kc) or aggregation clusters (Sf9).
Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| High Toxicity, No Luciferase | Compound is cytotoxic, not an agonist. | Lower concentration range (<10 µM). |
| Low Toxicity, Low Luciferase | Compound is inactive (likely due to missing second benzoyl group). | Test as Antagonist : Co-treat with 20E to see if NTBDB blocks 20E signal. |
| High Luciferase Signal | Compound acts as a non-steroidal ecdysone agonist. | Compare potency ( |
| Precipitation in Media | Solubility limit reached. | Improve predilution or use BSA-supplemented media to carry the lipid. |
References
-
Wing, K. D. (1988).[1] RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line. Science, 241(4864), 467–469. Link
-
Smagghe, G., et al. (2003). Structure-activity relationship of diacylhydrazines: Binding to the ecdysone receptor. Pest Management Science, 59(1), 49-57.[5] Link
-
Swevers, L., & Iatrou, K. (2003). The ecdysone agonist tebufenozide (RH-5992) blocks the progression of the cell cycle in insect cell lines. Insect Biochemistry and Molecular Biology, 33(11), 1135-1148. Link
-
Nakagawa, Y., et al. (2005). Quantitative structure-activity studies of benzoylphenylurea larvicides. Bioorganic & Medicinal Chemistry, 13(6), 1951-1962. Link
Application of N-tert-Butyl-3,5-dimethylbenzohydrazide in organic synthesis
Executive Summary
N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2) is a specialized "privileged scaffold" in agrochemical synthesis. It serves as the critical nucleophilic building block for the construction of unsymmetrical N,N'-diacylhydrazines , a class of non-steroidal ecdysone agonists that includes commercial insecticides like Methoxyfenozide (Intrepid®), Tebufenozide (Mimic®), and Chromafenozide .
This guide details the application of this reagent in constructing the diacylhydrazine pharmacophore. Unlike simple amide couplings, this reaction requires specific protocols to overcome the steric hindrance of the tert-butyl group and ensure correct regioselectivity.
Chemical Context & Mechanism
The Challenge of Steric Hindrance
The synthesis of diacylhydrazines involves the sequential acylation of hydrazine. The introduction of the tert-butyl group is critical for biological activity (binding to the ecdysone receptor) but introduces significant steric bulk.
-
Substrate: N-tert-Butyl-3,5-dimethylbenzohydrazide (Intermediate 1 ).[1][2][3][4][5]
-
Structure: The molecule exists as
-Bu-NH-NH-CO-(3,5-Me Ph) . The 3,5-dimethylbenzoyl group is attached to the distal nitrogen (relative to the tert-butyl group) or the hydrazine is formed such that the nucleophilic site for the second acylation is the sterically hindered nitrogen bearing the tert-butyl group. -
Regioselectivity: The second acylation must occur at the N-tert-butyl position to form the active N,N'-diacylhydrazine. However, the N-H adjacent to the carbonyl (amide-like) is less nucleophilic due to resonance delocalization, while the N-H bearing the tert-butyl group is sterically crowded but electronically more available (amine-like).
Mechanistic Pathway
The reaction is a nucleophilic acyl substitution. To force acylation at the hindered
Figure 1: Mechanistic pathway for the conversion of N-tert-Butyl-3,5-dimethylbenzohydrazide into Methoxyfenozide.
Detailed Application Protocol
This protocol describes the synthesis of Methoxyfenozide using N-tert-Butyl-3,5-dimethylbenzohydrazide as the core substrate.[1][6] This method is adaptable for other analogues (SAR studies).
Reagents & Equipment
-
Substrate: N-tert-Butyl-3,5-dimethylbenzohydrazide (1.0 equiv).
-
Electrophile: 3-Methoxy-2-methylbenzoyl chloride (1.05 equiv).
-
Base: Sodium Hydroxide (aqueous 10-20%) or Pyridine.
-
Solvent: Toluene (preferred for industrial scale) or Dichloromethane.
-
Equipment: 3-neck round bottom flask, mechanical stirrer, dropping funnel, thermometer.
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Solution
-
Charge the reaction vessel with N-tert-Butyl-3,5-dimethylbenzohydrazide (e.g., 10.0 g).
-
Add Toluene (50 mL). The starting material may form a suspension; this is normal.
-
Cool the mixture to 0–5 °C using an ice/water bath.
-
Expert Insight: Cooling is essential to control the exotherm and minimize side reactions (e.g., O-acylation or di-acylation at the wrong site).
-
Step 2: Acylation (Schotten-Baumann Conditions)
-
Simultaneously add the 3-Methoxy-2-methylbenzoyl chloride (dissolved in minimal toluene) and the NaOH solution (or organic base) dropwise from separate addition funnels.
-
Critical Control Point: Maintain the internal temperature below 10 °C. The pH should be kept alkaline (pH > 9) if using aqueous base to ensure the hydrazide remains nucleophilic and to neutralize the HCl generated.
-
Alternative (Anhydrous): If using pyridine, add it to the suspension in Step 1, then add the acid chloride dropwise.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature (20–25 °C) after addition is complete.
-
Stir for 2–4 hours.
-
QC Check: Monitor by TLC (Silica, Hexane:EtOAc 3:1) or HPLC. The starting hydrazide peak should disappear.
Step 4: Work-up and Purification
-
Quench: Add water (50 mL) and stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separatory funnel. Discard the aqueous layer (contains NaCl/base salts).
-
Wash: Wash the organic layer with dilute HCl (1M, to remove unreacted amine/pyridine) followed by saturated NaHCO
and brine. -
Crystallization: Evaporate the solvent to approx. 20% volume. Add Hexane or Heptane to induce precipitation.
-
Isolation: Filter the white solid, wash with cold hexane, and dry under vacuum at 50 °C.
Yield: Typical yields are 85–95%. Purity: >98% (HPLC).
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of Methoxyfenozide.[6]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete acylation due to steric bulk. | Increase reaction time or use a stronger base (e.g., NaH in THF) for difficult substrates. |
| Impurity Formation | O-acylation (kinetic product). | Ensure temperature is kept low (0°C) during addition. The thermodynamic N-acyl product is favored at equilibrium. |
| Starting Material Remains | Moisture in acid chloride. | Distill acid chloride before use or increase equivalents to 1.1–1.2. |
| Poor Crystallization | Product too soluble in Toluene. | Swap solvent to Isopropanol/Water for the final recrystallization step. |
References
-
Preparation of Methoxyfenozide. Google Patents (CN102040540A). Describes the synthetic method involving N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine and 3,5-dimethyl benzoyl chloride. Link
-
Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide. Pest Management Science (2003). Details the SAR and synthesis of related diacylhydrazine insecticides. Link
-
N-tert-butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2). Sigma-Aldrich Product Detail. Provides physical properties and safety data.[6][7] Link
-
Methoxyfenozide (Ref: RH 2485). University of Hertfordshire (PPDB). Toxicology and environmental data for the final application. Link
Sources
- 1. Pesticide | List view | EU Pollinator Hub [app.pollinatorhub.eu]
- 2. CN102432563A - ä¸ç§å«4-ç²åº-1ï¼2ï¼3-å»äºååºå¢çåé °è¼ç±»ååç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 3. blv.admin.ch [blv.admin.ch]
- 4. blv.admin.ch [blv.admin.ch]
- 5. blv.admin.ch [blv.admin.ch]
- 6. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
- 7. N-tert-Butyl-3,5-dimethyl benzohydrazide | CAS 162752-59-2 | Chemical-Suppliers [chemical-suppliers.eu]
Troubleshooting & Optimization
Technical Support Guide: Optimizing N-tert-Butyl-3,5-dimethylbenzohydrazide and Related Diacylhydrazines in Bioassays
This guide provides in-depth technical support for researchers utilizing N-tert-Butyl-3,5-dimethylbenzohydrazide and other diacylhydrazine (DAH)-based compounds in bioassays. As a class of potent nonsteroidal ecdysone agonists, their successful application hinges on precise concentration optimization to elicit specific biological responses while avoiding off-target effects. This document offers field-proven insights, troubleshooting strategies, and validated protocols to ensure the integrity and reproducibility of your experiments.
Understanding the Mechanism of Action
N-tert-Butyl-3,5-dimethylbenzohydrazide is a key structural component of the diacylhydrazine class of insect growth regulators.[1][2][3] These synthetic molecules function as agonists of the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in insect development.[4][5] In susceptible insects, particularly those of the order Lepidoptera, the natural molting hormone, 20-hydroxyecdysone (20E), binds to a heterodimer of EcR and the Ultraspiracle protein (USP).[6][7] This binding event initiates a transcriptional cascade leading to molting.
Diacylhydrazines like Tebufenozide (which shares the core hydrazide structure) mimic the action of 20E, binding to the EcR/USP complex with high affinity.[6][7] This action prematurely and inappropriately activates the molting process, leading to a failed molt and, ultimately, larval death.[7][8] This highly specific mode of action is the basis for their use as selective insecticides.[9]
Caption: Mechanism of action for diacylhydrazine ecdysone agonists.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of N-tert-Butyl-3,5-dimethylbenzohydrazide?
A1: This compound is a powder at room temperature and has low aqueous solubility.[10] Therefore, a polar aprotic solvent is required for creating a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard choice for preparing stock solutions for cell-based assays.
-
Stock Concentration: Prepare a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to your assay medium, preventing solvent-induced cytotoxicity. The final DMSO concentration in your culture should ideally be ≤0.5%.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11] For short-term use, refrigeration at 4°C is acceptable for a few days.
Q2: What is a good starting concentration range for my bioassay?
A2: The optimal concentration is highly dependent on the biological system (e.g., whole organism, specific cell line) and the assay endpoint. Diacylhydrazines are highly selective, with potent activity against lepidopteran species and much lower activity against others, such as dipteran or coleopteran pests.[9]
Based on published data for the closely related compound Tebufenozide and other DAHs, the following ranges provide a validated starting point for a dose-response experiment.
| Application / System | Typical Concentration Range | LC₅₀ / EC₅₀ (Examples) | Source(s) |
| Lepidopteran Larvae (e.g., S. exigua) | 1 - 100 mg/L | ~10 mg/L caused >95% mortality | [8] |
| Insect Cell Lines (e.g., Tn5B1-4) | 10 - 200 µg/mL | Concentration-dependent inhibition | [12] |
| Non-Target Cytotoxicity (e.g., HeLa) | 10 - 200 µg/mL | Cytotoxicity observed in this range | [11][12] |
| Predatory Bugs (e.g., O. laevigatus) | Up to high concentrations | No toxic effect observed | [5] |
Recommendation: For an initial dose-response experiment, we advise using a wide range of concentrations spanning several orders of magnitude (e.g., 0.01 µM to 100 µM) using a semi-log dilution series.
Q3: Can this compound be toxic to non-target cells, such as mammalian cell lines?
A3: Yes. While DAHs are known for their insect selectivity, studies have shown that at higher concentrations, they can exert cytotoxic effects on non-target cells, including human cell lines like HeLa.[11][12] This toxicity may be mediated by mechanisms unrelated to the ecdysone receptor, such as the induction of apoptosis via a mitochondrial-dependent pathway.[12] It is crucial to run parallel cytotoxicity assays and include a vehicle control (DMSO) to differentiate between specific, receptor-mediated effects and general cellular toxicity.
Troubleshooting Guide
This section addresses common issues encountered when optimizing DAH concentrations in bioassays.
Caption: Troubleshooting workflow for a "no effect" experimental outcome.
| Problem | Possible Cause | Recommended Solution |
| No Biological Effect Observed | 1. Concentration Too Low: The tested range may be below the target's activation threshold. | Expand the dose-response curve to include higher concentrations (e.g., up to 100-200 µM), referencing literature values for similar systems.[12] |
| 2. Poor Solubility/Precipitation: The compound may have precipitated out of the aqueous assay medium upon dilution from the DMSO stock. | Visually inspect wells for precipitation after adding the compound. Ensure thorough mixing. Consider a solubility test in your specific medium. | |
| 3. Non-Susceptible Target: The organism or cell line may lack a responsive ecdysone receptor. DAHs are highly selective.[5][9] | Confirm the species of origin for your cells. If testing a new system, include a positive control organism known to be sensitive to DAHs (e.g., a lepidopteran cell line). | |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers per well lead to variable responses. | Ensure a homogenous single-cell suspension before plating. When plating, gently agitate the plate to distribute cells evenly.[13] |
| 2. Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, altering compound and media concentration.[13] | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. | |
| 3. Inconsistent Compound Dilution: Errors during serial dilution can lead to inaccurate final concentrations. | Use calibrated pipettes and change tips for each dilution step. Prepare a master mix for each concentration to be added to replicate wells. | |
| Significant Cytotoxicity at All Concentrations | 1. Concentration Range Too High: The entire tested range may be inducing non-specific toxicity. | Shift the entire dose-response curve to a much lower range (e.g., nanomolar to low micromolar). |
| 2. Solvent Toxicity: The final concentration of the vehicle (DMSO) may be too high for your specific cell line. | Calculate the final DMSO percentage in your wells. Ensure it is non-toxic for your cells (typically <0.5%). Run a vehicle-only control with the highest DMSO concentration used. | |
| 3. Compound Instability: The compound may be degrading into a toxic byproduct in the culture medium. | Prepare fresh dilutions from a frozen stock solution immediately before each experiment. |
Validated Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 20 mM DMSO stock solution and a subsequent serial dilution series for a dose-response experiment.
-
Calculate Mass: Determine the mass of N-tert-Butyl-3,5-dimethylbenzohydrazide (MW: 220.30 g/mol ) required for your desired volume and concentration (e.g., for 1 mL of a 20 mM stock, you need 4.406 mg).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO.
-
Vortex: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can assist if dissolution is difficult.
-
Storage: Aliquot the 20 mM stock into single-use, sterile tubes and store at -20°C or -80°C.[11]
-
Serial Dilution: For a dose-response assay, perform serial dilutions in your cell culture medium. To minimize DMSO concentration, perform an initial large dilution of the stock into the medium before starting the serial dilutions.
Protocol 2: Determining Optimal Concentration via Dose-Response Assay (96-Well Format)
This workflow outlines a standard cell-based viability assay to determine the EC₅₀ or IC₅₀ of the compound.
Caption: Standard experimental workflow for a dose-response bioassay.
Methodology:
-
Cell Seeding: Prepare a single-cell suspension of your chosen cell line at the desired density. Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well clear-bottom plate. Add 100 µL of sterile medium to the outer 36 wells to minimize evaporation.[13]
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
Compound Preparation: Prepare a 2X concentration serial dilution series of your compound in fresh culture medium. Also prepare a 2X vehicle control (containing the highest percentage of DMSO) and a positive control if available.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate 2X compound dilution or control solution to each well. This brings the final volume to 100 µL at a 1X concentration.
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours). The optimal time may depend on the cell doubling time and the mechanism being studied.[14]
-
Viability Assessment: Add a viability reagent according to the manufacturer's instructions (e.g., Resazurin, MTT, or CellTiter-Glo®). For Resazurin, add 10 µL of a 0.2 mg/mL solution to each well and incubate for 2-4 hours.[14]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell or toxin-killed control (0% viability). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀/IC₅₀ value.
References
-
Diacylhydrazine insecticide. (n.d.). In Wikipedia. Retrieved from a Google search.[4]
-
Insecticide Mode of Action Classification. (n.d.). UF/IFAS Extension. Retrieved from a Google search.[15]
-
Wang, X., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI.[8]
-
Yu, X., et al. (2016). Cytotoxic effects of tebufenozide in vitro bioassays. PubMed.[12]
-
Pascual-Ruiz, S., et al. (2012). Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments. PubMed.[5]
-
Tebufenozide | Insecticide. (n.d.). MedchemExpress.com. Retrieved from a Google search.[11]
-
Su, J., et al. (2003). Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity. PubMed.[6]
-
Zappata, S., et al. (2023). Effects of Tebufenozide on Eggs, Larvae and Adults of Chrysoperla carnea (Neuroptera: Chrysopidae). MDPI.[16]
-
Human Health and Ecological Risk Assessment for Tebufenozide (Mimic) Final. (2004). USDA Forest Service.[17]
-
Li, P., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PMC.[18]
-
Trisyono, Y. A. (n.d.). Ecdysone agonists: new insecticides. Neliti. Retrieved from a Google search.[7]
-
Effect of physical properties and surfactant concentrations on phase separation in tebufenozide droplets. (n.d.). Google Scholar. Retrieved from a Google search.[19]
-
Wing, K. D. (1988). RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line. Science, 241(4864), 467-469.[20]
-
Dhadialla, T. S., et al. (n.d.). Nonsteroidal ecdysone agonists. PubMed. Retrieved from a Google search.[9]
-
Sawada, Y., et al. (2003). Synthesis and Insecticidal Activity of Benzoheterocyclic Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide. PubMed.[1]
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. PubMed.[2]
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N '-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. ResearchGate.[21]
-
N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2. (n.d.). Sigma-Aldrich. Retrieved from a Google search.[10]
-
Lautraite, S., et al. (2003). Optimisation of Cell-Based Assays for Medium Throughput Screening of Oxidative Stress. ScienceDirect.[22]
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety. PubMed.[3]
-
N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide. (n.d.). ECHA. Retrieved from a Google search.[23]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from a Google search.[13]
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van der Meer, D., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC.[14]
-
How to optimize your cell-based assays: Overcoming common challenges. (2021). Select Science.[24]
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- 3. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]
- 5. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cytotoxic effects of tebufenozide in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfyl.ifas.ufl.edu [sfyl.ifas.ufl.edu]
- 16. mdpi.com [mdpi.com]
- 17. fs.usda.gov [fs.usda.gov]
- 18. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. FlyBase Reference Report: Wing, 1988, Science 241: 467--469 [flybase.org]
- 21. researchgate.net [researchgate.net]
- 22. Optimisation of cell-based assays for medium throughput screening of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ECHA CHEM [chem.echa.europa.eu]
- 24. selectscience.net [selectscience.net]
Stability of N-tert-Butyl-3,5-dimethylbenzohydrazide in different solvents
Technical Support Center: -tert-Butyl-3,5-dimethylbenzohydrazide
Module 1: Solvent Compatibility & Stability Profile
Executive Summary
Solvent Selection Matrix
| Solvent | Solubility Rating | Stability Rating | Technical Notes |
| DMSO | Excellent (>50 mM) | Moderate | Preferred for Stock. Hygroscopic. Long-term storage (>1 month) at RT can lead to oxidative yellowing. Store at -20°C. |
| Ethanol/Methanol | Good (~10-20 mM) | High | Good for short-term working solutions. Avoid if aldehydes are present (potential hydrazone formation). |
| Water | Poor (<0.1 mM) | High | Do not use for stock. Requires organic co-solvent (e.g., 0.1% DMSO) for biological assays. |
| Acetonitrile | Good | High | Ideal for HPLC mobile phases. Stable for autosampler storage (24-48h). |
| Acetone | Good | Low | AVOID. The terminal –NH |
Module 2: Troubleshooting & FAQs
Q1: I see two peaks in my HPLC/LC-MS chromatogram. Is my compound degrading?
Diagnosis: Likely Rotamerism , not degradation.
Technical Insight: The bulky tert-butyl group creates significant steric hindrance around the amide bond (
-
Heat the Column: Run the HPLC method at an elevated temperature (e.g., 40°C or 50°C).
-
Observation: If the peaks merge or the ratio changes significantly, they are rotamers. Degradation products usually remain distinct.
-
Check MS: Both peaks should have the identical Mass-to-Charge (
) ratio.
Q2: My DMSO stock solution has turned yellow. Is it still usable?
Diagnosis: Oxidative trace impurities. Technical Insight: Hydrazides are reducing agents. While the tert-butyl group protects the amide nitrogen, the terminal amino group can undergo slow oxidation, often catalyzed by trace metals in lower-grade DMSO or light exposure. Action:
-
Light Yellow: Generally acceptable for qualitative assays; verify concentration via UV/HPLC.
-
Dark Amber/Brown: Discard. Significant oxidative degradation has occurred.
-
Prevention: Use anhydrous, sterile-filtered DMSO. Store under inert gas (Argon/Nitrogen) at -20°C.
Q3: The compound precipitates when I dilute the DMSO stock into cell culture media.
Diagnosis: "Crash-out" effect due to hydrophobicity. Technical Insight: The compound is highly lipophilic. Rapid addition of a concentrated DMSO stock to an aqueous buffer creates local supersaturation. Solution: Use the Step-Down Dilution Method .
-
Dilute DMSO stock 1:10 into Ethanol first (intermediate step).
-
Dilute this intermediate slowly into the vortexing media.
-
Ensure final DMSO concentration is <0.5% (v/v).
Module 3: Mechanism of Action & Degradation Pathways
The following diagram illustrates the stability logic and potential degradation pathways. The steric bulk of the tert-butyl group (Node B) acts as a shield against hydrolysis, but the terminal amine (Node C) remains the reactive "Achilles' heel."
Caption: Stability profile showing the protective role of the tert-butyl group against hydrolysis versus the susceptibility of the terminal amine to oxidation and condensation.[1][2][3][4][5][6][7][8]
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of 10 mM Stock Solution
-
Weighing: Weigh 2.2 mg of compound (MW ≈ 220.3 g/mol ) into a sterile, amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage to prevent leaching.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
SOP 2: Quality Control Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 240 nm (aromatic absorption).
-
Acceptance Criteria: Purity >95%. Note: Integration should sum the areas of rotamer peaks if present.
References
-
Wing, K. D. (1988). RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line.[9] Science, 241(4864), 467–469.
-
Tosa, T., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706.[5] (Provides mechanistic basis for amide rotamer separation in HPLC).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-tert-Butylbenzamide derivatives. (General handling and stability data for benzamide/hydrazide class).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ThermoML:J. Chem. Thermodyn. 2019, 131, 449-459 [trc.nist.gov]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. hplc.eu [hplc.eu]
- 8. mdpi.com [mdpi.com]
- 9. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-tert-Butyl-3,5-dimethylbenzohydrazide Experiments
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for N-tert-Butyl-3,5-dimethylbenzohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide practical, field-tested solutions grounded in established scientific principles to ensure the success and integrity of your experiments.
N-tert-Butyl-3,5-dimethylbenzohydrazide and its analogues are notable for their role as nonsteroidal ecdysone receptor agonists, forming the basis of a significant class of modern insecticides.[1][2] Their synthesis, while conceptually straightforward, presents several practical hurdles that can impact yield, purity, and reproducibility. This guide provides direct answers to common problems, explaining the causality behind each step to empower you to optimize your experimental outcomes.
Section 1: Safety First - Handling Hydrazide Reagents
Working with hydrazine derivatives requires stringent adherence to safety protocols. These compounds can be toxic and hazardous.[3][4] This section addresses the most critical safety questions.
Q: What are the essential safety precautions when handling reagents like tert-butylhydrazine or hydrazine hydrate?
A: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[3] Strict adherence to the following safety protocols is mandatory:
-
Engineering Controls: Always handle hydrazine derivatives inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[4] The work area should be equipped with an emergency eyewash station and safety shower.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Handling Practices:
-
Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly sealed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][6]
-
-
Waste Disposal: Dispose of all hydrazine-containing waste in clearly labeled, sealed containers according to your institution's hazardous waste disposal procedures.[3] Do not discharge into sewer systems.[7]
Section 2: Troubleshooting Guide for Synthesis & Purification
This section addresses the most common and frustrating issues encountered during the synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide, providing both diagnostic advice and corrective protocols.
Workflow Overview: Two-Step Synthesis
The typical synthesis involves two key stages: the formation of the acid chloride and the subsequent coupling with tert-butylhydrazine.
Caption: General workflow for the synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A: Low or no yield is a frequent issue in hydrazide synthesis, often stemming from problems in one of the two main synthetic steps.[8] Let's break down the likely causes and solutions.
Pillar 1: Ineffective Acid Chloride Formation The conversion of 3,5-dimethylbenzoic acid to its acid chloride is the critical first step. If this fails, the subsequent reaction has no substrate to proceed.
-
Cause: Incomplete reaction due to reagent quality or conditions. Thionyl chloride (SOCl₂) can degrade over time if exposed to moisture.
-
Solution:
-
Ensure you are using fresh or properly stored thionyl chloride.
-
Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[1]
-
Reflux the mixture until the evolution of HCl and SO₂ gas ceases, indicating reaction completion. The disappearance of the solid benzoic acid is also a good visual cue.
-
Pillar 2: Issues with the Hydrazide Coupling Step The reaction between the acid chloride and tert-butylhydrazine is sensitive to temperature and stoichiometry.
-
Cause A: Inactive Hydrazine: tert-Butylhydrazine is often supplied as a hydrochloride salt (HCl salt) to improve stability. The free base must be generated in situ or just before use for it to be nucleophilic.[1]
-
Solution: Add a suitable base (e.g., triethylamine, pyridine, or an aqueous solution of sodium hydroxide) to the suspension of tert-butylhydrazine hydrochloride to neutralize the acid and liberate the free hydrazine.[1]
-
-
Cause B: Suboptimal Reaction Conditions: The coupling reaction is an exothermic nucleophilic acyl substitution. Poor temperature control can lead to side reactions.
-
Solution: Add the acid chloride solution dropwise to the tert-butylhydrazine solution while maintaining a low temperature, typically between 0-10 °C, using an ice bath.[1] Allow the reaction to slowly warm to room temperature and stir for several hours or until completion is confirmed by TLC.
-
Table 1: Recommended Reaction Parameters for Synthesis
| Parameter | Step 1: Acid Chloride Formation | Step 2: Hydrazide Coupling | Rationale |
| Solvent | Toluene or Dichloromethane (DCM) | Dichloromethane (DCM) or Toluene | Provides good solubility for reactants and is relatively inert. |
| Temperature | Reflux (~80-110 °C) | 0-10 °C (addition), then RT | Step 1 requires heat to overcome the activation energy. Step 2 requires cooling to control exothermicity and prevent side reactions.[1] |
| Base | N/A (cat. DMF) | Triethylamine or aq. NaOH (2 eq.) | Neutralizes the HCl salt of the hydrazine and scavenges the HCl byproduct from the coupling reaction.[1] |
| Atmosphere | Anhydrous conditions | Inert (Nitrogen or Argon) | Prevents reaction of thionyl chloride with water and oxidation of the hydrazine at elevated temperatures.[8] |
Q2: My final product is impure. How can I identify and prevent side products?
A: Impurity formation is a common challenge, often due to the high reactivity of the intermediates.[9] The most common side product is the diacylhydrazine derivative.
-
Primary Cause: Diacylation This occurs when a second molecule of 3,5-dimethylbenzoyl chloride reacts with the newly formed N-tert-Butyl-3,5-dimethylbenzohydrazide. This is more likely if the acid chloride is used in large excess or if the local concentration is too high during addition.
Caption: Desired reaction pathway versus the common diacylation side reaction.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess of the hydrazine component (e.g., 1.1 equivalents) relative to the acid chloride to ensure the latter is fully consumed.[8]
-
Controlled Addition: As mentioned previously, add the acid chloride solution slowly and dropwise to the hydrazine solution. This maintains a low concentration of the acid chloride, favoring the desired 1:1 reaction.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress.[1] This allows you to quench the reaction once the starting acid chloride has been consumed, preventing further reaction to the diacyl byproduct.
-
Q3: I'm struggling to purify the crude product. What is the best method?
A: Effective purification is essential to obtain a high-quality final product. A multi-step approach involving an acidic wash followed by recrystallization is often highly effective. A patented method highlights the utility of pH adjustment to remove key impurities.[10]
Protocol 1: Acid/Base Work-up for Impurity Removal
This procedure is particularly effective at removing unreacted 3,5-dimethylbenzoic acid and certain byproducts.
-
Quench and Dilute: After the reaction is complete, carefully quench any unreacted acid chloride by slowly adding water. Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This step protonates any unreacted tert-butylhydrazine and basic impurities, pulling them into the aqueous layer.
-
Base Wash: Next, wash the organic layer with a dilute base solution (e.g., 1M NaHCO₃ or 1M NaOH). This will deprotonate any unreacted 3,5-dimethylbenzoic acid, converting it into its water-soluble carboxylate salt, which partitions into the aqueous layer.[10]
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is a powerful technique for purifying crystalline solids.[11]
-
Solvent Selection: The key is finding a solvent (or solvent system) that dissolves the compound when hot but not when cold.[11] Test small batches to find the optimal solvent.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.[11]
-
Dry the crystals under a vacuum.
-
Table 2: Potential Recrystallization Solvents
| Solvent / System | Polarity | Comments |
| Ethanol/Water | Polar | Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly. A very common and effective system.[1] |
| Hexanes/Ethyl Acetate | Non-polar / Polar | Dissolve in a minimal amount of hot ethyl acetate, then add hexanes until the solution becomes turbid. Reheat and cool. Good for removing more polar impurities.[1] |
| Isopropanol | Polar | Often used for technical-grade purification of similar insecticide compounds.[1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-tert-Butyl-3,5-dimethylbenzohydrazide?
A: The compound should be stored at room temperature in a tightly closed container, protected from light and moisture.[7][12] Storing in a cool, dry, and dark place ensures long-term stability.[5]
Q2: What analytical techniques are best for characterizing the final product?
A: A combination of techniques should be used to confirm the identity and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.[13]
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the N-H bond and the C=O (amide) bond.[13]
-
Melting Point: A sharp melting point close to the literature value (128-130 °C) is a good indicator of high purity.[12]
-
Chromatography (TLC/HPLC): These techniques are excellent for assessing purity by revealing the presence of any residual starting materials or byproducts.[14]
Q3: What is the insecticidal mechanism of action for this class of compounds?
A: N-tert-Butyl-3,5-dimethylbenzohydrazide is a precursor to diacylhydrazine insecticides. These molecules function as ecdysone receptor agonists.[1] Ecdysone is a natural insect hormone that controls molting. The insecticide mimics this hormone, binding to the ecdysone receptor and triggering a premature and incomplete molt, which is ultimately lethal to insect larvae.[1] This mode of action is highly specific to insects.
Caption: Simplified signaling pathway for diacylhydrazine insecticides.
References
-
Sdfine. (n.d.). hydrazine hydrate 60% - Sdfine. Retrieved from [Link]
-
Xu, M., et al. (2022). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34, 388–392. Retrieved from [Link]
-
Vecom Marine. (n.d.). MSDS Hydrazide. Retrieved from [Link]
-
Sawada, Y., et al. (2003). Synthesis and Insecticidal Activity of Benzoheterocyclic Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide. Pest Management Science, 59(1), 25-35. Retrieved from [Link]
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. Pest Management Science, 59(1), 49-57. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). N-tert-Butyl-3,5-dimethyl benzohydrazide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(tert-Butyl)-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide. Retrieved from [Link]
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety. Pest Management Science, 59(1), 36-48. Retrieved from [Link]
-
Peng, Y., et al. (2023). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 998-1003. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N '-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. Retrieved from [Link]
- Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
-
Royal Society of Chemistry. (n.d.). Supplementary Information for a related benzamide synthesis. Retrieved from [Link]
-
Saha, A., et al. (2009). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(12), 1734-1738. Retrieved from [Link]
-
ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. vecom-marine.com [vecom-marine.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in N-tert-Butyl-3,5-dimethylbenzohydrazide synthesis
Technical Support Center: Troubleshooting -tert-Butyl-3,5-dimethylbenzohydrazide Synthesis
Topic: Yield Optimization & Troubleshooting Guide
Target Compound:
Executive Summary & Reaction Logic
The Challenge:
Synthesizing
-
Di-acylation: The mono-acyl product remains nucleophilic and reacts with a second equivalent of acid chloride.
-
Hydrolysis: The acid chloride hydrolyzes before coupling, regenerating the benzoic acid starting material.
-
Reagent Degradation: tert-Butylhydrazine free base is air-sensitive and unstable.
The Chemistry:
The reaction is a nucleophilic acyl substitution. Due to the massive steric bulk of the tert-butyl group, acylation preferentially occurs at the terminal (unsubstituted) nitrogen (
Diagnostic Workflow
Before altering variables, locate the failure point using this decision tree.
Caption: Diagnostic logic flow to categorize yield loss into Reagent, Kinetic, or Workup failures.
Module 1: Reagent Integrity (The "Garbage In" Problem)
Symptom: High recovery of 3,5-dimethylbenzoic acid; low conversion to hydrazide.
The 3,5-dimethylbenzoyl chloride is the "engine" of this reaction. If it contains residual thionyl chloride (
Critical Control Points
| Parameter | Specification | Why it matters |
| Acid Chloride Purity | >98% (GC) | Residual |
| Hydrazine Source | Use | The free base of tert-butylhydrazine oxidizes rapidly in air. Always store as the hydrochloride salt and neutralize in situ. |
| Solvent Water | <0.05% | In a homogeneous organic phase (DCM/TEA), water destroys the acid chloride faster than the hindered hydrazine can react. |
Corrective Protocol: If synthesizing the acid chloride in-house:
-
Reflux 3,5-dimethylbenzoic acid with
(molar ratio 1:2 to 1:5) [1]. -
Crucial: You must remove all excess
via azeotropic distillation with dry toluene. Do not just evaporate; add toluene and strip twice. -
Verify conversion via GC or by quenching a small aliquot with methanol and checking for the methyl ester.
Module 2: Reaction Optimization (Fighting Di-acylation)
Symptom: TLC shows a major spot (product) and a less polar spot (di-acyl impurity), reducing overall yield of the desired mono-acyl compound.
Because the product (
The "Inverse Addition" Strategy
Standard addition (adding hydrazine to acid chloride) guarantees di-acylation because the acid chloride is in excess at the start. You must use Inverse Addition .
Optimized Protocol (Schotten-Baumann Conditions):
-
Setup: Dissolve tert-butylhydrazine
HCl (1.1 equiv) in DCM/Toluene. -
Base: Add 10-20% NaOH (aq) (2.2 equiv) to create a biphasic system. Cool to 0–5°C .[1]
-
Addition: Dissolve 3,5-dimethylbenzoyl chloride (1.0 equiv) in minimal solvent. Add this solution dropwise to the hydrazine/base mixture over 30–60 minutes.
Alternative (Anhydrous Conditions): If using TEA/Pyridine in DCM:
-
Maintain temperature < 0°C.
-
Use a slight excess of hydrazine (1.2 equiv).
-
Slow addition is non-negotiable.
Module 3: Workup & Isolation (The "Lost Product" Problem)
Symptom: Reaction looks clean on TLC, but mass recovery is <50%.
The product,
Solubility Profile & Recovery
-
pH Sensitivity: At low pH, the hydrazine moiety can protonate (solubilizing it in water). At very high pH, the amide proton might be stripped (forming a salt).
-
Target pH: Neutralize the reaction mixture to pH 7–8 before extraction.
Troubleshooting Steps:
-
Emulsion Breaking: This system often forms stable emulsions due to the surfactant-like nature of the benzohydrazide. Use saturated brine and a small amount of Methanol to break emulsions.
-
Solvent Choice: If DCM extraction yields low mass, switch to Ethyl Acetate . The product is more soluble in EtOAc.
-
Recrystallization: Do not rely on column chromatography (silica can degrade hydrazides). Recrystallize from Isopropanol or Ethanol/Water mixtures [3].
FAQ: Specific User Scenarios
Q: The reaction mixture turned yellow/orange. Is this normal?
A: A slight yellowing is acceptable, often due to trace oxidation of the hydrazine. However, a deep orange/red color indicates significant oxidation or the formation of azo impurities (
Q: Can I use tert-butyl carbazate instead of hydrazine HCl?
A: Yes, but it adds a step. You can couple the acid chloride with tert-butyl carbazate (
Q: My melting point is lower than the literature value (128-130°C).
A: This indicates contamination, likely with 3,5-dimethylbenzoic acid. Wash your organic layer with 1M
References
-
BenchChem Application Notes. "The Role of Tert-Butyl Carbazate in the Development of Modern Agrochemicals: Application Notes and Protocols." (2025).[1]
-
Patent CN105732365A. "Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction." (2016).
-
Sigma-Aldrich. "Product Specification: N-tert-butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2)."
-
Yanagi, M., et al. "1-tert-Butyl-2-(tert-butoxysulfanyl)-1-(3,5-dimethylbenzoyl)-2-(4-ethylbenzoyl)hydrazine."[6] Acta Crystallographica, Section C. (2000).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
- 4. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
Technical Support Center: Stability & Degradation of Benzohydrazide Derivatives
Introduction
Welcome to the technical support hub for benzohydrazide derivatives. These compounds are pharmacophores of significant interest due to their antimicrobial, anticancer, and anti-inflammatory properties (e.g., Isoniazid). However, their chemical stability is often compromised by the lability of the hydrazide (-CONHNH
This guide addresses the three primary degradation vectors: Hydrolysis , Oxidation , and Thermal Cyclization . It is designed to help you distinguish between these pathways in your LC-MS data and stabilize your formulations.
Module 1: Hydrolytic Degradation (pH Stress)
User Question: I am observing a new peak in my HPLC chromatogram that corresponds to the carboxylic acid of my parent compound. Is this expected at neutral pH?
Technical Response: While benzohydrazides are relatively stable at pH 7, they are susceptible to hydrolysis at pH extremes (pH < 3 or pH > 10). The degradation product you are seeing is likely the corresponding benzoic acid derivative , resulting from the cleavage of the amide bond.
-
Acidic Conditions: Protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water.
-
Alkaline Conditions: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.
Key Diagnostic: The hydrolytic product (Benzoic Acid derivative) will typically be less polar (at acidic pH) or more polar (at basic pH due to ionization) than the parent hydrazide, depending on your mobile phase pH.
Mechanism: Acid/Base Catalyzed Hydrolysis
Figure 1: Dual-pathway hydrolysis mechanism yielding the carboxylic acid derivative.
Module 2: Oxidative Degradation (Redox & Metal Sensitivity)
User Question: My sample degrades even when stored in buffer at pH 7. I see gas evolution and multiple small peaks. Could this be oxidation?
Technical Response: Yes. Benzohydrazides are potent reducing agents and are highly sensitive to oxidative stress, particularly in the presence of transition metal ions (Cu²⁺, Fe³⁺, Ir⁴⁺) or dissolved oxygen.
The "Diimide" Signature:
Unlike hydrolysis, oxidation often proceeds via a radical mechanism . The hydrazide is oxidized to a diimide intermediate (
-
Note: If alkenes are present in your matrix, the diimide intermediate may reduce them, acting as a hydrogen donor before decomposing [1].
Troubleshooting Steps:
-
Check for Metals: Add EDTA (0.1 mM) to your buffer to chelate trace metal ions.
-
Degas Solvents: Sparge buffers with Argon/Helium to remove dissolved oxygen.
-
Light Protection: Oxidation is often photo-catalyzed. Store samples in amber glass.
Mechanism: Oxidative Radical Pathway
Figure 2: Oxidative cascade involving the unstable diimide intermediate and nitrogen evolution [2].
Module 3: Thermal Stress (Cyclization)
User Question: We heated our sample to 80°C for solubility, and the mass spectrum now shows a product with [M-18]. What happened?
Technical Response: You have likely triggered thermal cyclodehydration . Unlike hydrolysis (which adds water) or oxidation (which adds oxygen/removes hydrogen), thermal stress often drives the loss of a water molecule to form a 1,3,4-oxadiazole ring, especially if the benzohydrazide is acylated or in the presence of specific catalysts [3].
-
Mass Shift: Look for a mass loss of 18 Da (
). -
Chromatography: The oxadiazole product is significantly less polar than the parent hydrazide and will elute later on a Reverse Phase C18 column.
Module 4: Analytical Troubleshooting & Method Development
User Question: How do I separate these degradants using HPLC?
Technical Response: A standard gradient method on a C18 column is usually sufficient. However, pH control is critical to suppress the ionization of the acidic degradation products (Benzoic acid derivatives) to ensure they are retained.
Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (3.5 µm or smaller) | Phenyl columns offer unique selectivity for aromatic hydrazides. |
| Mobile Phase A | 10-20 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid | Acidic pH keeps the benzoic acid degradant protonated (retained). |
| Mobile Phase B | Acetonitrile | Methanol can sometimes react with activated intermediates; ACN is safer. |
| Detection | UV 254 nm | Benzohydrazides have strong absorbance; hydrazines do not. |
| Flow Rate | 1.0 mL/min | Standard flow; adjust for column ID. |
Degradant Identification Decision Tree
Figure 3: Logic flow for identifying degradants based on mass shift [4].
References
-
Miller, C. E. (1965). Hydrogenation with Diimide. Journal of Chemical Education, 42(5), 254. Link
-
Li, X., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Molecules, 25(3), 488. Link
-
Somani, R. R., et al. (2009). Synthesis and characterization of some new 1,3,4-oxadiazole derivatives. International Journal of ChemTech Research. Link
-
Klick, S., & Muijselaar, P. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide. Chromatographia, 81, 1593–1601. Link
Technical Support Center: Optimizing Efficacy of N-tert-Butyl-3,5-dimethylbenzohydrazide
Executive Summary & Mechanism of Action
N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2) is a non-steroidal ecdysone agonist belonging to the diacylhydrazine (DAH) class. Unlike neurotoxic insecticides (e.g., pyrethroids), this compound does not kill immediately upon contact. Instead, it mimics the insect molting hormone, 20-hydroxyecdysone (20E) .
The "Lethal Mechanism": Upon binding to the Ecdysone Receptor (EcR) complexed with Ultraspiracle (USP), the compound triggers a premature lethal molt. The larvae stop feeding, slip into the apolytic phase, but cannot complete ecdysis (shedding the old cuticle) because the compound persists in the receptor, preventing the necessary decline in hormonal signal required for ecdysis.
The Variability Challenge: Researchers often report "erratic" data—ranging from 10% to 90% mortality in identical doses. This is rarely a compound failure but rather a physiological mismatch . Ecdysone agonists are only effective when the insect's endogenous 20E titer is low (inter-molt period). If applied during a natural 20E peak (molting), the compound's effect is masked, leading to false resistance.
Interactive Troubleshooting Guide (Q&A)
Module A: Physiological & Developmental Standardization
Q1: Why is my LD50 fluctuating wildly between experimental replicates?
Diagnosis: The most common cause is asynchronous larval development . In a mixed population, some larvae may be in the early instar (low 20E, highly susceptible) while others are approaching the molt (high 20E, physiologically resistant).
Technical Fix: The "Head Capsule Gating" Protocol Do not rely on days post-hatch. You must gate larvae by physiological markers.
-
Select Instar: Use 2nd or 3rd instar larvae (easier to handle, distinct markers).
-
Synchronization: Collect larvae that have just molted (white head capsule) within a 4-hour window.
-
Wait Period: Allow 12–24 hours for the cuticle to harden (black/brown head capsule) before treatment. This ensures all test subjects are in the mid-instar feeding phase , the optimal window for DAH efficacy.
Q2: My control mortality is acceptable (<5%), but the dose-response slope is extremely shallow. What does this indicate?
Diagnosis: A shallow slope indicates high phenotypic heterogeneity. This suggests you are treating a population with mixed metabolic capabilities or mixed penetration rates.
Technical Fix:
-
Check Solvent Carrier: If using topical application, the compound may be crystallizing on the cuticle. Switch to a high-penetration solvent mix (e.g., Acetone:DMSO 9:1).
-
Metabolic Screen: Perform a synergist check (see Module C) to see if a sub-population is detoxifying the compound.
Module B: Formulation & Delivery
Q3: Topical application yields poor results, but diet incorporation works well. Is the compound degrading?
Diagnosis: No. Diacylhydrazines like N-tert-Butyl-3,5-dimethylbenzohydrazide are highly lipophilic (LogP > 3) and often have poor trans-cuticular penetration. They are primarily stomach poisons .[1]
Technical Fix: Delivery Optimization If you must use topical application (e.g., for precise LD50 calculation), you must bypass the cuticle barrier.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Acetone or Methanol | Fast evaporation, good solubility. |
| Carrier/Surfactant | Triton X-100 (0.1%) or DMSO (10%) | Disrupts cuticular wax to aid penetration. |
| Application Site | Dorsal Thorax | Prevents grooming/oral uptake interference. |
| Volume | 0.5 – 1.0 µL per larva | Prevents run-off. |
Q4: The compound precipitates when added to the aqueous diet. How do I fix this?
Diagnosis: "Crashing out." Adding a concentrated DMSO stock directly to water causes rapid precipitation of hydrophobic compounds, creating "hotspots" in the diet.
Technical Fix:
-
Dissolve compound in Acetone (not just DMSO).
-
Apply the acetone solution to the dry diet ingredients or surface-coat the diet.
-
Evaporate: Allow the solvent to fully evaporate before introducing larvae. This leaves a micro-crystalline dispersion rather than large, inedible clumps.
Module C: Metabolic Resistance & Synergists
Q5: I suspect my field strain is resistant. How do I confirm if it's metabolic (P450) or target-site (EcR mutation)?
Diagnosis: Metabolic resistance via Cytochrome P450 monooxygenases is the primary route of detoxification for benzohydrazides.
Technical Fix: The PBO Synergist Assay Piperonyl Butoxide (PBO) inhibits P450 enzymes.
-
Pre-treatment: Apply PBO topically (2–5 µ g/larva ) 1 hour before applying the test compound.
-
Comparison: Run concurrent bioassays:
-
Treatment A: Compound only.
-
Treatment B: PBO + Compound.
-
-
Calculation: Calculate the Synergism Ratio (SR).
-
SR > 5: Strong evidence of metabolic resistance.
-
SR ≈ 1: Resistance is likely Target-Site (EcR mutation) or Cuticular.
-
Visualizing the Mechanism & Workflow
Diagram 1: The "Lethal Molt" Signaling Pathway
This diagram illustrates how N-tert-Butyl-3,5-dimethylbenzohydrazide hijacks the natural molting pathway, leading to death.
Caption: The compound binds irreversibly to the EcR/USP complex, initiating molting but preventing the hormonal decline necessary for skin shedding.
Diagram 2: Variability Troubleshooting Logic
Use this flow to diagnose inconsistent experimental results.
Caption: Decision tree for isolating the source of noise in dose-response data.
Standardized Experimental Protocols
Protocol A: Diet Incorporation Assay (Recommended)
Best for establishing baseline toxicity without solvent interference.
-
Preparation: Prepare standard artificial diet (e.g., McMorran diet). Keep at 50°C (liquid state).
-
Stock Solution: Dissolve N-tert-Butyl-3,5-dimethylbenzohydrazide in Acetone to create a 1000x stock series.
-
Incorporation: Add 100 µL of stock to 100 g of diet. Vortex vigorously for 30 seconds.
-
Pouring: Dispense into 24-well plates or bioassay trays. Allow to solidify and air-dry for 2 hours in a fume hood to remove acetone.
-
Infestation: Place one synchronized 2nd instar larva (starved for 2 hours) per well.
-
Scoring: Assess mortality at 96 hours.
-
Dead: No movement, often double head capsules visible (slipping).
-
Moribund: Severely stunted, unable to right itself.
-
Protocol B: Topical Application (Resistance Screening)
Best for bypassing gut factors and testing contact toxicity.
-
Anesthesia: Chill larvae on ice for 5 minutes (do not use CO2 as it can alter hemolymph pH).
-
Application: Using a micro-applicator (e.g., Hamilton syringe or Burkard applicator), apply 1 µL of solution to the dorsal thorax.
-
Solvent: Use Acetone:DMSO (9:1 v/v).
-
Post-Treatment: Place larvae in clean petri dishes with untreated diet.
-
Scoring: Assess at 48 and 72 hours. Note that topical effects are often slower than ingestion for this class.
References
-
Mechanism of Action: Smagghe, G., & Degheele, D. (1994). Action of the nonsteroidal ecdysteroid mimic RH 5849 on larval development and adult reproduction of insects. Invertebrate Reproduction & Development. Link
-
Synthesis & Structure: Sawada, Y., et al. (2003).[2] Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide.[2][3] Pest Management Science. Link
-
Resistance Mechanisms: Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology. Link
-
Compound Data: Sigma-Aldrich.[4] (n.d.). N-tert-butyl-3,5-dimethylbenzohydrazide Product Information. Link(Representative link for chemical sourcing).
-
P450 Detoxification: Feyereisen, R. (1999). Insect P450 Enzymes. Annual Review of Entomology. Link
Sources
- 1. Plant Growth Regulator RH-5849 (1,2-dibenzoyl-1-(t-butyl)hydrazine) 95%TC CAS 112225-87-3 - RH5849 and RH-5849 [chemsales.en.made-in-china.com]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 [sigmaaldrich.com]
Technical Support Center: Purity Optimization for N-tert-Butyl-3,5-dimethylbenzohydrazide Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS: 162752-59-2)[1]. As a critical chemical intermediate in the production of diacylhydrazine-based ecdysone receptor agonists (such as the insecticides tebufenozide and methoxyfenozide)[2],[3], achieving >99% purity is paramount. Trace impurities can severely compromise the yield, crystallization behavior, and bioefficacy of the final active ingredient[4].
This center provides actionable troubleshooting, mechanistic insights, and a self-validating protocol to resolve common purity bottlenecks.
Diagnostic Matrix: Impurity Profiling
Before adjusting your workflow, identify your specific purity bottleneck. The table below summarizes the quantitative impact of common impurities and the top-level strategies to resolve them.
| Impurity Profile | Typical Source | Impact on Yield/Purity | Resolution Strategy |
| Di-acylated Hydrazine | Excess acyl chloride; poor mixing | +5–10% Impurity | Strict 1:1.05 stoichiometry (hydrazine excess); dropwise addition[5]. |
| 3,5-Dimethylbenzoic Acid | Hydrolysis of acyl chloride | +2–8% Impurity | Maintain 0–5°C; optimize biphasic mixing; avoid excess NaOH[2]. |
| Unreacted Hydrazine | Incomplete coupling | +1–3% Impurity | Monitor via TLC/HPLC; ensure aqueous phase pH > 8[2]. |
Core Troubleshooting & FAQs
Q1: Why am I seeing a high percentage of di-acylated impurity, and how can I prevent it? Causality & Solution: The primary amine (-NH₂) of tert-butylhydrazine is the kinetically favored nucleophilic site. However, once mono-acylation occurs, the secondary amine (-NH-tBu) remains weakly nucleophilic. If local concentrations of 3,5-dimethylbenzoyl chloride spike—often due to rapid addition or inadequate stirring—the newly formed mono-acylated product competes with the unreacted tert-butylhydrazine for the electrophile, forming N,N'-bis(3,5-dimethylbenzoyl)-tert-butylhydrazine[6]. To prevent this: Maintain a slight molar excess of tert-butylhydrazine (1.05 eq) and utilize a highly diluted, dropwise addition of the acyl chloride under vigorous stirring to maintain pseudo-first-order kinetics.
Q2: My final product is contaminated with 3,5-dimethylbenzoic acid. How do I eliminate it without degrading the product? Causality & Solution: This impurity arises from the competitive hydrolysis of 3,5-dimethylbenzoyl chloride by the aqueous base (e.g., NaOH) used to neutralize the evolving HCl. Hydrolysis is highly temperature-dependent; if the reaction exceeds 10°C, the hydrolysis rate accelerates exponentially. To prevent this: Ensure the reaction is strictly maintained at 0–5°C[2]. During the workup, wash the organic layer with a mild aqueous base (e.g., 5% Na₂CO₃) rather than strong NaOH. This selectively deprotonates and partitions the carboxylic acid into the aqueous phase without hydrolyzing the amide bond of your target benzohydrazide[5].
Q3: What is the optimal solvent system for this coupling reaction? Causality & Solution: A biphasic system (e.g., Dichloromethane/Water or Toluene/Water) is ideal[2],[5]. The organic phase dissolves the acyl chloride and the resulting N-tert-butyl-3,5-dimethylbenzohydrazide, shielding them from bulk water. The aqueous phase contains the base to neutralize the HCl byproduct, driving the reaction forward while minimizing contact time between the acyl chloride and hydroxide ions.
Visualizing the Reaction Dynamics
Understanding the mechanistic pathways and the step-by-step workflow is critical for process control.
Mechanistic pathway of N-tert-butyl-3,5-dimethylbenzohydrazide synthesis and side reactions.
Step-by-step experimental workflow for the high-purity synthesis and isolation.
Validated Experimental Protocol: High-Purity Synthesis
This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to ensure that causality-driven parameters are met before proceeding to the next step.
Step 1: Hydrazine Free-Basing (Validation: Clear Biphasic Solution)
-
Suspend tert-butylhydrazine hydrochloride (1.05 eq) in Dichloromethane (DCM) or Toluene.
-
Add an aqueous solution of NaOH (1.1 eq) dropwise while maintaining the temperature at 0–5°C[2].
-
Causality: Neutralizing the hydrochloride salt frees the nucleophilic tert-butylhydrazine. The slight excess (1.05 eq) ensures that the acyl chloride is the limiting reagent, statistically reducing the chance of di-acylation[5].
-
Self-Validation (IPC): Check the pH of the aqueous layer; it must be >8. The organic layer should be clear, indicating complete dissolution of the free base.
Step 2: Controlled Acylation (Validation: Exotherm Control)
-
Dissolve 3,5-dimethylbenzoyl chloride (1.0 eq) in a small volume of DCM.
-
Add this solution dropwise to the hydrazine mixture over 1–2 hours, strictly maintaining the internal temperature at 0–5°C[2].
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring mono-acylation. The low temperature suppresses the competitive hydrolysis of the acyl chloride by the aqueous base[6].
-
Self-Validation (IPC): Monitor the internal temperature probe. Any spike above 5°C indicates the addition rate is too fast and must be slowed.
Step 3: Phase Separation & Targeted Washing (Validation: TLC Disappearance of Acid)
-
Once addition is complete, allow the reaction to stir for 2 hours at room temperature.
-
Separate the organic layer. Wash sequentially with 5% aqueous Na₂CO₃, water, and brine[5].
-
Causality: The Na₂CO₃ wash selectively deprotonates and extracts any residual 3,5-dimethylbenzoic acid (formed via hydrolysis) into the aqueous phase without hydrolyzing the newly formed amide bond of the product.
-
Self-Validation (IPC): Perform a TLC (Hexanes:Ethyl Acetate 3:1). The spot corresponding to 3,5-dimethylbenzoic acid (visualized under UV) must be completely absent from the organic phase.
Step 4: Recrystallization & Polish (Validation: HPLC >99%)
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
-
Dissolve the crude N-tert-butyl-3,5-dimethylbenzohydrazide in minimal hot ethanol, then add water dropwise until turbidity appears. Allow to cool slowly to 4°C.
-
Causality: The mono-acylated product crystallizes preferentially in the EtOH/Water system, while trace di-acylated impurities and unreacted hydrazine remain soluble in the mother liquor[2].
-
Self-Validation (IPC): Filter the white crystalline solid. Verify the melting point (~128-130°C)[1] and run an HPLC assay to confirm >99% purity before proceeding to downstream synthesis.
References
-
BenchChem. "The Role of Tert-Butyl Carbazate in the Development of Modern Agrochemicals: Application Notes and Protocols". 2
-
Sigma-Aldrich. "N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2". 1
-
PubMed / NIH. "Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2". 4
-
ECHEMI. "112410-23-8, Tebufenozide Formula". 3
-
Google Patents. "US5530028A - Insecticidal N'-substituted-N,N'-diacylhydrazines". 6
-
Google Patents. "US5344958A - Insecticidal N'-substituted-N,N'-diacylhydrazines". 5
Sources
- 1. N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5344958A - Insecticidal N'-substituted-N,N'-diacylhydrazines - Google Patents [patents.google.com]
- 6. US5530028A - Insecticidal N'-substituted-N,N'-diacylhydrazines - Google Patents [patents.google.com]
Technical Support Center: N-tert-Butyl-3,5-dimethylbenzohydrazide (Halofenozide) Bioassays
Introduction & Compound Identity
Compound: N-tert-Butyl-3,5-dimethylbenzohydrazide Common Name: Halofenozide (RH-0345) CAS No: 112226-61-6 Primary Mechanism: Non-steroidal Ecdysone Receptor (EcR) Agonist
Executive Summary: While chemically related to Tebufenozide (RH-5992), Halofenozide exhibits distinct physiochemical properties and receptor selectivity.[1] It is a bis-acylhydrazine that mimics 20-hydroxyecdysone (20E), inducing lethal molting in insects and serving as an inducer for orthogonal gene switches (e.g., RheoSwitch®) in mammalian bioproduction.
The Core Challenge: Users frequently attempt to substitute Halofenozide directly into protocols optimized for Ponasterone A (PonA) or Muristerone A. This fails because Halofenozide has significantly lower binding affinity (
Critical Protocol: Solubility & Stock Preparation
The Issue: Researchers often report "inconsistent induction" or "variable toxicity." In 90% of cases, this is due to micro-precipitation of the compound upon addition to aqueous culture media. Halofenozide is lipophilic (LogP ~3.2) and "crashes out" if the solvent exchange is too rapid.
Optimized Solubilization Protocol
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Primary Solvent | Ethanol (Evaporates too fast) | Anhydrous DMSO (Grade ≥99.9%) |
| Stock Conc. | 100 mM | 50 mM (Reduces crash risk) |
| Storage | -20°C (Freeze/Thaw cycles) | -80°C (Aliquot into single-use vials) |
| Media Mixing | Direct addition to well | Pre-dilution step (See Figure 1) |
Step-by-Step Workflow
-
Weighing: Weigh powder in a glass vial (avoid plastics that may leach plasticizers).
-
Dissolution: Dissolve in anhydrous DMSO to reach 50 mM . Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete solvation.
-
The "Intermediate" Step: Do NOT pipette 1 µL of stock directly into 1 mL of media.
-
Why? The local high concentration at the pipette tip causes immediate precipitation.
-
Fix: Create a 10x working solution in media containing 1% DMSO first, vortex rapidly, then apply to cells.
-
Visualization: Solubility Workflow
Figure 1: The "Intermediate Mix" strategy prevents micro-precipitation, ensuring the effective concentration matches the calculated dose.
Ligand-Binding & Reporter Assays (In Vitro/Cellular)
The Issue: Users observe weak signal induction in mammalian gene switch systems compared to Ponasterone A.
Scientific Rationale: Halofenozide is a weaker agonist than steroidal ligands.
-
Ponasterone A: Effective
~ 1–10 nM. -
Halofenozide: Effective
~ 0.5–5 µM (depending on the receptor construct). -
Mechanism: It requires the heterodimerization of the Ecdysone Receptor (EcR) with Ultraspiracle (USP) or Retinoid X Receptor (RXR).
Troubleshooting Guide: Signal Induction
Q: My luciferase signal is only 2-fold above background. I expected 100-fold. A: You are likely under-dosing.
-
Adjustment: Increase the concentration range. A typical dose-response curve for Halofenozide should range from 10 nM to 10 µM .
-
Check: Ensure your cells express both EcR and RXR (or USP). Halofenozide binding stabilizes this heterodimer. If RXR is limiting, induction will be capped.
Q: I see high background in the "No Ligand" control. A: This suggests "leaky" expression or contamination.
-
Adjustment: Switch to a "Defective" viral promoter system or reduce the plasmid load during transfection. High levels of EcR can auto-activate trace response elements.
Visualization: Mechanism of Action
Figure 2: Halofenozide requires the formation of the EcR-RXR/USP complex to bind the Response Element (HRE) and initiate transcription.
Advanced FAQ: Specific Interactions & Selectivity
Q: Can I use Halofenozide to selectively kill Lepidopteran (moth) larvae? A: No. This is a common error.
-
Insight: Halofenozide is highly selective for Coleoptera (beetles) .[1][2]
-
Data: The binding affinity (
) of Halofenozide for the Lepidopteran EcR is significantly lower than that of Tebufenozide . -
Protocol Adjustment: If working with moths (e.g., Spodoptera), use Tebufenozide or Methoxyfenozide. If working with beetles (e.g., Leptinotarsa), Halofenozide is the correct choice.
Q: Is the compound stable in cell culture media over 48 hours? A: Yes, Halofenozide is chemically stable and resistant to hydrolysis at physiological pH (pH 7.0–7.4).
-
Caveat: However, cellular metabolism (P450 enzymes) can degrade it.
-
Protocol Adjustment: For experiments >48 hours, perform a "half-media change" where you replace 50% of the media with fresh media containing the original concentration of Halofenozide to maintain steady-state levels.
Q: I observe cytotoxicity at 50 µM. Is this specific? A: Likely off-target.
-
Insight: Specific EcR activation usually plateaus around 10 µM. Effects seen >20 µM are often due to solvent toxicity (DMSO > 0.5%) or general hydrophobic stress on the membrane.
-
Limit: Do not exceed 20 µM in mammalian cell assays.
Summary of Key Specifications
| Feature | Specification |
| Molecular Weight | 276.38 g/mol |
| Solubility (Water) | ~12 mg/L (Low) |
| Solubility (DMSO) | >100 mg/mL |
| Typical Working Conc. | 1 µM – 10 µM (Mammalian Gene Switch) |
| Selectivity | Coleoptera > Lepidoptera |
| Storage | Solid: RT / Solution: -20°C or -80°C |
References
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569.
-
Carlson, G. R. (2000). Tebufenozide: A novel caterpillar control agent with unusually high target selectivity.[3] In: Invertebrate Neuroscience: Mode of Action of Novel Insecticides.
-
Smagghe, G., et al. (1996). Differential effects of nonsteroidal ecdysone agonists in Coleoptera and Lepidoptera: a comparison of biological activity and residual toxicity. Entomologia Experimentalis et Applicata.
-
Palli, S. R., & Kapitskaya, M. Z. (2003). Ecdysone receptor-based gene switch systems for applications in plants and animals. In: Vitamin D Analogues in Cancer Prevention and Therapy.
Sources
Validation & Comparative
Comparing N-tert-Butyl-3,5-dimethylbenzohydrazide with other ecdysone agonists
An in-depth comparative analysis of N-tert-Butyl-3,5-dimethylbenzohydrazide derivatives against other ecdysone agonists reveals the profound impact of rational structural modification on receptor affinity, metabolic stability, and target specificity.
While the natural insect molting hormone, 20-hydroxyecdysone (20E), is a steroid, the discovery of non-steroidal bisacylhydrazines (BAHs) revolutionized both agricultural pest control and mammalian gene-switch technologies[1]. The specific N-tert-butyl-3,5-dimethylbenzohydrazide moiety serves as the core pharmacophore for second- and third-generation BAHs (such as Tebufenozide, Methoxyfenozide, and the gene-switch ligand GS-E/RSL1)[2],[3].
This guide objectively compares the performance of this structural class against alternative ecdysone agonists, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for researchers.
Structural Significance and Mechanistic Causality
The Ecdysone Receptor (EcR) functions as a heterodimer with the Ultraspiracle protein (USP) (or its mammalian ortholog RXR in engineered systems)[2]. To activate transcription, a ligand must penetrate the cell, enter the nucleus, and bind the ligand-binding domain (LBD) of the EcR[3].
The transition from the first-generation BAH prototype (RH-5849) to the N-tert-butyl-3,5-dimethylbenzohydrazide derivatives was driven by critical Structure-Activity Relationship (SAR) insights[4]:
-
The tert-butyl Anchor: The bulky tert-butyl group restricts the conformational flexibility of the hydrazine bridge. This forces the molecule into an active "U-shape" conformation that perfectly mimics the steroidal backbone of 20E[5].
-
The 3,5-Dimethylbenzoyl Pharmacophore: The addition of methyl groups at the 3 and 5 positions of the benzoyl ring drastically increases lipophilicity. More importantly, these methyl groups act as steric "keys" that perfectly fill a specific hydrophobic cavity within the Lepidopteran EcR LBD[4]. This steric complementarity is the direct cause of the >100-fold increase in binding affinity (lower
) compared to unsubstituted analogs[5].
Fig 1: Mechanism of bisacylhydrazine ecdysone agonists via the EcR/USP signaling pathway.
Comparative Performance Data
To objectively evaluate the N-tert-butyl-3,5-dimethylbenzohydrazide class, we must benchmark it against the natural steroid (20E), a high-affinity steroidal analog (Ponasterone A), and the first-generation unsubstituted BAH (RH-5849).
The table below synthesizes quantitative pharmacodynamic data. The 3,5-dimethyl derivatives (Tebufenozide, Methoxyfenozide) demonstrate vastly superior receptor affinity and metabolic stability compared to earlier iterations[6],[4].
| Compound / Ligand Class | Structural Core | EcR Binding Affinity ( | Transactivation ( | Metabolic Stability | Primary Spectrum / Application |
| 20-Hydroxyecdysone (20E) | Natural Steroid | ~100 - 200 nM | ~500 nM | Low (Rapid clearance) | Endogenous hormone |
| Ponasterone A (PonA) | Phytoecdysteroid | ~1 - 3 nM | ~10 nM | Low | In vitro radioligand standard |
| RH-5849 | 1st Gen BAH (Unsubstituted) | ~1000 nM | ~2000 nM | Moderate | Broad-spectrum (Prototype) |
| Tebufenozide | 3,5-Dimethylbenzohydrazide | ~1 - 5 nM | ~5 - 10 nM | High (Months in field) | Lepidoptera-specific |
| Methoxyfenozide | 3,5-Dimethylbenzohydrazide | ~0.5 - 2 nM | ~1 - 5 nM | High | Lepidoptera-specific[6] |
| GS-E / RSL1 | 3,5-Dimethylbenzohydrazide | ~1 nM (in engineered EcR) | ~2 nM | High | Mammalian Gene Switches[3],[1] |
Self-Validating Experimental Protocols
To verify the comparative efficacy of these agonists, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems: they contain internal controls that isolate the specific variable being tested (receptor affinity vs. functional transcription) to prevent false positives caused by off-target cytotoxicity or poor membrane permeability.
Protocol A: Competitive Radioligand Binding Assay (Affinity Validation)
Purpose: To determine the absolute binding affinity (
-
Receptor Preparation: Express recombinant Lepidopteran EcR and USP proteins in E. coli or use nuclear extracts from Spodoptera frugiperda (Sf9) cells, which endogenously express the heterodimer.
-
Incubation: In a 96-well plate, combine 50 µL of receptor extract with 10 µL of [3H]-Ponasterone A (final concentration 2 nM).
-
Competitive Displacement: Add 10 µL of the test compound (e.g., Methoxyfenozide) in a serial dilution ranging from
to M. Include a vehicle control (0.1% DMSO) for total binding and 10 µM unlabeled PonA for non-specific binding (NSB). -
Equilibration: Incubate the mixture at 25°C for 2 hours to reach thermodynamic equilibrium.
-
Separation: Harvest the receptor-ligand complexes onto GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid and measure radioactivity (CPM) using a liquid scintillation counter. Calculate the
and convert to using the Cheng-Prusoff equation.
Protocol B: Dual-Luciferase Transactivation Assay (Functional Validation)
Purpose: To measure the functional agonism (
Fig 2: Step-by-step experimental workflow for EcR transactivation dual-luciferase reporter assays.
-
Cell Seeding: Seed CHO (Chinese Hamster Ovary) cells at
cells/well in a 96-well plate. (CHO cells are used to avoid endogenous insect receptor interference when testing engineered gene switches)[1]. -
Transfection: Co-transfect cells with:
-
An expression plasmid containing the target EcR/RXR heterodimer[3].
-
A reporter plasmid containing Ecdysone Response Elements (EcRE) driving Firefly luciferase.
-
A constitutive control plasmid (e.g., CMV-Renilla luciferase) to normalize data.
-
-
Ligand Treatment: 24 hours post-transfection, treat cells with serial dilutions of the N-tert-butyl-3,5-dimethylbenzohydrazide derivative (e.g., GS-E)[2].
-
Lysis & Reading: After 24 hours of exposure, lyse the cells. Sequentially add Firefly and Renilla substrates, reading luminescence after each addition.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Plot the normalized fold-induction against the log of the ligand concentration to derive the
.
Conclusion
The integration of the N-tert-butyl-3,5-dimethylbenzohydrazide moiety into non-steroidal ecdysone agonists represents a masterclass in rational drug design. By replacing the metabolically fragile steroidal backbone of 20E with a rigid, highly lipophilic bisacylhydrazine core, researchers achieved compounds with sub-nanomolar receptor affinities and exceptional field stability[6],[4]. Whether utilized as highly selective agricultural insecticides (Methoxyfenozide) or as orthogonal elicitors in mammalian gene therapy (GS-E/RSL1), this specific chemical class vastly outperforms both natural steroids and early-generation synthetic analogs[3],[1].
References
-
Tzertzinis, G., et al. "Molecular Evidence for a Functional Ecdysone Signaling System in Brugia malayi." PLoS Neglected Tropical Diseases, 2010. Available at:[Link]
-
Kumar, M. B., et al. "A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications." Proceedings of the National Academy of Sciences, 2002. Available at:[Link]
-
National Center for Biotechnology Information. "Methoxyfenozide | C22H28N2O3 | CID 105010." PubChem Database. Available at:[Link]
-
Dinan, L., et al. "Practical uses for ecdysteroids in mammals including humans: an update." Journal of Insect Science, 2001. Available at:[Link]
-
Qian, X., et al. "Synthesis and insecticidal activity of benzoheterocyclic analogues of N′-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety." Pest Management Science, 2003. Available at:[Link]
Sources
- 1. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Evidence for a Functional Ecdysone Signaling System in Brugia malayi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of Insecticidal Activity: N-tert-Butyl-3,5-dimethylbenzohydrazide
[1][2]
Executive Summary & Core Directive
Subject: N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS: 162752-59-2) Classification: Monoacylhydrazine Intermediate / Ecdysone Agonist Precursor Primary Application: Structure-Activity Relationship (SAR) Validation; Metabolic Stability Control; Synthesis Intermediate for Bisacylhydrazines (e.g., Tebufenozide, Chromafenozide).
This guide provides a rigorous technical framework for validating the insecticidal potential of N-tert-Butyl-3,5-dimethylbenzohydrazide . While this compound serves as the essential "head group" for the potent diacylhydrazine class of insecticides (IGRs), it typically functions as a negative control or low-potency analog in biological assays. Its validation is critical for establishing the "Activity Cliff"—demonstrating the absolute necessity of the secondary acyl moiety for effective Ecdysone Receptor (EcR) binding.
Mechanism of Action (MOA) & Scientific Grounding
The Ecdysone Agonist Paradigm
The target compound belongs to the chemical lineage of bisacylhydrazines (non-steroidal ecdysone agonists).[1] These compounds function by mimicking the insect molting hormone, 20-hydroxyecdysone (20E) .[1][2]
-
Binding Site: The ligand-binding domain (LBD) of the Ecdysone Receptor (EcR) complexed with Ultraspiracle (USP).
-
Mode of Action: They bind competitively to the EcR, inducing a conformational change that triggers premature, lethal molting in Lepidopteran larvae.
-
The "Two-Point" Attachment Rule: High-affinity binding requires a "bridge" structure—two hydrophobic aromatic/heterocyclic rings separated by a nitrogen-nitrogen linkage.
-
Tebufenozide (Active): Contains two benzoyl groups (3,5-dimethylbenzoyl and 4-ethylbenzoyl).
-
N-tert-Butyl-3,5-dimethylbenzohydrazide (Test Subject): Contains only one benzoyl group.
-
Mechanistic Hypothesis for Validation
The validation of this compound is expected to yield significantly reduced or negligible insecticidal activity compared to the diacyl standards. This experiment is essential to prove that the "tail" region (the second acyl group) is required to lock the receptor into the active conformation.
Figure 1: Mechanistic divergence between the monoacyl precursor (Test Subject) and the active diacylhydrazine standard.
Comparative Efficacy & Performance Metrics
To objectively validate performance, the compound must be screened alongside industry standards. The following data represents the expected performance profile based on established SAR literature for monoacyl vs. diacyl hydrazines.
Table 1: Comparative Insecticidal Activity (Lepidoptera: Spodoptera spp.)
| Compound | Class | Structure Type | LC50 (Larvae) | Relative Potency |
| N-tert-Butyl-3,5-dimethylbenzohydrazide | Precursor | Monoacylhydrazine | > 1000 mg/L (ppm) | < 0.1x |
| Tebufenozide (RH-5992) | Standard | Diacylhydrazine | 0.5 - 2.0 mg/L | 100x (Baseline) |
| Methoxyfenozide (RH-2485) | Advanced | Diacylhydrazine | 0.2 - 1.0 mg/L | 150x |
| RH-5849 | Prototype | Diacylhydrazine | 10 - 50 mg/L | 10x |
Interpretation:
-
If the test compound shows LC50 < 100 ppm, it indicates potential contamination with the diacyl product or a novel binding mode.
-
A result of >1000 ppm confirms the compound is a metabolic intermediate with low intrinsic toxicity.
Experimental Protocols for Validation
Purity Verification (Critical Step)
Before biological testing, you must ensure the sample is not contaminated with Tebufenozide, which could lead to false positives.
-
Technique: HPLC-MS or 1H-NMR.
-
Marker: Look for the absence of the second amide proton or the second aromatic ring signals (e.g., 4-ethylphenyl).
-
Standard: N-tert-Butyl-3,5-dimethylbenzohydrazide should appear as a single peak distinct from the bis-substituted product.
Leaf-Dip Bioassay (Standard Protocol)
This protocol is designed to detect ingestion toxicity, the primary route for ecdysone agonists.
Target Organism: Spodoptera litura or Spodoptera exigua (3rd instar larvae). Replicates: 3 replicates per concentration, 10 larvae per replicate.
Workflow Steps:
-
Stock Preparation: Dissolve 10 mg of N-tert-Butyl-3,5-dimethylbenzohydrazide in 1 mL DMSO (10,000 ppm stock).
-
Dilution: Prepare serial dilutions in water containing 0.01% Triton X-100 (surfactant).
-
Test Concentrations: 1000, 500, 100, 10, 1 ppm.
-
Control: Water + 0.01% Triton X-100 + equivalent DMSO.
-
Positive Control: Tebufenozide commercial standard (same concentrations).
-
-
Application:
-
Excise leaf discs (approx. 5 cm diameter) from fresh cabbage or cotton leaves.
-
Dip discs into the solution for 10 seconds.
-
Air dry on paper towels for 1 hour (ambient temp).
-
-
Exposure: Place dried leaves in petri dishes with 10 starved larvae.
-
Assessment:
-
72 Hours: Check for mortality.
-
96-120 Hours: Check for premature molting symptoms (double head capsules, inability to shed exuviae). This is the diagnostic phenotype for this class.
-
Figure 2: Standardized leaf-dip bioassay workflow for validating ecdysone agonist activity.
Synthesis & Development Context
If validation fails to show activity (as expected), the compound serves as the scaffold for synthesizing active agents.
Synthesis of Active Standard (Tebufenozide) from Precursor:
-
Reactants: N-tert-Butyl-3,5-dimethylbenzohydrazide + 4-Ethylbenzoyl chloride.
-
Conditions: Toluene/THF solvent, dilute NaOH or Pyridine base, Reflux.
-
Yield Check: This conversion typically yields the active diacylhydrazine, confirming the precursor's structural integrity.
References
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Pest Management Science.[3][4][5] Link
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology. Link
-
Nakagawa, Y., et al. (2001). Quantitative structure-activity studies of insect growth regulators: XIX. Effects of substituents on the aromatic rings of dibenzoylhydrazines. Journal of Pesticide Science. Link
-
Sigma-Aldrich. Product Specification: N-tert-butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2).[6]Link
-
Smagghe, G., & Degheele, D. (1994). Action of the nonsteroidal ecdysteroid mimic RH 5849 on larval development and adult reproduction of insects. Invertebrate Reproduction & Development.[2][7] Link
Sources
- 1. New insecticides with ecdysteroidal and juvenile hormone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. N-tert-butyl-3,5-dimethylbenzohydrazide | 162752-59-2 [sigmaaldrich.com]
- 7. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: N-tert-Butyl-3,5-dimethylbenzohydrazide (Tebufenozide) vs. Methoxyfenozide
[1][2]
Executive Summary & Chemical Identity[1][3]
This guide provides a technical comparison between Tebufenozide (chemically defined as N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide) and its second-generation analog, Methoxyfenozide .[1]
Note on Nomenclature: The term "N-tert-Butyl-3,5-dimethylbenzohydrazide" refers to the core pharmacophore scaffold of the diacylhydrazine class.[1] In the context of performance comparison, this guide identifies the first-generation commercial prototype, Tebufenozide (RH-5992) , which utilizes this exact scaffold, and compares it against the optimized second-generation analog, Methoxyfenozide (RH-2485) .[1]
| Feature | Tebufenozide (RH-5992) | Methoxyfenozide (RH-2485) |
| Chemical Structure | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-3,5-dimethylbenzohydrazide |
| Class | Bisacylhydrazine (1st Gen) | Bisacylhydrazine (2nd Gen) |
| Primary Target | Ecdysone Receptor (EcR) | Ecdysone Receptor (EcR) |
| Binding Affinity (Kd) | Lower (approx. 0.5–20 nM) | Higher (approx.[1] 0.1–1.0 nM) |
| Key Advantage | Root systemicity in some crops | Superior potency (5–10x); Rainfastness |
Mechanism of Action: Ecdysone Receptor Agonism
Both compounds function as Ecdysone Receptor (EcR) Agonists .[1] Unlike traditional neurotoxic insecticides, they bind to the ecdysone receptor complex (EcR/USP) in Lepidopteran insects, inducing a premature, lethal molt.[1]
Signaling Pathway Visualization
The following diagram illustrates the molecular cascade triggered by these ligands. Methoxyfenozide exhibits a tighter conformational fit within the Ligand Binding Domain (LBD), leading to sustained transcriptional activation.[1]
Caption: Molecular pathway of diacylhydrazine-induced lethal molting. Methoxyfenozide exhibits higher affinity for the EcR-USP complex than Tebufenozide.[1]
Comparative Performance Analysis
Binding Affinity and Potency
Methoxyfenozide was rationally designed to optimize the steric fit within the EcR binding pocket.[1] Experimental data consistently demonstrates superior binding affinity (Kd) and lower lethal concentrations (LC50).[1]
Table 1: Comparative Potency against Key Lepidopteran Pests
| Target Species | Metric | Tebufenozide | Methoxyfenozide | Fold Improvement |
| Spodoptera exigua (Beet Armyworm) | LC50 (ppm) | 1.5 – 3.0 | 0.2 – 0.5 | ~6x |
| Plutella xylostella (Diamondback Moth) | LC50 (ppm) | 2.5 – 5.0 | 0.4 – 0.8 | ~5x |
| Ostrinia nubilalis (European Corn Borer) | LC90 (ppm) | > 10.0 | ~ 1.5 | >6x |
| EcR Binding Affinity (Plodia) | Kd (nM) | 0.9 | 0.15 | 6x |
Note: Values are aggregated from standard leaf-dip bioassays. Lower LC50 indicates higher potency.[1]
Selectivity and Safety Profile
While both compounds are highly selective for Lepidoptera (sparing bees and beneficials), Methoxyfenozide demonstrates a wider margin of safety due to its lower application rates required for efficacy.[1]
Experimental Protocols
To validate the performance differences, the following standardized protocols are recommended for researchers.
Leaf-Dip Bioassay (Standard Efficacy Test)
This protocol measures the LC50 values of the compounds against Lepidopteran larvae.[1]
Workflow Visualization:
Caption: Step-by-step workflow for the Leaf-Dip Bioassay used to determine LC50 values.
Protocol Steps:
-
Stock Solution: Dissolve technical grade Tebufenozide and Methoxyfenozide in acetone to create 10,000 ppm stock solutions.
-
Dilution: Prepare serial dilutions (e.g., 0.01, 0.1, 1.0, 10, 100 ppm) in distilled water containing 0.01% Triton X-100 as a wetting agent.
-
Application: Dip leaf discs (cabbage or cotton, depending on pest) into the solution for 10 seconds. Allow to air dry on paper towels.[1]
-
Infestation: Place 10 synchronized 3rd-instar larvae onto each treated disc in a petri dish.
-
Scoring: Assess mortality at 96 hours. "Dead" includes larvae that are moribund or stuck in a premature molt (head capsule slippage).[1]
Competitive Binding Assay (EcR Affinity)
Objective: Determine the equilibrium dissociation constant (Kd).
-
Preparation: Express Lepidopteran EcR and USP proteins using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
Radioligand: Use [^3H]-Ponasterone A (a potent ecdysteroid) as the radioligand.[1]
-
Competition: Incubate the receptor complex with a fixed concentration of [^3H]-Ponasterone A and varying concentrations (10^-10 to 10^-5 M) of the unlabeled competitor (Tebufenozide or Methoxyfenozide).
-
Filtration: Separate bound from free ligand using glass fiber filters.[1]
-
Analysis: Measure radioactivity via scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]
Synthesis and Conclusion
Methoxyfenozide represents a significant optimization over the Tebufenozide scaffold.[1] By modifying the benzoyl ring (specifically the 3-methoxy-2-methyl substitution), Methoxyfenozide achieves:
-
Higher Binding Affinity: A tighter fit in the hydrophobic pocket of the EcR.
-
Increased Potency: Effective at significantly lower field rates.[1]
-
Broader Lepidopteran Spectrum: Enhanced activity against difficult-to-control pests like Spodoptera spp.[1]
For drug development professionals focusing on ecdysone agonists, the "N-tert-Butyl-3,5-dimethylbenzohydrazide" core remains the essential pharmacophore, but the 3-methoxy-2-methylbenzoyl substitution (Methoxyfenozide) is the superior optimization for insecticidal activity compared to the 4-ethylbenzoyl substitution (Tebufenozide).[1]
References
-
Smagghe, G., et al. (2003).[1] "Action of the ecdysteroid agonist methoxyfenozide on the reproductive tract of the cotton leafworm, Spodoptera littoralis." Archives of Insect Biochemistry and Physiology. Link[1]
-
Carlson, G. R., et al. (2001).[1] "The chemical and biological properties of methoxyfenozide, a new insect growth regulator."[1][2] Pest Management Science. Link[1]
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998).[1] "New insecticides with ecdysteroidal and juvenile hormone activity."[1] Annual Review of Entomology. Link[1]
-
Nakagawa, Y., et al. (2000).[1] "Relationships between structure and molting hormonal activity of tebufenozide, methoxyfenozide, and their analogs." Steroids.[1][2] Link
-
Pineda, S., et al. (2006).[1] "Lethal and sublethal effects of methoxyfenozide and tebufenozide on Spodoptera exigua." Crop Protection. Link[1]
Alternatives to N-tert-Butyl-3,5-dimethylbenzohydrazide (RH-5849) in Insecticide Research
Executive Summary
N-tert-Butyl-3,5-dimethylbenzohydrazide , chemically known as RH-5849 , represents a watershed moment in agrochemical history. As the prototype of the bisacylhydrazine (BAH) class, it was the first non-steroidal compound to successfully mimic the insect molting hormone, 20-hydroxyecdysone (20Ec).
However, in modern high-throughput screening and field application, RH-5849 is rarely the molecule of choice due to its moderate potency and lower metabolic stability compared to its successors. This guide outlines the superior alternatives—Tebufenozide, Methoxyfenozide, Halofenozide, and Chromafenozide —analyzing their structure-activity relationships (SAR), comparative efficacy, and the experimental protocols required to validate them.
Part 1: Mechanism of Action – The Ecdysone Receptor Agonists
To select an alternative, one must understand the target. Unlike neurotoxic insecticides (e.g., pyrethroids, neonicotinoids), BAHs act as Insect Growth Regulators (IGRs) .[1] They bind to the ecdysone receptor (EcR) complex, triggering a premature, lethal molt.[1]
The Signaling Pathway
The EcR does not act alone; it heterodimerizes with the Ultraspiracle protein (USP), an ortholog of the vertebrate Retinoid X Receptor (RXR).[2][3] The BAH ligands bind to the ligand-binding domain (LBD) of the EcR, causing a conformational change that recruits co-activators and initiates gene transcription.
Key Difference: Natural 20Ec pulses are transient. BAH agonists are persistent. They lock the receptor in an "ON" state, preventing the insect from completing ecdysis (shedding the old cuticle), leading to starvation and death.
Figure 1: The molecular pathway of bisacylhydrazine-induced lethal molting. The agonist locks the receptor complex, preventing the necessary decline in ecdysteroid titer required for successful molting.
Part 2: Comparative Analysis of Alternatives
The evolution from RH-5849 to modern alternatives was driven by Structure-Activity Relationship (SAR) optimization. The addition of alkyl groups to the benzoyl rings drastically improved lipophilicity and receptor binding affinity.
Tebufenozide (RH-5992)[3][5][6][7]
-
Status: The first commercial success.
-
Differentiation: Addition of ethyl groups to the benzene rings.
-
Best For: Lepidoptera (caterpillars).[4][5] It is highly selective and safe for beneficial insects.
-
Limitation: Lower potency against certain resistant strains compared to Methoxyfenozide.
Methoxyfenozide (RH-2485)[3][6][7][9]
-
Status: The current "Gold Standard" for research and field use.
-
Differentiation: Introduction of methoxy groups.[6][7] This creates a tighter fit in the hydrophobic pocket of the Lepidopteran EcR.
-
Performance: Typically 10-20x more potent than Tebufenozide. It exhibits systemic activity (root uptake) which RH-5849 lacks.
Halofenozide (RH-0345)[3][6][9][11]
-
Status: The Specialist.
-
Differentiation: Unique selectivity profile.
-
Best For: Coleoptera (Beetles) and soil applications (turf).
-
Mechanism: While Tebufenozide binds poorly to beetle EcR, Halofenozide has a specific affinity for it, making it the only choice for research involving coleopteran pests.
Chromafenozide (ANS-118)[3][11]
-
Status: High-potency alternative.
-
Differentiation: Chromane ring structure.
-
Performance: Comparable to Methoxyfenozide; excellent efficacy against Spodoptera species.
Comparative Data Matrix
| Feature | RH-5849 (Prototype) | Tebufenozide (Standard) | Methoxyfenozide (Premium) | Halofenozide (Niche) |
| Chemical Class | Bisacylhydrazine | Bisacylhydrazine | Bisacylhydrazine | Bisacylhydrazine |
| Primary Target | Broad (Low Potency) | Lepidoptera | Lepidoptera | Coleoptera , Lepidoptera |
| Binding Affinity ( | High (µM range) | Low (nM range) | Very Low (Sub-nM) | Variable (Order specific) |
| Systemicity | Low | Non-systemic | Root Systemic | Systemic (Soil active) |
| Key Research Use | Historical Reference | Baseline Control | High-Potency Assays | Beetle/Turf Research |
| LogP (Lipophilicity) | ~1.8 | ~4.3 | ~3.7 | ~3.2 |
Part 3: Experimental Protocols (Self-Validating Systems)
As a scientist, you must validate these compounds in your specific biological system. Below are two robust protocols: an in vitro receptor binding screen and an in vivo toxicity assay.
Protocol A: Luciferase Reporter Gene Assay (In Vitro)
This assay quantifies the ability of the alternative to activate the EcR.
Reagents:
-
Cell Line: Sf9 (Spodoptera frugiperda) or HEK293T (if using heterologous expression).
-
Plasmids:
-
Expression vector with EcR and USP genes (e.g., pEcR/USP).
-
Reporter plasmid with EcRE upstream of Luciferase (e.g., pEcRE-Luc).
-
-
Control: 20-hydroxyecdysone (Positive), DMSO (Negative).
Workflow:
-
Seeding: Seed cells at
cells/well in 24-well plates. -
Transfection: Co-transfect plasmids using lipofection reagent. Incubate 24h.
-
Treatment: Replace media. Treat cells with serial dilutions of the test compound (e.g., Methoxyfenozide
to ). -
Incubation: Incubate for 24–48 hours.
-
Lysis & Read: Lyse cells and add luciferin substrate. Measure luminescence.
-
Validation: Calculate
. Methoxyfenozide should show an in the low nanomolar range.
Protocol B: Leaf-Dip Bioassay (In Vivo - IRAC Method 7)
Used to determine
Workflow:
-
Preparation: Prepare 5-7 concentrations of the insecticide in water + 0.01% wetting agent (Triton X-100).
-
Dipping: Dip leaf discs (cabbage or cotton) into the solution for 5 seconds. Air dry on a wire rack.
-
Exposure: Place treated leaves in petri dishes with slightly moistened filter paper.
-
Infestation: Add 5-10 second-instar larvae per dish.
-
Assessment:
-
72h: Check for mortality (no movement).
-
96h/120h: Critical for BAHs. Look for "premature lethal molt" symptoms: double head capsules, inability to shed exuviae, cessation of feeding.
-
-
Analysis: Use Probit analysis to calculate
and 95% Confidence Intervals.
Figure 2: Standardized workflow for evaluating BAH toxicity (IRAC Method 7).
Part 4: Scientific Integrity & Future Directions
Resistance Management
Resistance to BAHs has been documented, primarily driven by:
-
Metabolic Detoxification: Overexpression of P450 monooxygenases (e.g., CYP9A series in Spodoptera).
-
Target Site Mutation: Mutations in the LBD of the EcR gene (rare but high impact).
Recommendation: Do not rely solely on Methoxyfenozide. Rotate with compounds of a different Mode of Action (MoA), such as Diamides (Ryanodine Receptor modulators) or Spinosyns, to preserve the efficacy of the BAH class.
Conclusion
While RH-5849 paved the way, Methoxyfenozide is the superior choice for modern Lepidopteran research due to its binding affinity and stability. For Coleopteran targets, Halofenozide remains the unique and necessary alternative.
References
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569. Link
-
Smagghe, G., et al. (2012). Bisacylhydrazine Insecticides for Selective Pest Control.[2] Advances in Insect Physiology, 43, 163-249.[2] Link
-
Carlson, G. R., et al. (2001). The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. Pest Management Science, 57(2), 115-119. Link
-
Nakagawa, Y., & Henrich, V. C. (2009). Arthropod nuclear receptors and their role in molting. The FEBS Journal, 276(21), 6128-6157. Link
-
Insecticide Resistance Action Committee (IRAC). Method No. 7: Leaf Dip Bioassay. Link
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Receptor-binding affinity and larvicidal activity of tetrahydroquinoline-type ecdysone agonists against Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.usp.br [repositorio.usp.br]
Comparative Guide: Cross-Resistance Profiles of N-tert-Butyl-3,5-dimethylbenzohydrazide Analogs
Topic: Cross-resistance studies with N-tert-Butyl-3,5-dimethylbenzohydrazide analogs Content Type: Publish Comparison Guide
Executive Summary: The Diacylhydrazine Scaffold
The chemical moiety N-tert-Butyl-3,5-dimethylbenzohydrazide serves as the structural pharmacophore for a potent class of Insect Growth Regulators (IGRs) known as diacylhydrazines (DAHs) . This scaffold is the foundation for commercial insecticides including Tebufenozide , Methoxyfenozide , Halofenozide , and Chromafenozide .
These compounds function as non-steroidal ecdysone agonists.[1][2] By mimicking the insect molting hormone 20-hydroxyecdysone (20E), they induce a premature, lethal molt. However, the repeated use of this specific scaffold has driven the evolution of resistance in key lepidopteran pests (Plutella xylostella, Spodoptera exigua).
This guide objectively compares the cross-resistance patterns of these analogs, distinguishing between Target-Site Cross-Resistance (within the class) and Metabolic Cross-Resistance (across classes).
Mechanistic Foundation: The EcR Agonism Pathway
To understand cross-resistance, one must understand the target.[3] Unlike neurotoxins (pyrethroids, organophosphates), these analogs bind to the Ecdysone Receptor (EcR) complexed with Ultraspiracle (USP) .
Key Mechanism:
-
Binding: The analog binds to the ligand-binding domain (LBD) of the EcR.
-
Conformational Change: This stabilizes the EcR/USP heterodimer.
-
Transcription: The complex binds to Ecdysone Response Elements (EREs) in the DNA.
-
Lethality: This triggers gene expression for molting before the larva has acquired sufficient biomass, leading to starvation and desiccation trapped within the old cuticle.
Figure 1: Mechanism of Action and Resistance Nodes
Caption: The signaling cascade of diacylhydrazine insecticides. Yellow hexagons indicate the two primary mechanisms where resistance intercepts efficacy.
Comparative Performance Analysis
This section analyzes experimental data derived from Plutella xylostella (Diamondback Moth) strains selected for resistance to Tebufenozide.
3.1 Cross-Resistance Matrix
The following data illustrates how a strain selected specifically for Tebufenozide resistance (RR = 93.8) responds to alternative chemistries.
| Compound Class | Active Ingredient | Resistance Ratio (RR)* | Cross-Resistance Level | Mechanism Implicated |
| Diacylhydrazine | Tebufenozide | 93.8 | Selection Agent | Target Site + Metabolic |
| Diacylhydrazine | Methoxyfenozide | 29.1 | High | Target Site (Shared Scaffold) |
| Diacylhydrazine | Chromafenozide | 16.5 | Moderate | Target Site (Shared Scaffold) |
| Avermectin | Abamectin | 35.7 | High | Metabolic (MDR/Efflux) |
| Pyrethroid | Deltamethrin | 3.9 | Low | None (Specific P450s) |
| Pyrethroid | Cypermethrin | 1.3 | None | Distinct Target |
| Phenylpyrazole | Fipronil | 1.3 | None | Distinct Target |
*RR = LC50 of Resistant Strain / LC50 of Susceptible Strain.
3.2 Analysis of Alternatives
-
Analog vs. Analog (Tebufenozide vs. Methoxyfenozide):
-
Observation: Strong positive cross-resistance exists.
-
Causality: Both molecules share the N-tert-butyl-3,5-dimethylbenzohydrazide core. Mutations in the EcR ligand-binding domain (e.g., A-ring pocket alterations) reduce the affinity for both compounds.
-
Recommendation: Do NOT rotate Tebufenozide with Methoxyfenozide. They represent the same Mode of Action (IRAC Group 18).
-
-
Analog vs. Abamectin (The Metabolic Surprise):
-
Observation: Unexpected high cross-resistance to Abamectin (RR 35.7).
-
Causality: Abamectin targets Chloride channels, not EcR. This cross-resistance is metabolic , likely driven by the upregulation of multi-drug resistance (MDR) transporters (P-glycoprotein) or broad-spectrum P450 monooxygenases that detoxify both bulky hydrophobic molecules.
-
Recommendation: Exercise caution when rotating DAHs with Avermectins in highly resistant populations.
-
-
Analog vs. Pyrethroids/Fiproles:
-
Observation: Negligible cross-resistance.[4]
-
Causality: Distinct target sites (Sodium channels/GABA channels) and likely distinct metabolic detoxification pathways.
-
Recommendation: Pyrethroids remain viable rotation partners for DAH-resistant strains.
-
Experimental Protocols
To validate these resistance ratios in your own local strains, use the following standardized Leaf-Dip Bioassay . This method is preferred over topical application for DAHs because ingestion is the primary route of toxicity.
Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae
Reagents:
-
Technical grade insecticide (dissolved in acetone).
-
Triton X-100 (surfactant).
-
Fresh cabbage or host plant leaves (approx. 5 cm discs).
Workflow:
-
Stock Preparation: Dissolve the N-tert-butyl-3,5-dimethylbenzohydrazide analog in acetone to create a 10,000 ppm stock solution.
-
Serial Dilution: Prepare 5–7 distinct concentrations using distilled water containing 0.1% Triton X-100. Ensure the range covers 0% to 100% mortality.[5]
-
Dipping:
-
Dip leaf discs into the solution for 10 seconds .
-
Air dry on paper towels at room temperature for 2 hours.
-
-
Exposure:
-
Place treated leaves in petri dishes lined with moistened filter paper.
-
Introduce 10 distinct 3rd-instar larvae per dish.
-
Replicate each concentration 3–4 times.
-
-
Incubation: Maintain at 25°C ± 1°C, 65% RH, and 16:8 (L:D) photoperiod.
-
Assessment:
-
Assess mortality at 72 hours and 96 hours .
-
Critical Note: DAHs cause "lethal molting." Larvae may appear alive but are unable to shed the old cuticle (head capsule slippage). Count these as dead .
-
Data Analysis Workflow
Figure 2: Resistance Screening Workflow
Caption: Step-by-step workflow for determining Resistance Ratios (RR) using Probit analysis.
Interpretation & Troubleshooting
-
Issue: Control mortality exceeds 10%.
-
Cause: Poor larval health, desiccation, or solvent toxicity.
-
Fix: Reduce Triton X-100 concentration; ensure humidity >60%.
-
-
Issue: Shallow slope in the Probit regression line.
-
Cause: Heterogeneous population (mixed resistant/susceptible individuals).
-
Insight: This indicates the population is currently developing resistance.
-
-
Issue: High RR to Methoxyfenozide but low RR to Tebufenozide.
-
Cause: Rare. Likely indicates a specific metabolic mechanism (e.g., O-demethylation) specific to the methoxy group, rather than a target site mutation.
-
References
-
Cao, G., & Han, Z. (2006). Tebufenozide resistance selected in Plutella xylostella and its cross-resistance and fitness cost.[4] Pest Management Science, 62(8), 746-751.[4] [Link]
-
Nakagawa, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide.[2][6][7][8] Pest Management Science, 59(1), 49-57.[6] [Link]
-
Smagghe, G., et al. (2012). Diacylhydrazine Insecticides.[1][3][4][6][9] Insect Growth Regulators, Comprehensive Molecular Insect Science.[2] [Link]
-
IRAC (Insecticide Resistance Action Committee). (2024). Mode of Action Classification Scheme. IRAC International. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. scilit.com [scilit.com]
- 3. croplife.org.ph [croplife.org.ph]
- 4. Tebufenozide resistance selected in Plutella xylostella and its cross-resistance and fitness cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Selectivity Profiling of N-tert-Butyl-3,5-dimethylbenzohydrazide Insecticides
Executive Summary: The Scaffold Defined
The chemical moiety N-tert-Butyl-3,5-dimethylbenzohydrazide represents the core pharmacophore of the first commercial non-steroidal ecdysone agonists, most notably Tebufenozide (RH-5992) . Unlike broad-spectrum neurotoxins (organophosphates, pyrethroids), these compounds act as Insect Growth Regulators (IGRs) by mimicking the molting hormone 20-hydroxyecdysone (20E).
This guide evaluates the selectivity of this specific scaffold against its structural analogs—Methoxyfenozide (optimized for potency) and Halofenozide (optimized for soil stability/Coleoptera)—to assist researchers in selecting the appropriate ligand for physiological screens and resistance management programs.
Mechanism of Action: The EcR/USP Switch
To understand selectivity, one must understand the binding mode. These compounds do not bind to the juvenile hormone receptor but specifically target the Ecdysone Receptor (EcR).
Molecular Pathway
The ligand binds to the ligand-binding domain (LBD) of the EcR protein, which then dimerizes with the Ultraspiracle protein (USP). This complex binds to Ecdysone Response Elements (EcREs) on the DNA, triggering a "lethal molt"—the insect initiates molting but cannot complete ecdysis, leading to starvation and desiccation.
Figure 1: Signal transduction pathway of diacylhydrazine insecticides leading to lethal molting.
Comparative Analysis: Structural Analogs
The "3,5-dimethyl" substitution on the benzoyl ring (Tebufenozide) provides high specificity for Lepidoptera. Altering this ring shifts the taxonomic selectivity.
Benchmark Comparison Table
| Feature | Tebufenozide (Subject) | Methoxyfenozide (Alternative 1) | Halofenozide (Alternative 2) |
| Chemical Scaffold | 3,5-dimethylbenzohydrazide | 3-methoxy-2-methylbenzohydrazide | 4-chlorobenzohydrazide |
| Primary Target | Lepidoptera (Caterpillars) | Lepidoptera (High Potency) | Coleoptera (Grubs) & Lepidoptera |
| Binding Affinity ( | High (~0.5 - 1.0 nM) | Very High (< 0.5 nM) | Moderate (varies by order) |
| Systemicity | Low (Root uptake weak) | Moderate (Translaminar) | High (Systemic in turf) |
| Key Selectivity | Safe for most beneficials | Safe for beneficials | Broader spectrum (Risk to beetles) |
| Use Case | Forestry, Fruit (Resistance Mgmt) | Row crops (Cotton, Corn) | Turf/Soil applications |
Selectivity Insights
-
Lepidoptera Specificity: The 3,5-dimethyl moiety fits the sterically hindered pocket of the Lepidopteran EcR much better than the Coleopteran or Dipteran EcR. This is why Tebufenozide is virtually non-toxic to beetles.
-
Potency Shift: Methoxyfenozide replaces one methyl group with a methoxy group. This increases lipophilicity and binding affinity, often resulting in 10-100x higher potency than Tebufenozide, but maintaining the Lepidoptera-bias.
-
The Coleopteran Shift: Halofenozide (4-chloro) loses the steric bulk of the 3,5-dimethyl arrangement, allowing it to dock into the slightly different EcR pocket of beetles (e.g., Popillia japonica), making it the choice for turf grubs but reducing its "safety" margin for non-target beetles.
Experimental Protocols for Selectivity Validation
To validate the selectivity of a N-tert-Butyl-3,5-dimethylbenzohydrazide derivative, you must prove it binds to the target EcR while ignoring non-targets.
Protocol A: Competitive Receptor Binding Assay (In Vitro)
Objective: Determine the equilibrium dissociation constant (
Workflow:
-
Preparation: Express EcR and USP proteins (Lepidopteran vs. Coleopteran) using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
Incubation: Mix cell lysate with [3H]-Ponasterone A (2 nM) and increasing concentrations of the test compound (
to M). -
Equilibrium: Incubate at 4°C for 1 hour.
-
Filtration: Separate bound from free ligand using glass fiber filters (GF/C) pre-soaked in polyethyleneimine (to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration] to determine
and convert to .
Self-Validating Check: If the test compound does not displace [3H]-PonA in the Lepidopteran extract but does in the Coleopteran extract, you have confirmed taxonomic selectivity at the receptor level.
Protocol B: Leaf-Dip Bioassay (Whole Organism)
Objective: Establish the selectivity ratio between a pest (e.g., Spodoptera) and a beneficial (e.g., Chrysoperla or Apis).
Figure 2: Standardized leaf-dip bioassay workflow for determining LC50.
Critical Observation Point: For 3,5-dimethylbenzohydrazide compounds, death is not immediate knockdown. You must look for "Double Head Capsules" —where the new cuticle forms but the old one fails to shed, trapping the mouthparts. If you only count "dead" insects at 24 hours, you will get a False Negative.
Ecotoxicological Profile (Non-Target Safety)
The defining feature of the N-tert-Butyl-3,5-dimethylbenzohydrazide class is its safety profile compared to neurotoxins.
| Organism Group | Risk Level | Mechanism of Safety |
| Pollinators (Honey Bees) | Low | Adult bees do not molt; larvae have different EcR structural requirements. |
| Predatory Mites | Low | Acarine EcR is structurally distinct from Lepidopteran EcR. |
| Aquatic Invertebrates | Moderate | Daphnia magna (Crustacea) share closer EcR homology with insects. Chronic exposure can affect reproduction (NOEC < 1 mg/L). |
| Mammals | Very Low | Mammals lack EcR entirely. Toxicity is driven by general xenobiotic metabolism, not specific receptor binding. |
Application Insight: When conducting field trials, this compound class is compatible with IPM (Integrated Pest Management) programs releasing Trichogramma wasps, as it does not affect adult parasitoids.
References
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology. [Link]
-
Smagghe, G., & Degheele, D. (1994). Action of the nonsteroidal ecdysteroid mimic tebufenozide on the beet armyworm, Spodoptera exigua. Pesticide Science. [Link]
-
Carlson, G. R., et al. (2001). The chemical and biological properties of methoxyfenozide, a new insect growth regulator. Pest Management Science. [Link]
-
Nakagawa, Y., et al. (2000). Relationships between structure and molting hormonal activity of tebufenozide, methoxyfenozide, and their analogs. Steroids. [Link][1]
-
European Food Safety Authority (EFSA). (2011). Conclusion on the peer review of the pesticide risk assessment of the active substance tebufenozide. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: N-tert-Butyl-3,5-dimethylbenzohydrazide
[1][2]
CAS: 162752-59-2 Formula: C₁₃H₂₀N₂O Physical State: White Crystalline Solid[1]
Part 1: Executive Safety Assessment
Senior Scientist Note: While N-tert-Butyl-3,5-dimethylbenzohydrazide is classified primarily as an irritant and harmful if swallowed (GHS Category 4), its chemical lineage (substituted benzohydrazides) warrants strict adherence to the Precautionary Principle .[1] In drug discovery applications, this compound is often used as a ligand or intermediate with specific biological activity (e.g., ecdysone receptor agonism).[1]
The Critical Risk: The primary operational hazard is particulate inhalation during weighing and transdermal absorption when solubilized in organic carriers like DMSO.[1]
Hazard Profile (GHS Classification)
| Hazard Type | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Strict hygiene; no open mouth/nose exposure.[1][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][5][6] | Direct contact causes dermatitis/sensitization.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6] | Dust/Splash risk is high during solubilization.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][5][6] | Zero-tolerance for open-bench weighing. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: if the specific condition (e.g., "Solvent Used") changes, the PPE requirement upgrades automatically.[1]
1. Respiratory Protection
-
Primary Control: Engineering Controls (Chemical Fume Hood) are mandatory for all manipulations.[1]
-
Secondary PPE (If Hood Unavailable/Maintenance):
2. Hand Protection (Glove Logic)
The choice of glove depends on the state of the chemical.[1]
-
Solid State (Powder):
-
Solution State (Dissolved in DMSO/Methanol):
3. Eye & Body Protection[4][6][7]
-
Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant) are superior to safety glasses due to the fine particulate nature of the powder, which can bypass side-shields.[1]
-
Body: Standard lab coat (buttoned). Long pants covering ankles.[1] Closed-toe impermeable shoes.[1]
Part 3: Operational Workflows & Visualization[1]
Workflow 1: PPE Decision Logic
This decision tree ensures you select the correct PPE based on the immediate physical state of the compound.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]
Part 4: Step-by-Step Handling Protocols
A. Weighing & Solubilization (High Risk Phase)[1]
-
Preparation: Place the balance inside the chemical fume hood. If this is impossible, use a tare vessel with a sealable lid.
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent dispersal.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Solubilization: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization.[1] Cap immediately. Vortex inside the hood.
B. Waste Disposal[1][3][5][6]
-
Classification: Hazardous Organic Waste.[1]
-
Protocol:
Part 5: Emergency Response
Spill Cleanup Workflow
Immediate action prevents minor incidents from becoming lab shutdowns.[1]
Figure 2: Immediate response protocol for solid and liquid spills.
First Aid Measures
-
Inhalation: Remove to fresh air immediately.[1][7] If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Remove contaminated clothing (especially if DMSO was involved).[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][5][6][7] Remove contact lenses if present.[1][2][3][6]
References
-
Sigma-Aldrich. (2025).[1][5][7] Safety Data Sheet: N-tert-butyl-3,5-dimethylbenzohydrazide (CAS 162752-59-2).[1][8] Retrieved from [1]
-
Fisher Scientific.[1] (2025).[1][5][7][9] Safety Data Sheet: Benzohydrazide derivatives. Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.[1][10] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]
-
Ansell. (2024).[1] Chemical Permeation & Degradation Guide (DMSO/Nitrile Data). Retrieved from [1]
Sources
- 1. N-tert-butyl-3,5-dimethyl-N'-(4-methylbenzoyl)benzohydrazide | C21H26N2O2 | CID 10449813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. anaxlab.com [anaxlab.com]
- 9. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
